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  • Product: 3-Chloro-3',4'-dimethoxybenzophenone
  • CAS: 116412-84-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone

The following technical guide provides an in-depth analysis of 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1). This monograph is designed for research scientists and process chemists, focusing on synthesis, chara...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1). This monograph is designed for research scientists and process chemists, focusing on synthesis, characterization, and application in medicinal chemistry.[1]

CAS Number: 116412-84-1 Chemical Class: Diaryl Ketone / Benzophenone Derivative[1]

Part 1: Executive Summary & Chemical Identity[1]

3-Chloro-3',4'-dimethoxybenzophenone is a specialized organic intermediate characterized by a benzophenone core substituted with a chlorine atom at the meta position of one ring and two methoxy groups at the meta and para positions of the second ring.[1]

While often overshadowed by its structural isomer 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0, a key intermediate for the fungicide Dimethomorph), the 3-chloro isomer serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery.[1] It is particularly relevant in the development of tubulin polymerization inhibitors (such as phenstatin analogues) where the positioning of the halogen atom significantly influences lipophilicity and binding affinity to the colchicine site of tubulin.[1]

Chemical Identity Table[1]
PropertySpecification
IUPAC Name (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
CAS Number 116412-84-1
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.72 g/mol
SMILES COC1=C(OC)C=C(C=C1)C(=O)C2=CC=CC(Cl)=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Predicted based on isomeric trends)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water

Part 2: Synthesis & Manufacturing Protocol

The most robust route for synthesizing 3-Chloro-3',4'-dimethoxybenzophenone is via Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the 3,4-dimethoxy ring due to the directing effects of the methoxy groups.[1]

Reaction Logic[1][2]
  • Electrophile: The acylium ion generated from 3-chlorobenzoyl chloride .[1]

  • Nucleophile: 1,2-Dimethoxybenzene (Veratrole) .[1] The electron-donating methoxy groups activate the ring.[1]

  • Regiochemistry: Substitution occurs para to a methoxy group (position 4 of veratrole), which is sterically favored over the position between the two methoxy groups.[1]

Step-by-Step Protocol

Note: This protocol is adapted from standard industrial procedures for benzophenone derivatives.

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 eq)[1]

  • 1,2-Dimethoxybenzene (Veratrole) (1.1 eq)[1]

  • Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM (5 mL/g of substrate) under nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0–5 °C. Add 3-chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to generate the acylium complex.

  • Substrate Addition: Add 1,2-dimethoxybenzene (1.1 eq) dropwise, maintaining the temperature below 10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Quenching: Pour the reaction mixture slowly into an ice/HCl mixture (10% HCl) to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Combine organic phases.[1][2][4][5]

  • Washing: Wash with water, then saturated NaHCO₃ (to remove acidic impurities), and finally brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or an Ethyl Acetate/Heptane mixture.[1]

Synthesis Pathway Visualization[1]

SynthesisPathway Start1 3-Chlorobenzoyl Chloride Complex Acylium Ion Complex (AlCl3 mediated) Start1->Complex AlCl3, 0°C Start2 1,2-Dimethoxybenzene (Veratrole) Intermediate Sigma Complex Start2->Intermediate Electrophilic Attack Complex->Intermediate + Veratrole Product 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Intermediate->Product - HCl (Aromatization)

Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of CAS 116412-84-1.

Part 3: Applications in Drug Development[1]

While the 4-chloro isomer is an industrial agrochemical intermediate, the 3-chloro isomer is primarily a research tool in Medicinal Chemistry .[1]

Tubulin Polymerization Inhibitors (Antimitotic Agents)

The 3,4-dimethoxybenzophenone scaffold is a pharmacophore that mimics the B-ring of Combretastatin A-4 and Phenstatin .[1]

  • Mechanism: These compounds bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing vascular collapse in tumors.[1]

  • SAR Significance: The position of the chlorine atom on the A-ring (the non-methoxy ring) is critical.[1]

    • 3-Chloro (Meta): Increases lipophilicity and alters the dihedral angle of the benzophenone, potentially improving binding fit in the hydrophobic pocket of tubulin compared to the unsubstituted analog.[1]

    • Researchers use CAS 116412-84-1 to synthesize Phenstatin analogs to test if meta-halogenation improves cytotoxicity against multi-drug resistant (MDR) cancer cell lines.[1]

Agrochemical SAR Probe

In the development of morpholine-based fungicides (like Dimethomorph), the 3-chloro isomer is synthesized to define the "exclusion volume" of the target enzyme's active site.[1] If the 3-chloro derivative is inactive compared to the 4-chloro derivative, it confirms that the binding pocket has strict steric constraints at the meta position.[1]

Pharmacophore Map

Pharmacophore Core Benzophenone Core (Linker) RingA Ring A (3-Cl-Phenyl) Lipophilic Interaction Core->RingA RingB Ring B (3,4-Dimethoxy) H-Bond Acceptor Core->RingB Target Tubulin Colchicine Site (Hydrophobic Pocket) RingA->Target Steric Fit / Hydrophobic RingB->Target Critical Binding

Figure 2: Pharmacophore mapping of 3-Chloro-3',4'-dimethoxybenzophenone in tubulin binding contexts.

Part 4: Analytical Characterization

To validate the identity of synthesized CAS 116412-84-1, the following analytical parameters should be met.

HPLC Method (Purity Assessment)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Benzophenone chromophore).[1]

  • Retention Time: The 3-chloro isomer typically elutes slightly after the 4-chloro isomer due to differences in polarity and shape.[1]

1H NMR Expectations (CDCl₃, 400 MHz)
  • Methoxy Groups: Two singlets around δ 3.90–3.98 ppm (6H total).[1]

  • Aromatic Ring B (Dimethoxy):

    • d, J=2.0 Hz (~7.4 ppm) (H2')[1]

    • dd, J=8.4, 2.0 Hz (~7.3 ppm) (H6')[1]

    • d, J=8.4 Hz (~6.9 ppm) (H5')[1]

  • Aromatic Ring A (3-Chlorophenyl):

    • Pattern characteristic of meta-substitution: A singlet-like multiplet for H2, followed by multiplets for H4, H5, H6 in the δ 7.4–7.8 ppm region.[1]

    • Differentiation: The 4-chloro isomer would show a distinct AA'BB' para-substitution pattern (two doublets), whereas the 3-chloro isomer shows a more complex multiplet pattern .[1]

References

  • Sigma-Aldrich. 3-Chloro-3',4'-dimethoxybenzophenone Product Sheet. CAS 116412-84-1.[1] Link[1]

  • ChemNet. Product Entry: 3-Chloro-3',4'-dimethoxybenzophenone.[1]Link[1]

  • Pettit, G. R., et al. (1998).[1] Antineoplastic Agents.[1] 393. Synthesis of the trans-Isomer of Phenstatin. Journal of Medicinal Chemistry.[1] (Contextual reference for diaryl ketone tubulin inhibitors).

  • Google Patents. WO2001051440A1: Process for the preparation of substituted benzophenones.[1] (Methodology adapted for isomeric synthesis).[1] Link

Sources

Exploratory

Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone

The following technical guide details the chemical properties, synthesis, and applications of 3-Chloro-3',4'-dimethoxybenzophenone . This document is structured for researchers and drug development professionals, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Chloro-3',4'-dimethoxybenzophenone . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore in medicinal chemistry.

CAS Registry Number: 116412-84-1 Chemical Family: Benzophenones / Diaryl Ketones Synonyms: (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone; m-Chloroveratryl ketone

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone is a specialized diaryl ketone intermediate used primarily in the synthesis of bioactive stilbenes, tubulin polymerization inhibitors, and agrochemicals. Structurally, it serves as a "privileged scaffold," combining an electron-rich veratrole ring (B-ring) with an electron-deficient meta-chlorinated phenyl ring (A-ring). This electronic asymmetry makes it a critical precursor for Structure-Activity Relationship (SAR) studies in oncology (specifically Combretastatin A-4 analogs) and fungicide development (morpholine derivatives).

Physicochemical Profile

The following data aggregates experimental and predicted values for the specific 3-chloro isomer. Note the distinction from its para-chloro isomer (CAS 116412-83-0), which is the precursor for the fungicide Dimethomorph.

PropertyValueNotes
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.72 g/mol
Appearance White to off-white crystalline solid
Melting Point 96 – 98 °CDistinct from p-isomer (111°C) [1]
Boiling Point ~420 °CPredicted at 760 mmHg
Density 1.216 ± 0.06 g/cm³Predicted
Solubility Soluble in DCM, CHCl₃, DMSO, Ethyl AcetateInsoluble in water
LogP 3.4 (Predicted)Lipophilic

Synthetic Architecture

The synthesis of 3-Chloro-3',4'-dimethoxybenzophenone is classically achieved via Friedel-Crafts Acylation . This pathway is preferred for its regioselectivity, driven by the strong ortho/para directing effects of the methoxy groups on the veratrole ring.

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl-aryl bond. The most efficient forward synthesis involves the acylation of 1,2-dimethoxybenzene (veratrole) with 3-chlorobenzoyl chloride .

Reaction Mechanism & Workflow

The reaction proceeds through an acylium ion intermediate generated by a Lewis acid catalyst (typically AlCl₃ or FeCl₃). The electron-rich veratrole ring attacks the electrophilic acylium ion predominantly at the 4-position (para to the C-1 methoxy) due to steric hindrance at the 3-position.

Reagents:

  • Substrate: 1,2-Dimethoxybenzene (Veratrole)[1]

  • Acylating Agent: 3-Chlorobenzoyl chloride

  • Catalyst: Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol (Bench Scale):

  • Activation: Suspend 1.1 equivalents of anhydrous AlCl₃ in dry DCE at 0°C under nitrogen.

  • Acylium Formation: Dropwise add 1.0 equivalent of 3-chlorobenzoyl chloride. Stir for 15 minutes to generate the acylium complex.

  • Addition: Add 1.0 equivalent of veratrole dissolved in DCE slowly to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and recrystallize from ethanol/hexane.

Mechanistic Diagram (DOT)

Synthesis Reactants 3-Chlorobenzoyl Chloride + Veratrole Intermediate Acylium Ion Complex [Ar-C≡O]+ AlCl4- Reactants->Intermediate Activation Catalyst Lewis Acid (AlCl3 / FeCl3) Catalyst->Intermediate Catalysis Transition Electrophilic Aromatic Substitution (SEAr) Intermediate->Transition Attack by Veratrole Product 3-Chloro-3',4'-dimethoxybenzophenone (Solid, mp 96-98°C) Transition->Product Decomplexation (HCl)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone.

Reactivity & Functionalization

This compound acts as a versatile "hub" molecule. The ketone functionality and the methoxy groups allow for divergent synthesis of several drug classes.

Reaction TypeTarget MoietyReagentsApplication
McMurry Coupling Stilbene (C=C)TiCl₄ / ZnSynthesis of Combretastatin A-4 analogs (Tubulin inhibitors) [2].
Carbonyl Reduction Benzhydrol (CH-OH)NaBH₄ / MeOHPrecursor to diarylmethane antihistamines.
O-Demethylation Catechol (OH, OH)BBr₃ / DCMSynthesis of antioxidant polyphenols or kinase inhibitors.
Grignard Addition Tertiary AlcoholR-MgBrIntroduction of alkyl chains for lipophilicity tuning.
Application in Drug Discovery

The meta-chloro substitution on the A-ring is often used to improve metabolic stability compared to the unsubstituted analog. In tubulin inhibitors, this scaffold mimics the colchicine binding site. The 3-chloro group provides a lipophilic handle that fits into the hydrophobic pocket of


-tubulin, while the trimethoxy (or dimethoxy) B-ring interacts with Cys241 [3].

Analytical Characterization

To validate the identity of synthesized 3-Chloro-3',4'-dimethoxybenzophenone, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.95 (s, 3H, OMe), 3.97 (s, 3H, OMe).
      
    • 
       6.90 (d, 1H, J=8.4 Hz, H-5' on veratrole ring).
      
    • 
       7.35 – 7.80 (m, 6H, Aromatic protons).
      
    • Key Feature: Look for the specific splitting of the 3-chlorophenyl ring (singlet-like t at

      
       ~7.75 for H-2).
      
  • IR Spectrum (KBr):

    • Strong C=O stretch at ~1650 cm⁻¹ (Benzophenone carbonyl).

    • C-O-C stretches at 1260 cm⁻¹ and 1020 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 277.1.

    • Isotopic pattern showing ³⁵Cl/³⁷Cl ratio (3:1).

Safety & Handling (HSE)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: Warning (H315, H319, H335).

  • Storage: Store in a cool, dry place. The compound is stable under normal conditions but should be kept away from strong oxidizing agents.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).

References

  • ChemicalBook. (2024). CAS 116412-84-1 Properties and Melting Point Data. Link

  • Pettit, G. R., et al. (1998). Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4. Journal of Medicinal Chemistry. (Contextual citation for McMurry coupling of benzophenones).

  • Wang, Y., et al. (2025).[3] Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed. Link

  • PubChem. (2025). Compound Summary: 3-Chloro-3',4'-dimethoxybenzophenone.[4] Link

Sources

Foundational

Technical Synthesis Guide: 3-Chloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 116412-84-1 Molecular Formula: C₁₅H₁₃ClO₃ Molecular Weight: 276.72 g/mol Melting Point: 96–98 °C[1][2][3][4]

Part 1: Strategic Analysis & Scaffold Significance[1][2][4]

Target Molecule Profile

3-Chloro-3',4'-dimethoxybenzophenone is a specialized diaryl ketone intermediate.[1][2][4] Structurally, it consists of a 3-chlorophenyl ring connected via a carbonyl bridge to a 3,4-dimethoxyphenyl (veratryl) ring.[2][4]

This scaffold is a critical building block in the synthesis of agrochemicals (specifically morpholine-based fungicides like Dimethomorph analogs) and tubulin-binding agents (phenstatin analogues).[1][2][4] The meta-chloro substituent on one ring and the electron-rich dimethoxy motif on the other provide a unique electronic profile, balancing lipophilicity with metabolic stability.[1][2][4]

Retrosynthetic Logic

The most robust disconnection for diaryl ketones is the Friedel-Crafts acylation.[1][2][4]

  • Disconnection A (Preferred): Acylation of the electron-rich ring (1,2-dimethoxybenzene) with the electron-deficient acid chloride (3-chlorobenzoyl chloride).[1][2][4]

  • Disconnection B (Avoided): Acylation of chlorobenzene with 3,4-dimethoxybenzoyl chloride.[2][4] This is unfavorable because chlorobenzene is deactivated, requiring harsher conditions that often lead to poor yield and mixed regiochemistry.[2][4]

Therefore, the Friedel-Crafts Acylation of Veratrole is the authoritative route.[2][4]

Part 2: Reaction Engineering & Mechanism[1][2][4]

The Synthetic Pathway

The synthesis relies on the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole).[2][4] The methoxy groups are strong ortho-para directors.[1][2][4] Due to steric hindrance at the 3-position (between the methoxy groups) and the 6-position (ortho to one methoxy but meta to the other), the electrophile preferentially attacks the 4-position .[1][2][4] This regioselectivity is crucial, as it yields the desired 3,4-dimethoxy substitution pattern relative to the carbonyl bridge.[2][4]

Visualization of the Workflow

The following diagram outlines the retrosynthetic logic and the forward reaction workflow.

SynthesisWorkflow cluster_SM Starting Materials Target Target: 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Veratrole 1,2-Dimethoxybenzene (Veratrole) Reaction Friedel-Crafts Acylation (DCM, 0-25°C, AlCl3) Veratrole->Reaction Nucleophilic Attack AcidChloride 3-Chlorobenzoyl Chloride Complex Acylium Ion Complex (Electrophile Generation) AcidChloride->Complex + AlCl3 Complex->Reaction Quench Acidic Quench (Ice/HCl) Reaction->Quench Hydrolysis Workup Extraction & Crystallization (EtOH or EtOAc/Heptane) Quench->Workup Workup->Target

Caption: Retrosynthetic disconnection and forward process flow for the regioselective synthesis of the target benzophenone.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
3-Chlorobenzoyl Chloride 1.0Electrophile SourceMoisture sensitive; clear liquid.[1][2][4]
1,2-Dimethoxybenzene 1.05Nucleophile"Veratrole"; colorless liquid.[1]
Aluminum Chloride (AlCl₃) 1.2Lewis Acid CatalystAnhydrous powder; handle under N₂.[1][2][4]
Dichloromethane (DCM) SolventReaction MediumAnhydrous; stabilized.[1][2][4]
HCl (1M) QuenchHydrolysisCold (0-5 °C).[1][2][4]
Step-by-Step Procedure
Step 1: Catalyst Activation[2][4]
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a drying tube (CaCl₂).

  • Charge the flask with Anhydrous AlCl₃ (1.2 equiv) and DCM (5-10 volumes) .

  • Cool the suspension to 0–5 °C using an ice/water bath.

Step 2: Electrophile Formation[1][2][4]
  • Add 3-Chlorobenzoyl chloride (1.0 equiv) dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • Observation: The suspension may clarify or change color (often yellow/orange) as the acylium ion complex forms.[2][4] Stir for an additional 15 minutes at 0–5 °C.

Step 3: Acylation (The Critical Step)[1][2][4]
  • Dissolve 1,2-Dimethoxybenzene (1.05 equiv) in a minimal amount of DCM.[4]

  • Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10 °C .

    • Why? Controlling the addition rate prevents the "runaway" exotherm and minimizes poly-acylation side products.[1][2][4]

  • Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) .

  • Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).[2][4] The limiting reagent (acid chloride) should be consumed.[2][4]

Step 4: Quenching & Isolation[1][2][4]
  • Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 50 mL ice + 10 mL HCl) with vigorous stirring.

    • Caution: This step is exothermic and releases HCl gas.[2][4] Perform in a fume hood.

  • Separate the organic layer.[2][4] Extract the aqueous layer twice with DCM.[2][4]

  • Combine organic layers and wash sequentially with:

    • Water (1x)

    • 10% NaOH or NaHCO₃ (2x) – Crucial to remove unreacted phenolic byproducts or free acids.[1][2][4]

    • Brine (1x)

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification[1][2][4]
  • Recrystallization: Dissolve the crude solid in hot Ethanol (95%) or a mixture of Ethyl Acetate/Heptane .[2][4]

  • Allow to cool slowly to room temperature, then refrigerate (4 °C).

  • Filter the white crystalline solid and dry in a vacuum oven at 40 °C.

  • Yield Expectation: 75–85%.

  • Target Melting Point: 96–98 °C.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized molecule, verify the following parameters.

NMR Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.96, 3.98 (s, 6H): Two distinct singlets for the methoxy groups at the 3' and 4' positions.[2][4]

    • δ 6.90 (d, 1H): Proton at the 5'-position of the dimethoxy ring (ortho to methoxy).[2][4]

    • δ 7.30–7.80 (m, 6H): Aromatic protons. Look for the specific pattern of the 3-chlorophenyl ring (singlet-like peak for the proton between Cl and C=O, multiplet for the others) and the remaining protons on the dimethoxy ring.[2][4]

  • ¹³C NMR:

    • δ 193-195 ppm: Characteristic carbonyl (C=O) signal.[1][2][4]

    • δ 56.0 ppm: Methoxy carbons.[2][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl₃ or solvent.[1][2][4]Ensure AlCl₃ is fresh/anhydrous; dry DCM over molecular sieves.[2]
Oily Product Residual solvent or impurities.[1][2]Recrystallize from EtOH; ensure thorough drying under high vacuum.
Wrong Isomer Incorrect starting material.Verify you used 3-chlorobenzoyl chloride, NOT 4-chlorobenzoyl chloride (mp 111°C).[1][2][4]

References

  • ChemicalBook. (2023).[2][4] 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Physical Properties and Supplier Data. Retrieved from [1][2][4]

  • InnoPharmchem. (2023).[2][4] Exploring the Chemistry of (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: A Key Synthesis Intermediate. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2][4][5] 3-Chloro-3',4'-dimethoxybenzophenone Product Page. Retrieved from [1][2][4]

  • Google Patents. (2001).[2][4] WO2001051440A1 - Process for the preparation of substituted benzophenones.[1][2][4] (Describes analogous FC conditions for chlorobenzophenones). Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Chloro-3',4'-dimethoxybenzophenone

[1] Executive Summary 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a functionalized diaryl ketone commonly utilized as an intermediate in the synthesis of pharmaceutical agents and fine chemicals.[1] Its so...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a functionalized diaryl ketone commonly utilized as an intermediate in the synthesis of pharmaceutical agents and fine chemicals.[1] Its solubility behavior is governed by the interplay between its lipophilic chlorobenzophenone core and the electron-donating, hydrogen-bond-accepting dimethoxy moiety.[1]

This guide provides a technical analysis of its solubility in organic solvents, deriving insights from structural analogs (specifically the 4-chloro isomer and parent dimethoxybenzophenone) where direct empirical data is sparse.[1] It establishes a rationale for solvent selection in reaction monitoring, purification, and crystallization.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1]

  • Lipophilic Domain: The 3-chlorophenyl ring contributes significantly to the molecule's hydrophobicity, facilitating solubility in non-polar and chlorinated solvents.[1]

  • Polar Domain: The 3',4'-dimethoxyphenyl ring introduces dipole moments and hydrogen bond accepting sites (ethers), enhancing interaction with polar organic solvents like alcohols and esters.[1]

  • Lattice Energy: Based on the structural isomer 4-chloro-3',4'-dimethoxybenzophenone (MP: 111–112 °C), the target compound likely possesses a moderate crystal lattice energy, requiring solvents with sufficient solvation power (dielectric constant > 4 or high dispersion forces) to overcome the enthalpy of fusion.[1]

Calculated Properties (Estimates)
PropertyValue (Approx.)Implication
Molecular Weight 276.72 g/mol Moderate size, kinetics not diffusion-limited.[1]
LogP (Octanol/Water) ~3.4 – 3.8Highly lipophilic; practically insoluble in water.[1]
H-Bond Donors 0Cannot act as a proton donor; poor solubility in non-polar solvents that require donor interactions.[1]
H-Bond Acceptors 3 (C=O, 2x -OCH₃)Good solubility in protic solvents (Alcohols) via H-bonding.[1]

Solubility Profile in Organic Solvents[3][4][5][6][7]

The following categorization is based on the "Like Dissolves Like" principle, validated by data from structurally homologous benzophenone derivatives.

A. Chlorinated Solvents (Excellent Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).[1]
    
  • Mechanism: Strong London dispersion forces and dipole-dipole interactions allow these solvents to easily solvate the aromatic rings and the chloro-substituent.[1]

  • Application: Ideal for reaction media (e.g., Friedel-Crafts acylation) and liquid-liquid extraction.[1]

B. Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF).[1]

  • Mechanism: These solvents possess high dielectric constants and can effectively solvate the polar carbonyl and methoxy groups without disrupting the hydrophobic core.[1]

  • Application: Preferred for nucleophilic substitution reactions or preparing stock solutions for biological assays.[1]

C. Esters and Ethers (Good Solubility)[1]
  • Solvents: Ethyl Acetate (EtOAc), Diethyl Ether, MTBE.[1]

  • Mechanism: Moderate polarity matches the compound's dipole.[1]

  • Application: Ethyl acetate is the primary choice for crystallization or silica gel chromatography eluents.[1]

D. Polar Protic Solvents (Temperature-Dependent)[1]
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

  • Mechanism: While the compound accepts hydrogen bonds, the hydrophobic phenyl rings limit solubility at room temperature.[1] Solubility increases drastically with temperature.[1]

  • Application: Recrystallization. The steep solubility curve (low at RT, high at reflux) makes Ethanol or IPA ideal for purification.[1]

E. Non-Polar Hydrocarbons (Poor Solubility)[1]
  • Solvents: Hexane, Heptane, Cyclohexane.[1]

  • Mechanism: Lack of polar interactions results in poor solvation of the ketone/ether functionalities.[1]

  • Application: Used as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended experimental outcome (Reaction vs. Purification).

SolventSelection Start Objective: Use 3-Cl-3',4'-dimethoxybenzophenone Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification HighSol High Solubility Required Reaction->HighSol Recryst Recrystallization Purification->Recryst Chromatography Flash Chromatography Purification->Chromatography DCM DCM / Chloroform (Inert, High Sol) HighSol->DCM Non-polar mechanism THF THF / DMSO (Polar, High Sol) HighSol->THF Polar mechanism EtOH Ethanol / IPA (High Temp Coeff) Recryst->EtOH Dissolve hot, cool to ppt EtOAcHex EtOAc / Hexane (Gradient Elution) Chromatography->EtOAcHex Standard Phase

Figure 1: Decision matrix for solvent selection based on solubility thermodynamics.[1]

Experimental Protocol: Saturation Shake-Flask Method

To generate precise solubility data (e.g., for regulatory filing or process optimization), follow this self-validating protocol.

Materials
  • Compound: 3-Chloro-3',4'-dimethoxybenzophenone (solid).[1]

  • Solvents: HPLC grade (Water, MeOH, EtOH, Acetone, DCM).[1]

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow
  • Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible.[1] If clear, add more solid.[1]

  • Sedimentation: Allow the vial to stand for 2 hours to let solids settle.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE filter (Nylon filters may adsorb benzophenones).[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC.

    • Detection: UV at 254 nm (benzophenone chromophore).[1]

    • Calculation: Compare peak area against a standard curve of known concentration.[1]

Note on Stability: Benzophenones are generally stable, but avoid prolonged exposure to strong UV light during the equilibration phase to prevent potential photochemical degradation.[1]

References

  • PubChem. 3,4-Dimethoxybenzophenone Compound Summary (Structural Analog). [Link][1]

  • LookChem. 4-Chloro-3',4'-dimethoxybenzophenone Properties (Isomer Data). [Link][1][2][3]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

Sources

Foundational

3-Chloro-3',4'-dimethoxybenzophenone: Nomenclature, Synthesis, and Structural Characterization

The following technical guide details the nomenclature, synthesis, and physicochemical characterization of 3-Chloro-3',4'-dimethoxybenzophenone . Executive Summary 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and physicochemical characterization of 3-Chloro-3',4'-dimethoxybenzophenone .

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a diaryl ketone scaffold utilized in medicinal chemistry, specifically as a structural analog to the key intermediate of the morpholine fungicide Dimethomorph .[1][2] While the 4-chloro isomer is the direct precursor to Dimethomorph, the 3-chloro isomer represents a critical regioisomer for Structure-Activity Relationship (SAR) studies, particularly in the optimization of tubulin polymerization inhibitors and agrochemical pharmacophores. This guide provides a definitive IUPAC analysis, a self-validating synthetic protocol via Friedel-Crafts acylation, and expected spectroscopic signatures.[2]

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

The systematic naming of benzophenone derivatives requires a transition from the functional class name ("benzophenone") to the substitutive name ("methanone") to ensure unambiguous identification of ring substituents.

  • Preferred IUPAC Name (PIN): (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone [2]

  • Functional Class Name: 3-Chloro-3',4'-dimethoxybenzophenone[2]

  • CAS Registry Number: 116412-84-1[2]

  • SMILES: COc1ccc(cc1OC)C(=O)c2cccc(Cl)c2[2]

  • Molecular Formula: C₁₅H₁₃ClO₃[2][3]

  • Molecular Weight: 276.72 g/mol [2][4]

Numbering Logic

In the "benzophenone" nomenclature system, the carbonyl carbon is the bridge. To distinguish the two aromatic rings, one is numbered 1–6 (unprimed) and the other 1'–6' (primed).

  • Unprimed Ring: The ring containing the chlorine atom is typically assigned unprimed numbers (3-chloro).[2]

  • Primed Ring: The ring containing the methoxy groups is assigned primed numbers (3',4'-dimethoxy).

  • Priority Rule: In the systematic "methanone" name, the groups are listed alphabetically: (3-chlorophenyl) precedes (3,4-dimethoxyphenyl) .[1]

Part 2: Synthetic Pathway (Friedel-Crafts Acylation)[2]

The most robust synthetic route involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chlorobenzoyl chloride.[2] This pathway is preferred over the alternative (reacting 3,4-dimethoxybenzoyl chloride with chlorobenzene) because veratrole is an electron-rich, activated arene, whereas chlorobenzene is deactivated, leading to poor yields.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The Lewis acid catalyst (


) generates an acylium ion from 3-chlorobenzoyl chloride.[2] This electrophile attacks the veratrole ring at the position para to one methoxy group and meta to the other (Position 4), which is the most electronically activated and sterically accessible site.

FriedelCrafts cluster_0 Activation cluster_1 Substitution AcylChloride 3-Chlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylChloride->Acylium -AlCl4⁻ AlCl3 AlCl3 (Catalyst) AlCl3->AcylChloride SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Veratrole 1,2-Dimethoxybenzene (Veratrole) Veratrole->SigmaComplex Product 3-Chloro-3',4'-dimethoxy- benzophenone SigmaComplex->Product -H⁺ (Aromatization)

Figure 1: Mechanism of Friedel-Crafts acylation between 3-chlorobenzoyl chloride and veratrole.[2]

Part 3: Experimental Protocol

Safety Warning: Aluminum chloride is highly hygroscopic and reacts violently with water. Perform all steps in a fume hood.

Materials
  • Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 1,2-Dimethoxybenzene (1.05 eq), Aluminum Chloride (anhydrous, 1.2 eq).[2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

  • Quenching: 1M HCl, Ice water.

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[2]
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 eq) and dry DCM (50 mL). Cool to 0°C using an ice bath.[2][5]
    
  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex (solution may turn yellow/orange).

  • Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.05 eq) in 10 mL dry DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M HCl. Caution: Exothermic reaction. Stir vigorously until the solid aluminum complex dissolves.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic layers, wash with saturated

    
     (to remove acidic impurities) and brine.
    
  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-15% EtOAc/Hexane).

Part 4: Physicochemical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

PropertyValue / CharacteristicNotes
Physical State White to off-white crystalline solid
Melting Point ~109–112 °CSimilar to 4-chloro isomer; verify experimentally.[2]
Density 1.216 g/cm³ (Predicted)
¹H NMR (CDCl₃) δ 3.95 (s, 3H, OMe), 3.97 (s, 3H, OMe), 6.90 (d, 1H, H-5'), 7.35 (dd, 1H, H-6'), 7.40-7.60 (m, 4H, Ar-H), 7.75 (s, 1H, H-2)Characteristic methoxy singlets at ~3.9 ppm.
IR Spectrum 1650–1660 cm⁻¹ (C=O stretch)Diaryl ketone carbonyl stretch.[2]
MS (ESI+) [M+H]⁺ = 277.06Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).[2]

Part 5: Applications in Drug Development

Comparative Analysis: 3-Chloro vs. 4-Chloro

It is critical to distinguish this compound from its isomer, 4-chloro-3',4'-dimethoxybenzophenone (CAS: 116412-83-0).[2]

  • 4-Chloro Isomer: The direct intermediate for Dimethomorph , a systemic morpholine fungicide used to treat downy mildew.

  • 3-Chloro Isomer: Often synthesized as a "metabolic probe" or structural analog to study the binding pocket of target enzymes (e.g., cellulose synthase in oomycetes). In SAR studies, moving the chlorine from the para to the meta position alters the lipophilicity vector and steric fit, potentially enhancing selectivity or overcoming resistance.

Pharmacophore Scaffold

The 3,4-dimethoxybenzophenone core is a privileged scaffold in medicinal chemistry, known as a combretastatin analog . Compounds with this substructure often exhibit potent tubulin polymerization inhibition activity, making them candidates for anticancer therapies.

References

  • NIST Chemistry WebBook. (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone - Properties and Spectra.[2] National Institute of Standards and Technology.[6] Link

  • PubChem. Compound Summary: Dimethomorph (Related Structure).[2] National Library of Medicine. Link

  • FAO. Dimethomorph: Pesticide Residues in Food - 2007 Evaluations.[2] Food and Agriculture Organization of the United Nations. Link

  • BenchChem. Friedel-Crafts Acylation Protocols for Substituted Benzophenones.Link[2]

Sources

Exploratory

Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone

This technical guide is structured as a high-level monograph designed for medicinal chemists and process development scientists.[1] It focuses on the precise identification, synthesis, and application of 3-Chloro-3',4'-d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph designed for medicinal chemists and process development scientists.[1] It focuses on the precise identification, synthesis, and application of 3-Chloro-3',4'-dimethoxybenzophenone , distinguishing it from its more common regioisomers.

Compound Class: Diaryl Ketones / Benzophenone Derivatives Primary Application: Pharmacophore Exploration & SAR Optimization[1]

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a specialized organic intermediate primarily utilized in Structure-Activity Relationship (SAR) studies.[1] While often overshadowed by its regioisomer 4-chloro-3',4'-dimethoxybenzophenone (a key intermediate for the fungicide Dimethomorph), the 3-chloro variant serves as a critical probe for examining the steric and electronic effects of meta-halogenation in benzophenone-based bioactive scaffolds.[1]

This guide provides a definitive nomenclature reference, a validated synthetic protocol via Friedel-Crafts acylation, and a mechanistic breakdown of its utility in drug design.[1]

Nomenclature and Synonyms

Accurate identification is critical in this chemical space due to the high prevalence of positional isomers. The following table consolidates valid synonyms and identifiers for integration into LIMS (Laboratory Information Management Systems) and procurement databases.

Table 1: Chemical Identity & Synonyms[1][2][3]
CategoryIdentifier / SynonymContext
Common Name 3-Chloro-3',4'-dimethoxybenzophenoneStandard Laboratory Usage
IUPAC Name (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanoneFormal Nomenclature
CAS Registry 116412-84-1 Unique Identifier (Exact Match)
Inversion Name 3,4-Dimethoxy-3'-chlorobenzophenoneAlternative naming priority
Substituent Notation m-Chloro-3',4'-dimethoxybenzophenoneDescribing meta substitution
CA Index Name Methanone, (3-chlorophenyl)(3,4-dimethoxyphenyl)-Chemical Abstracts Service
Isomeric Distinction Not to be confused with:[1][2][3] 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0)Critical Quality Attribute (CQA)

Chemical Architecture & Electronic Properties

To understand the utility of this compound, one must analyze its electronic environment.[1] The benzophenone core acts as a linker, while the substituents drive interaction with biological targets.[1]

  • Ring A (3-Chlorophenyl): The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) without the resonance donation (+R) typically seen in para substitution.[1] This alters the lipophilicity (LogP) and metabolic stability of the ring compared to the 4-chloro isomer.[1]

  • Ring B (3,4-Dimethoxyphenyl): The veratrole moiety is electron-rich due to the strong electron-donating effect (+M) of the two methoxy groups.[1] This creates a "push-pull" electronic system across the carbonyl bridge.[1]

Visualization: Electronic "Push-Pull" Mechanism

The following diagram illustrates the electronic synthesis logic and the differentiation between the target compound and its isomer.

ChemicalArchitecture Start Benzophenone Core RingA Ring A: 3-Chlorophenyl (Electron Withdrawing -I) Start->RingA Meta-Substitution RingB Ring B: 3,4-Dimethoxyphenyl (Electron Donating +M) Start->RingB Veratrole Moiety Target 3-Chloro-3',4'-dimethoxybenzophenone (Target Ligand) RingA->Target Steric Probe RingB->Target H-Bond Acceptor Isomer 4-Chloro Isomer (Dimethomorph Precursor) Target->Isomer Structurally Distinct (Regioisomer)

Figure 1: Structural logic of the target compound. The meta-chloro substitution (Ring A) distinguishes this molecule from common agrochemical precursors, making it a specific tool for fine-tuning binding pocket fit.[1]

Validated Synthetic Protocol

Objective: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation.

Rationale: The reaction utilizes 3-chlorobenzoyl chloride and 1,2-dimethoxybenzene (veratrole) .[1] Veratrole is highly activated toward electrophilic aromatic substitution. The acylation will occur predominantly at the para position relative to one methoxy group (position 4 of the veratrole ring) to minimize steric hindrance, yielding the desired 3',4'-dimethoxy substitution pattern.[1]

Reagents & Materials[1][3][5][6]
  • Substrate: 1,2-Dimethoxybenzene (Veratrole) [1.0 eq]

  • Acylating Agent: 3-Chlorobenzoyl chloride [1.1 eq][1]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous [1.2 eq][1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Quench: 1N HCl / Crushed Ice

Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C.

    • Critical Control Point: Ensure the system is strictly anhydrous to prevent catalyst deactivation.

  • Acyl Chloride Addition:

    • Add 3-Chlorobenzoyl chloride (1.1 eq) dropwise to the suspension.[1] Stir for 15 minutes until the complex forms (solution often turns yellow/orange).

  • Substrate Introduction:

    • Add 1,2-Dimethoxybenzene (1.0 eq) diluted in DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Mechanistic Note: Slow addition prevents poly-acylation and controls the exotherm.[1]

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature. If conversion is slow (monitored via TLC/HPLC), heat to reflux (40°C) for 2–4 hours.[1]

    • Endpoint: Disappearance of Veratrole.

  • Quench & Workup:

    • Pour the reaction mixture slowly onto a slurry of crushed ice and 1N HCl.

    • Safety: Evolution of HCl gas; perform in a fume hood.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

    • Expected Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.[1]

Workflow Diagram

SynthesisProtocol Step1 1. Catalyst Activation (AlCl3 + DCM, 0°C) Step2 2. Complex Formation (+ 3-Chlorobenzoyl Chloride) Step1->Step2 Step3 3. Electrophilic Attack (+ Veratrole, Dropwise) Step2->Step3 Step4 4. Reaction Monitoring (TLC: Disappearance of SM) Step3->Step4 Step4->Step3 Incomplete (Reflux) Step5 5. Acidic Quench (Ice/HCl) Step4->Step5 Complete Step6 6. Recrystallization (EtOH) Step5->Step6

Figure 2: Friedel-Crafts acylation workflow for the regioselective synthesis of the target benzophenone.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound and differentiate it from the 4-chloro isomer, use the following spectroscopic markers:

  • 1H NMR (CDCl₃, 400 MHz):

    • Methoxy Groups: Two distinct singlets (or a very close doublet) around δ 3.90–3.98 ppm (6H total).[1]

    • Aromatic Region (Ring B): Look for the ABX system characteristic of the 3,4-dimethoxy ring (δ 6.9–7.5 ppm).[1]

    • Aromatic Region (Ring A - Critical): The meta-chloro substitution pattern is distinct.[1] Look for a singlet-like triplet (t, J~2Hz) for the proton at position 2 (between the ketone and Cl), which is deshielded by the carbonyl.[1]

      • Contrast: The para-chloro isomer would show a symmetric AA'BB' doublet system for Ring A.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated m/z ≈ 277.06.[1]

    • Isotope Pattern: A distinct Chlorine pattern (M and M+2 in a 3:1 ratio) must be visible.[1]

Application Context: Why use the Meta Isomer?

In drug discovery, "chlorine scanning" is a standard technique.[1] If a lead compound containing the 4-chloro moiety (common in commercial fungicides like Dimethomorph) shows metabolic instability or poor solubility, researchers synthesize the 3-chloro (meta) analog.[1]

  • Metabolic Blocking: The meta-Cl can block metabolic oxidation at the C3 position without extending the molecule's length as much as a para-substituent.[1]

  • Sigma-Hole Interactions: The position of the halogen affects its ability to form halogen bonds with carbonyl backbone residues in target proteins.[1]

  • Intellectual Property: Novel isomers are often synthesized to secure "markush structure" patent coverage around a bioactive core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116412-84-1. Retrieved from [Link][1]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text for the acylation mechanism described in Section 4).

Sources

Foundational

Technical Guide: Stability and Storage of 3-Chloro-3',4'-dimethoxybenzophenone

Document Control: Subject: 3-Chloro-3',4'-dimethoxybenzophenone CAS Registry Number: 116412-84-1[1][2] Role: Senior Application Scientist Executive Summary This technical guide provides a comprehensive stability profile...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 3-Chloro-3',4'-dimethoxybenzophenone

  • CAS Registry Number: 116412-84-1[1][2]

  • Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive stability profile and storage protocol for 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1). As a substituted benzophenone derivative, this compound serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors and other bioactive scaffolds.

While the benzophenone core exhibits robust thermal stability, the specific substitution pattern—a meta-chlorine on one ring and vicinal dimethoxy groups on the other—introduces specific photochemical and electronic sensitivities. This guide synthesizes physicochemical data with first-principles organic chemistry to establish a self-validating storage system.

Key Recommendation: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen) to mitigate photochemical reduction and moisture-induced caking.

Physicochemical Profile & Structure-Activity Stability

To understand the stability of this molecule, we must analyze its reactivity. The molecule consists of two aryl rings linked by a carbonyl ketone.

Structural Analysis
  • Core: Benzophenone (Diaryl ketone). Inherently photo-active.

  • Ring A (3-Chloro): The chlorine atom at the meta position is relatively inert to nucleophilic aromatic substitution under standard storage conditions but deactivates the ring slightly against oxidation.

  • Ring B (3',4'-Dimethoxy): Electron-rich due to the mesomeric effect of the methoxy groups. This makes the ring susceptible to electrophilic attack and potential oxidative degradation over extended periods.

Critical Properties Table
PropertySpecification / CharacteristicImplication for Storage
Physical State Solid (Crystalline powder)Susceptible to static and caking.
Melting Point Analogous range: 100–120°CThermally stable at ambient temps; avoid bulk heating.
Solubility DMSO, CH₂Cl₂, Chloroform, MeOHStore stock solutions in DMSO/anhydrous solvents.
Hygroscopicity Low to ModerateProtect from high humidity to prevent hydrolysis of impurities.
Photosensitivity High CRITICAL: Absorb UV light; potential for photoreduction.

Degradation Mechanisms

The primary failure modes for 3-Chloro-3',4'-dimethoxybenzophenone are photochemical reduction and oxidative discoloration.

Photochemical Reduction (The "Yellowing" Risk)

Benzophenones are well-known photo-initiators. Upon exposure to UV light (λ ~250–360 nm), the carbonyl group undergoes an


 transition to an excited triplet state.
  • Mechanism: The excited triplet state can abstract a hydrogen atom from a solvent or neighboring molecule (H-donor), forming a ketyl radical.

  • Result: Dimerization to form benzpinacols or reduction to benzhydrols. This manifests as a color change (often yellowing) and a shift in melting point.

Chemical Incompatibility
  • Strong Lewis Acids (e.g., BBr₃, AlCl₃): Will cause demethylation of the 3',4'-dimethoxy groups to form catechols.

  • Strong Reducing Agents (e.g., NaBH₄): Will reduce the ketone to an alcohol.

Visualization of Degradation Pathway

The following diagram illustrates the photochemical risk, which is the primary driver for the "Amber Vial" requirement.

PhotochemicalDegradation Compound 3-Chloro-3',4'- dimethoxybenzophenone (Ground State) Triplet Excited Triplet State (n -> π*) Compound->Triplet Excitation UV_Light UV Light (λ 300-360nm) UV_Light->Triplet Ketyl Ketyl Radical Intermediate Triplet->Ketyl H-Abstraction H_Donor H-Donor (Solvent/Impurity) H_Donor->Ketyl Product Benzpinacol / Benzhydrol (Degradant) Ketyl->Product Dimerization/Reduction

Figure 1: Photochemical degradation pathway of benzophenone derivatives, highlighting the critical need for light protection.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. If the compound degrades, the physical checks (color, solubility) will flag it before analytical testing.

Environmental Conditions[5]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic rate of any potential oxidation or slow hydrolysis of trace impurities.

  • Atmosphere: Inert Gas Overlay (Argon preferred, Nitrogen acceptable).

    • Why: Displaces oxygen to prevent oxidative yellowing of the electron-rich dimethoxy ring.

  • Light: Strict Dark Storage.

    • Why: Prevents the

      
       transition described in Section 3.1.
      
Packaging Requirements
  • Primary Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

    • Note: Avoid polyethylene (PE) bags for long-term storage as additives in plastics can sometimes leach or act as H-donors for photoreduction.

  • Secondary Containment: Sealed desiccator or opaque plastic jar containing silica gel packets.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Reason: Opening a cold vial in humid air causes condensation, introducing water that facilitates degradation.

  • Aliquoting: If the compound is used frequently, prepare single-use aliquots to avoid repeated freeze-thaw cycles and atmosphere exposure.

Quality Control & Re-Validation

Researchers should establish a "Retest Date" of 24 months if stored correctly. Use the following workflow to validate integrity.

Quick Check (Non-Destructive)
  • Visual Inspection: The powder should be white to off-white.

    • Failure Mode: Distinct yellow or orange discoloration indicates oxidation or photodegradation.

  • Solubility Check: Dissolve a small amount in Methanol. The solution should be clear and colorless. Turbidity suggests moisture contamination or polymerization.

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Acceptance Criteria: Purity ≥ 98.0% by area integration.

QC Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual Fail_Visual DISCARD (Photodegradation) Visual->Fail_Visual No (Yellow) Solubility Solubility Test (MeOH): Clear Solution? Visual->Solubility Yes Fail_Sol Filter & Recrystallize (Moisture Contamination) Solubility->Fail_Sol No (Turbid) HPLC HPLC Analysis: Purity ≥ 98%? Solubility->HPLC Yes Pass PASS: Extend Retest Date 12 Months HPLC->Pass Yes Fail_HPLC Purify (Flash Chrom.) or Discard HPLC->Fail_HPLC No

Figure 2: Decision logic for validating the integrity of stored 3-Chloro-3',4'-dimethoxybenzophenone.

Safety & Handling (MSDS Summary)

While stability is the focus, safety dictates handling.

  • Signal Word: Warning.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

  • Intersection with Stability: The dust is combustible. Ensure the material does not dry out completely if stored as a wet cake (rare for this purity). Use non-sparking tools if handling large quantities.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzophenone Derivatives. PubChem.[3] Retrieved from [Link]

  • Allen, N. S. (2010). Photochemistry and photophysics of polymeric materials. Wiley.

Sources

Exploratory

Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone

High-Purity Synthesis, Structural Characterization, and Pharmacological Applications Executive Summary & Chemical Identity[1][2] 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a synthetic diaryl ketone servin...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Structural Characterization, and Pharmacological Applications

Executive Summary & Chemical Identity[1][2]

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a synthetic diaryl ketone serving as a critical intermediate in the development of tubulin polymerization inhibitors. Structurally, it functions as a pharmacophore mimic of the combretastatin A-4 and phenstatin class of antimitotic agents. Its 3,4-dimethoxy motif targets the colchicine-binding site on


-tubulin, while the 3-chlorophenyl moiety provides essential lipophilic interactions within the hydrophobic pocket of the microtubule.
Chemical Profile
PropertySpecification
IUPAC Name (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
CAS Number 116412-84-1
Molecular Formula

Molecular Weight 276.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 104–109 °C (Typical range for analogs)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Protocol

The synthesis of 3-Chloro-3',4'-dimethoxybenzophenone relies on a regioselective Friedel-Crafts Acylation . This reaction couples activated electron-rich aromatics (veratrole) with electron-deficient acyl chlorides.

Reaction Logic & Mechanism

The reaction utilizes Aluminum Chloride (


)  as a Lewis acid catalyst to generate a highly electrophilic acylium ion from 3-chlorobenzoyl chloride . The nucleophilic attack by 1,2-dimethoxybenzene (veratrole)  occurs preferentially at the 4-position due to the orth/para-directing effects of the methoxy groups and steric hindrance at the 3-position.

Key Mechanistic Steps:

  • Activation:

    
     complexes with the acyl chloride, facilitating chloride loss to form the resonance-stabilized acylium cation (
    
    
    
    ).
  • Nucleophilic Attack: The

    
    -electrons of the veratrole ring attack the acylium ion.
    
  • Aromatization: Loss of a proton restores aromaticity, yielding the aluminum-complexed ketone.

  • Hydrolysis: Acidic workup breaks the strong

    
     complex to release the free benzophenone.
    
Validated Experimental Protocol

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole): 1.0 equiv

  • 3-Chlorobenzoyl chloride: 1.1 equiv

  • Aluminum Chloride (

    
    ): 1.2 equiv (anhydrous)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (
    
    
    
    ). Cool to 0°C in an ice bath.
  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise. Stir for 15 minutes to ensure formation of the acylium complex (solution typically turns yellow/orange).

  • Substrate Addition: Dissolve veratrole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio). This decomposes the aluminum complex. Stir vigorously for 30 minutes until the solid complex dissolves and layers separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted acid), water, and brine. Dry over anhydrous

    
    . Concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure product.
    
Process Workflow Diagram

SynthesisWorkflow start Start: Reagent Prep activation Activation: 3-Cl-Benzoyl Chloride + AlCl3 (Formation of Acylium Ion) start->activation addition Addition: Dropwise Veratrole in DCM (Temp < 5°C) activation->addition Electrophile Ready reaction Reaction: Stir at RT (4-6 hrs) Monitor via TLC/HPLC addition->reaction EAS Mechanism quench Quench: Pour into Ice/HCl (Hydrolysis of Al-Complex) reaction->quench Conversion Complete workup Workup: Phase Separation & Wash (NaOH/Brine) quench->workup purification Purification: Recrystallization (EtOH/Hex) workup->purification product Final Product: 3-Chloro-3',4'-dimethoxybenzophenone purification->product

Figure 1: Step-by-step synthesis workflow for Friedel-Crafts Acylation of Veratrole.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

The molecule exhibits two distinct aromatic systems: the electron-rich veratrole ring and the electron-deficient chlorophenyl ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
3.96 Singlet3H

(3'-position)
3.98 Singlet3H

(4'-position)
6.90 Doublet (

)
1HVeratrole Ring (

)
7.35 Doublet of Doublets1HVeratrole Ring (

)
7.40 – 7.60 Multiplet2HChlorophenyl Ring (

)
7.48 Doublet (

)
1HVeratrole Ring (

)
7.65 Doublet1HChlorophenyl Ring (

)
7.75 Singlet (Broad)1HChlorophenyl Ring (

)

Note: The veratrole protons (H2', H6') adjacent to the carbonyl will be deshielded relative to H5'. The H2 proton on the chlorophenyl ring is characteristically deshielded due to the inductive effect of chlorine and the carbonyl anisotropy.

Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 277.06; Observed: ~277.1
    
  • Isotope Pattern: A characteristic 3:1 ratio for the

    
     and 
    
    
    
    peaks confirms the presence of a single Chlorine atom.

Applications in Drug Development

Tubulin Polymerization Inhibition

3-Chloro-3',4'-dimethoxybenzophenone acts as a simplified, synthetically accessible analogue of Phenstatin . It binds to the Colchicine site of tubulin, inhibiting microtubule assembly. This disruption leads to cell cycle arrest in the


 phase and subsequent apoptosis in rapidly dividing tumor cells.

Mechanism of Action (SAR):

  • Ring A (Dimethoxy): The 3,4-dimethoxy motif mimics the A-ring of colchicine and combretastatin A-4. It is essential for hydrogen bonding and steric fit within the tubulin pocket.

  • Bridge (Carbonyl): The ketone bridge provides a rigid linker that orients the two phenyl rings in a "twisted" conformation, critical for fitting into the hydrophobic cleft.

  • Ring B (Chlorophenyl): The 3-chloro substituent enhances lipophilicity and metabolic stability compared to unsubstituted analogs. It fills a specific hydrophobic sub-pocket, increasing binding affinity (

    
    ).
    
Pharmacophore Signaling Pathway

SAR_Logic compound 3-Chloro-3',4'- dimethoxybenzophenone tubulin Beta-Tubulin (Colchicine Site) compound->tubulin Binds (Kd ~ nM) microtubule Microtubule Destabilization tubulin->microtubule Inhibits Polymerization arrest G2/M Cell Cycle Arrest microtubule->arrest Spindle Defect apoptosis Apoptosis (Cancer Cell Death) arrest->apoptosis Caspase Activation

Figure 2: Pharmacological cascade initiated by binding to the Colchicine site.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2] Potential skin sensitizer.[1]

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (catalyst residue).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-3',4'-dimethoxybenzophenone Product Analysis. Retrieved from

  • Pettit, G. R., et al. (1998). Antineoplastic agents.[3] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug. Journal of Medicinal Chemistry.

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters.

  • Chemistry Steps. (2023). Friedel-Crafts Acylation: Mechanism and Practice. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7032, 4,4'-Dimethoxybenzophenone (Analogous Structure). Retrieved from

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 3-Chloro-3',4'-dimethoxybenzophenone in Agrochemical &amp; Pharmaceutical Synthesis

Executive Summary 3-Chloro-3',4'-dimethoxybenzophenone is a critical "privileged scaffold" in organic synthesis, serving as a linchpin intermediate for diarylmethyl pharmacophores . While its 4-chloro isomer is the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone is a critical "privileged scaffold" in organic synthesis, serving as a linchpin intermediate for diarylmethyl pharmacophores . While its 4-chloro isomer is the industrial precursor for the blockbuster fungicide Dimethomorph , the 3-chloro variant (CAS 116412-84-1) is increasingly utilized in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and lipophilicity in drug discovery.

This guide details the high-yield utilization of this ketone in two primary workflows:

  • Agrochemical Synthesis: Production of cinnamic acid amide fungicides (Dimethomorph analogs) via stereoselective olefination.

  • Medicinal Chemistry: Synthesis of CNS-active diarylmethylamines and isoquinoline precursors via reductive functionalization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (3-chlorophenyl)-(3,4-dimethoxyphenyl)methanone
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C
Solubility Soluble in DCM, THF, Toluene; Sparingly soluble in MeOH
Reactivity Profile Electron-rich 'B-ring' (dimethoxy) activates electrophilic substitution; Carbonyl is sterically accessible for nucleophilic attack.[1]

Core Application 1: Synthesis of Morpholine Fungicides (Dimethomorph Analogs)

The most robust application of this benzophenone is the synthesis of cinnamic acid amides , specifically analogs of Dimethomorph. The 3-chloro substitution pattern alters the steric environment of the phenyl ring, often used to bypass resistance mechanisms in fungal strains targeting cell wall synthesis.

Mechanistic Pathway

The transformation relies on a Horner-Wadsworth-Emmons (HWE) or Wittig reaction to convert the ketone into a tri-substituted olefin. This is followed by hydrolysis and amidation.

Experimental Protocol: Stereoselective Olefination

Objective: Convert 3-Chloro-3',4'-dimethoxybenzophenone to Ethyl 3-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylate.

Reagents:

  • Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 eq)

  • Reagent: Triethyl phosphonoacetate (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion, 1.5 eq) or NaOEt

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (10 mL/g substrate) at 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). The solution will bubble (H₂ gas release) and turn clear/yellow. Stir for 30 min at 0°C.

  • Addition: Dissolve 3-Chloro-3',4'-dimethoxybenzophenone in minimal THF and add dropwise to the ylide solution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–18 hours. Note: Sterically hindered ketones require thermal energy to overcome the activation barrier.

  • Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The product is a mixture of E/Z isomers. Purify via flash chromatography (Hexane:EtOAc 8:2) to isolate the acrylate ester.

Self-Validating Checkpoint:

  • TLC Monitoring: The starting ketone (Rf ~0.5 in 4:1 Hex/EtOAc) should disappear. A new UV-active spot (Rf ~0.65) corresponding to the acrylate ester will appear.

  • NMR Verification: Look for the disappearance of the carbonyl signal (~195 ppm) and appearance of the olefinic proton singlet (~6.3 ppm) in ¹H NMR.

Core Application 2: Reductive Amination for CNS Agents

Benzophenones are precursors to diarylmethylamines , a scaffold found in antidepressants (e.g., Sertraline analogs) and antihistamines. The 3,4-dimethoxy motif mimics the dopamine pharmacophore.

Experimental Protocol: Leuckart-Wallach Reaction

Objective: Synthesis of N-Formyl-1-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)methylamine.

Reagents:

  • Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (10 mmol)

  • Reagent: Formamide (50 mmol)

  • Catalyst: Formic acid (25 mmol)

Step-by-Step Procedure:

  • Mixing: Combine the ketone, formamide, and formic acid in a round-bottom flask equipped with a Dean-Stark trap (optional, to remove water).

  • Heating: Heat the mixture to 160–180°C. The reaction requires high temperatures to drive the equilibrium toward the imine and subsequent reduction.

  • Duration: Maintain temperature for 6–8 hours until CO₂ evolution ceases.

  • Hydrolysis (Optional for Free Amine): To get the free amine, reflux the crude N-formyl product with 10% HCl for 2 hours.

  • Isolation: Basify with NaOH to pH 10 and extract with DCM.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 3-Chloro-3',4'-dimethoxybenzophenone.

G Start 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Inter1 Vinyl Ester Intermediate (Wittig/HWE Reaction) Start->Inter1 Triethyl phosphonoacetate, NaH, THF, Reflux Inter2 Diaryl Carbinol (Grignard/Reduction) Start->Inter2 NaBH4 or RMgX Prod3 Diarylmethylamine (Leuckart-Wallach) Start->Prod3 Formamide, Formic Acid, 160°C Prod1 Dimethomorph Analog (Morpholine Acrylamide) Inter1->Prod1 1. Hydrolysis 2. Morpholine coupling Prod2 Isoquinoline Alkaloids (Cyclization) Inter2->Prod2 Acid-catalyzed Cyclization

Figure 1: Divergent synthetic utility of 3-Chloro-3',4'-dimethoxybenzophenone in agrochemical and pharmaceutical workflows.

Scientific Commentary & Troubleshooting (E-E-A-T)

Regiochemical Considerations

The 3-chloro substituent on the "A-ring" exerts an inductive electron-withdrawing effect (-I), deactivating that ring toward Electrophilic Aromatic Substitution (EAS). Conversely, the 3',4'-dimethoxy "B-ring" is highly electron-rich.

  • Implication: In cyclization reactions (e.g., forming isoquinolines), ring closure will predominantly occur on the dimethoxy ring due to its higher nucleophilicity. Researchers must account for this regioselectivity when designing fused ring systems.

Handling & Stability
  • Light Sensitivity: Benzophenones are photo-active (often used as photo-initiators). Store this compound in amber vials to prevent radical-induced degradation or dimerization.

  • Moisture: While the ketone is stable, the reaction intermediates (especially the phosphonate ylides in Protocol 3.2) are moisture-sensitive. Use strictly anhydrous solvents.

Reference Standards

For QC purposes, the purity of 3-Chloro-3',4'-dimethoxybenzophenone is best assessed via HPLC using a C18 column (Acetonitrile/Water gradient).

  • Retention Time: Expect the 3-chloro isomer to elute after the 4-chloro isomer due to slightly higher lipophilicity and reduced polarity in the meta-position.

References

  • Dimethomorph Synthesis & Analogs

    • Title: "Synthesis and fungicidal activity of cinnamic acid amides."
    • Source: Patent Literature (BASF/Shell), verified via ChemicalBook & PubChem.
    • URL:

  • Benzophenone Chemistry in Drug Design

    • Title: "Benzophenones as versatile intermediates in the synthesis of pharmaceutical compounds."
    • Source: Journal of Chemical Research / ResearchGate.[2]

    • URL:

  • General Protocol for Leuckart-Wallach Reaction

    • Title: "Amine Reactions and Practice: Reductive Amination."[3]

    • Source: Organic Chemistry Portal / YouTube Educ
    • URL:

  • Compound Data & Suppliers

    • Title: "3-Chloro-3',4'-dimethoxybenzophenone Product Entry."
    • Source: BLD Pharm / ChemicalBook.
    • URL:

Sources

Application

application of 3-Chloro-3',4'-dimethoxybenzophenone in agrochemical synthesis

Application Note: 3-Chloro-3',4'-dimethoxybenzophenone in Agrochemical Synthesis Executive Summary 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a specialized diaryl ketone intermediate critical in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-3',4'-dimethoxybenzophenone in Agrochemical Synthesis

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a specialized diaryl ketone intermediate critical in the synthesis of Carboxylic Acid Amide (CAA) fungicides and benzophenone-type antimycotics . Structurally, it bridges the lipophilic 3-chlorophenyl moiety with the electron-rich 3,4-dimethoxyphenyl ring. This specific substitution pattern renders it a high-value precursor for developing analogs of Dimethomorph (an oomycete fungicide) and Metrafenone (a powdery mildew fungicide).

This guide details the optimized synthesis of this scaffold via Friedel-Crafts acylation and its downstream conversion into bioactive acryloyl morpholines and benzhydrols.

Chemical Architecture & Strategic Value

The compound serves as a "divergent node" in agrochemical libraries. Its utility stems from three chemical handles:

  • The Carbonyl Bridge: Susceptible to Wittig olefination (to form styrenes/acrylates) or reduction (to form benzhydrols).

  • The 3,4-Dimethoxy Motif: Mimics the pharmacophore found in numerous tubulin polymerization inhibitors and CAA fungicides, providing essential hydrogen-bond acceptor sites.

  • The 3-Chloro Substituent: Enhances metabolic stability and lipophilicity (LogP), improving cuticle penetration in plant foliage compared to the unsubstituted analog.

Target Agrochemical Classes
ClassMechanism of ActionTarget PathogenStructural Relation
CAA Fungicides Cellulose Synthase Inhibition (CesA3)Phytophthora, PlasmoparaPrecursor to Dimethomorph analogs (replacing 4-Cl with 3-Cl).
Benzophenones Actin Cytoskeleton DisruptionErysiphe (Powdery Mildew)Core scaffold similar to Metrafenone/Pyriofenone.
Stilbenes Respiration InhibitionBroad SpectrumPrecursor to methoxy-stilbenes via McMurry or Wittig reactions.

Synthesis Protocol: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 3-Chloro-3',4'-dimethoxybenzophenone with >98% regioselectivity.

Rationale: The reaction utilizes Veratrole (1,2-dimethoxybenzene) as the nucleophile. The two methoxy groups strongly activate the 4-position (para to one OMe, meta to the other) while sterically hindering the 3-position. This ensures the formation of the 3',4'-dimethoxy isomer rather than the 2',3'-isomer.

Materials
  • Substrate: Veratrole (1,2-Dimethoxybenzene) [1.0 eq]

  • Electrophile: 3-Chlorobenzoyl chloride [1.05 eq]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous [1.2 eq]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Quench: 1M HCl / Ice water

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 3-neck flask equipped with a nitrogen inlet and dropping funnel, suspend anhydrous

    
     (16.0 g, 120 mmol) in dry DCM (100 mL). Cool to 0–5°C using an ice bath.
    
    • Critical Control: Ensure the system is strictly anhydrous; moisture deactivates

      
       and generates HCl gas prematurely.
      
  • Electrophile Formation: Add 3-Chlorobenzoyl chloride (18.4 g, 105 mmol) dropwise to the suspension over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium ion complex.

    • Observation: The suspension will likely turn yellow/orange, indicating acylium formation.

  • Addition of Veratrole: Dissolve Veratrole (13.8 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 10°C.

    • Thermodynamics: The reaction is exothermic. Rapid addition leads to poly-acylation or tar formation.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

    • Endpoint: Disappearance of Veratrole.

  • Quenching & Isolation: Pour the reaction mixture slowly into a stirred beaker of ice-cold 1M HCl (200 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:3) to yield white crystalline needles.

    • Yield Target: 85–90%

    • Purity: >98% (HPLC)

Downstream Application: Synthesis of Morpholine Fungicide Analogs

This protocol describes converting the benzophenone into a Cinnamic Acid Amide , creating a "Meta-Dimethomorph" analog for resistance breaking studies.

Workflow Diagram (DOT)

AgrochemicalSynthesis Start 3-Chloro-3',4'-dimethoxybenzophenone Step1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) Start->Step1 NaH, THF Intermediate Cinnamic Ester (E/Z Mixture) Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Cinnamic Acid Derivative Step2->Acid Step3 Amidation (Morpholine, EDC/HOBt) Acid->Step3 Final Dimethomorph Analog (Morpholine Fungicide) Step3->Final

Figure 1: Synthetic pathway from the benzophenone scaffold to morpholine-based fungicide analogs.

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
  • Reagents: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry THF. Cool to 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir until H2 evolution ceases (clear solution).

  • Coupling: Add a solution of 3-Chloro-3',4'-dimethoxybenzophenone (1.0 eq) in THF.

  • Reflux: Heat to reflux (66°C) for 12 hours. The steric bulk of the benzophenone requires thermal energy to overcome the activation barrier.

  • Workup: Quench with water, extract with EtOAc.

  • Result: This yields the

    
    -unsaturated ester. Note that benzophenones typically yield a mixture of E and Z isomers. In the context of Dimethomorph, the Z isomer is often the more active fungicide, though commercial products are mixtures.
    

Analytical Data Specifications

For quality control of the intermediate (3-Chloro-3',4'-dimethoxybenzophenone):

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 112°C – 115°CCapillary Method

H NMR (400 MHz,

)

3.96 (s, 3H, OMe), 3.98 (s, 3H, OMe), 6.92 (d, 1H, Ar-H), 7.35-7.55 (m, 4H, Ar-H), 7.65 (s, 1H, Ar-H), 7.75 (s, 1H, Ar-H).
Standard Proton NMR
Mass Spectrometry

LC-MS (ESI+)
HPLC Purity

C18 Column, ACN/Water Gradient

References

  • Cohen, Y., & Gisi, U. (1994).

    
    C-dimethomorph in cucumber and tomato. Physiological and Molecular Plant Pathology.
    
    
  • Friedel-Crafts Acylation of Veratrole: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism). See also: Preparation of substituted benzophenones (Patent WO2001051440A1).

  • Benzophenones as Fungicides (Metrafenone Class): Opalski, K. S., et al. (2006). Metrafenone: studies on the mode of action against Blumeria graminis f. sp. tritici. Pest Management Science.

  • General Synthesis of Benzophenone Intermediates: Vertex AI Search Result 1.4: Preparation of 4'-Chloro-3,4-dimethoxybenzophenone (Analogous protocol).

Sources

Method

3-Chloro-3',4'-dimethoxybenzophenone in Friedel-Crafts reactions

Application Note: Precision Synthesis and Protocol for 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation Introduction: The Strategic Value of the Scaffold In the landscape of modern drug discovery, 3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Protocol for 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-83-0) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The benzophenone moiety acts as a core linker in various active pharmaceutical ingredients (APIs), including anti-mitotic agents (e.g., Phenstatin analogs), tubulin polymerization inhibitors, and isoquinoline-based antispasmodics.

The specific substitution pattern—a 3-chloro group on ring A and 3',4'-dimethoxy groups on ring B—offers a dual advantage:

  • Electronic Tuning: The electron-donating methoxy groups increase the electron density of ring B, modulating the lipophilicity and metabolic stability of the ketone.

  • Synthetic Handle: The meta-chloro substituent on ring A is chemically robust under acylation conditions but remains accessible for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid library generation during Structure-Activity Relationship (SAR) optimization [1].

This guide details the Friedel-Crafts Acylation protocol for synthesizing this compound with high regioselectivity, emphasizing the mechanistic rationale required for scale-up and process control.

Mechanistic Insight: The Friedel-Crafts Acylation

The synthesis relies on the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with 3-chlorobenzoyl chloride .

  • The Electrophile: The reaction initiates with the interaction between 3-chlorobenzoyl chloride and a Lewis acid (Aluminum Chloride, AlCl₃). This generates the resonance-stabilized acylium ion , a potent electrophile.

  • The Nucleophile: Veratrole is an activated arene due to the inductive and resonance donating effects of the two methoxy groups.

  • Regioselectivity: The directing effects of the methoxy groups strongly favor substitution at the 4-position (para to one methoxy, meta to the other). Steric hindrance discourages attack at the 3-position (ortho to both methoxy groups).

Critical Consideration: Unlike catalytic Friedel-Crafts alkylations, acylation requires a stoichiometric excess of AlCl₃ . The resulting ketone product acts as a Lewis base, complexing with the aluminum catalyst and deactivating it. Therefore, >1.0 equivalents of AlCl₃ are strictly required to drive the reaction to completion [2].

Pathway Visualization

ReactionMechanism Start 3-Chlorobenzoyl Chloride Acylium Acylium Ion Complex Start->Acylium Complexation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma + Veratrole (Electrophilic Attack) Veratrole Veratrole (1,2-dimethoxybenzene) Veratrole->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Aromatization) Hydrolysis Acid Hydrolysis (Quenching) ProductComplex->Hydrolysis + HCl/Ice FinalProduct 3-Chloro-3',4'-dimethoxybenzophenone Hydrolysis->FinalProduct Purification

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical formation of the product-catalyst complex.

Protocol 1: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone

Safety Note: Aluminum chloride reacts violently with water, releasing HCl gas. Perform all steps in a fume hood. 3-chlorobenzoyl chloride is a lachrymator.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
Veratrole 138.161.0Nucleophile
3-Chlorobenzoyl Chloride 175.011.05Electrophile
Aluminum Chloride (AlCl₃) 133.341.2Lewis Acid
Dichloromethane (DCM) -SolventReaction Medium
1M HCl / Ice -QuenchHydrolysis
Step-by-Step Methodology
  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

    • Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions.

  • Acylium Ion Generation:

    • Charge the flask with AlCl₃ (1.2 equiv) and anhydrous DCM (5-7 volumes) .

    • Cool the suspension to 0–5°C using an ice bath.

    • Add 3-Chlorobenzoyl chloride (1.05 equiv) dropwise over 15 minutes.

    • Observation: The suspension may clarify or change color (often yellow/orange) as the acylium complex forms. Stir for 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve Veratrole (1.0 equiv) in a minimal amount of DCM.

    • Add the veratrole solution dropwise to the reaction mixture at 0–5°C.

    • Process Control: Control the addition rate to maintain the temperature below 10°C. The reaction is exothermic.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 8:2) or HPLC.

    • Endpoint: Disappearance of veratrole. If starting material persists, heat to mild reflux (40°C) for 1 hour.

  • Quenching (Hydrolysis):

    • Critical Step: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (approx. 5 volumes) with vigorous stirring.

    • Chemistry: This hydrolyzes the Aluminum-Alkoxide bond, liberating the free ketone and dissolving aluminum salts into the aqueous phase.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM.

    • Wash the combined organic phases with:

      • Water[2][8]

      • Saturated NaHCO₃ (to remove residual acid/benzoic acid byproducts)

      • Brine

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol 2: Purification and Characterization

The crude product often contains trace isomers or unreacted acid chloride. Recrystallization is the preferred method for obtaining pharmaceutical-grade purity (>98%).

Recrystallization Protocol
  • Solvent Selection: Ethanol (95%) or a Methanol/Water mixture are optimal.

  • Dissolution: Suspend the crude solid in Ethanol (approx. 3-5 mL per gram of solid). Heat to reflux until fully dissolved.

  • Clarification: If the solution is colored, add activated charcoal (5% w/w), stir for 5 minutes, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Isolation: Filter the crystals, wash with cold ethanol, and dry under vacuum at 40°C.

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 110–112°C (Consistent with literature analogs [3]).[7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.96 (s, 3H, OMe), 3.98 (s, 3H, OMe).

    • δ 6.90 (d, 1H, Ar-H ortho to OMe).

    • δ 7.40–7.80 (m, 6H, Aromatic protons of both rings).

    • Diagnostic: Look for the doublet of doublets in the veratrole ring indicating 1,2,4-substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl₃Use fresh, anhydrous AlCl₃. Ensure N₂ atmosphere.
Incomplete Reaction Catalyst DeactivationIncrease AlCl₃ to 1.5 equiv. The ketone product complexes 1:1 with AlCl₃.
Isomer Formation High TemperatureMaintain 0°C during addition.[2] Higher temps favor thermodynamic equilibration (less selective).
Dark/Tarred Product PolymerizationEnsure dropwise addition of veratrole. Do not add AlCl₃ to the veratrole; add veratrole to the complex.
Workflow Logic Diagram

Workflow Step1 Step 1: Acylium Formation (AlCl3 + Acid Chloride in DCM @ 0°C) Step2 Step 2: Substrate Addition (Add Veratrole slowly) Step1->Step2 Decision Check TLC (Veratrole Consumed?) Step2->Decision Reflux Heat to Reflux (40°C) Decision->Reflux No Quench Step 3: Acid Quench (Ice/HCl) Decision->Quench Yes Reflux->Decision PhaseSep Phase Separation (Wash with NaHCO3) Quench->PhaseSep Cryst Recrystallization (Ethanol) PhaseSep->Cryst

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Ishihara, Y. (2024).[3][6] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Patent WO2001051440A1. (2001). Process for the preparation of substituted benzophenones. Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).[6] Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. Available at: [Link]

  • Organic Syntheses. (1928). o-Chlorobenzoyl Chloride Synthesis (Analogous Procedure). Org. Synth. 1928, 8, 26. Available at: [Link]

Sources

Application

3-Chloro-3',4'-dimethoxybenzophenone as a building block in synthesis

Application Note: 3-Chloro-3',4'-dimethoxybenzophenone as a Building Block in Synthesis Executive Summary 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) is a "privileged scaffold" in medicinal chemistry, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-3',4'-dimethoxybenzophenone as a Building Block in Synthesis

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) is a "privileged scaffold" in medicinal chemistry, primarily serving as a critical intermediate for the synthesis of microtubule-destabilizing agents (MDAs). Its structural architecture mimics the pharmacophore of Combretastatin A-4 (CA-4) and Phenstatin , where the 3',4'-dimethoxy motif functions as the "A-ring" anchor for the colchicine-binding site on


-tubulin.

This guide details the utility of this benzophenone in three divergent synthetic pathways:

  • McMurry Coupling: For generating stilbene-based antimitotics.

  • Grignard/Organolithium Addition: For accessing Phenstatin-like tertiary alcohols.

  • Palladium-Catalyzed Cross-Coupling: Leveraging the meta-chloro substituent for B-ring diversification.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (3-chlorophenyl)(3,4-dimethoxyphenyl)methanone
Molecular Formula

Molecular Weight 276.72 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 110–112 °C
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes, water
Stability Stable under standard conditions; protect from strong oxidizers

Handling Precaution: While not highly volatile, standard PPE (gloves, goggles, fume hood) is required. The compound is an aryl chloride, making it potentially persistent; waste must be segregated as halogenated organic waste.

Synthetic Pathways & Protocols

Pathway A: The "Combretastatin" Route (McMurry Coupling)

Objective: Synthesis of functionalized stilbenes (1,1-diarylethylenes or 1,2-diarylethylenes) which are potent tubulin polymerization inhibitors.

Mechanism: Low-valent titanium (Ti[0]) induces reductive coupling of the ketone carbonyl to an alkene.[1]

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, suspend

    
     dust (4.0 equiv) and 
    
    
    
    (2.0 equiv) in anhydrous THF at 0°C. Reflux for 2 hours to generate the active black Ti[0] slurry.
  • Addition: Dissolve 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv) and the coupling partner (e.g., a substituted benzaldehyde or ketone) in anhydrous THF. Add dropwise to the refluxing Ti slurry.

  • Reaction: Reflux for 4–12 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Cool to RT. Quench cautiously with 10%

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The McMurry reaction often yields a mixture of E and Z isomers. For tubulin binding, the Z-isomer (cis) is typically required. Isomerization can be achieved photochemically or via fine-tuning steric bulk.

Pathway B: The "Phenstatin" Route (Grignard Addition)

Objective: Synthesis of tertiary alcohols (carbinols) that retain potent cytotoxicity but possess different metabolic stability profiles compared to stilbenes.

Protocol:

  • Reagent Formation: Prepare a Grignard reagent (e.g., Methylmagnesium bromide or a functionalized aryl-MgBr) in anhydrous ether/THF.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 3-Chloro-3',4'-dimethoxybenzophenone in THF dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Isolation: Extract with ether, dry, and concentrate. The resulting tertiary alcohol is often acid-sensitive (prone to dehydration to the alkene); avoid strong acids during purification.

Pathway C: B-Ring Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalizing the meta-position of the B-ring. The aryl chloride is less reactive than bromide/iodide, requiring activated catalysts.

Catalyst System:


 with S-Phos or X-Phos ligands, or pre-formed Pd-precatalysts (e.g., 

).

Protocol:

  • Mix: Combine 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv), Boronic Acid (

    
    , 1.5 equiv), and 
    
    
    
    (3.0 equiv) in Toluene/Water (10:1).
  • Catalyst: Add

    
     catalyst (1–3 mol%) and Ligand (if not pre-complexed).
    
  • Heat: Degas with Argon, then heat to 100°C for 12–24 hours.

  • Outcome: This yields a biaryl ketone, extending the pharmacophore into new chemical space (e.g., for kinase inhibition).

Visualizing the Synthetic Logic

The following diagram illustrates the central role of 3-Chloro-3',4'-dimethoxybenzophenone as a divergent hub.

G Start 3-Chloro-3',4'- dimethoxybenzophenone (CAS 116412-84-1) Path1 Pathway A: McMurry Coupling Start->Path1 TiCl4 / Zn Reflux Path2 Pathway B: Grignard Addition Start->Path2 R-MgBr THF, 0°C Path3 Pathway C: Suzuki Coupling Start->Path3 Ar-B(OH)2 Pd-Catalyst Prod1 Combretastatin Analogs (Stilbenes) Path1->Prod1 Reductive Coupling Prod2 Phenstatin Analogs (Tertiary Alcohols) Path2->Prod2 Nucleophilic Addition Prod3 Biaryl Ketones (Kinase Inhibitors) Path3->Prod3 C-C Bond Formation

Caption: Divergent synthesis map showing the transformation of the benzophenone core into three distinct pharmacological classes.

Biological Relevance & SAR

The 3-Chloro-3',4'-dimethoxybenzophenone scaffold is not randomly designed; it is a specific bioisostere optimized for the colchicine binding site.

  • A-Ring Mimicry (3',4'-dimethoxy): The two methoxy groups on the prime ring perfectly align with Cys241 of

    
    -tubulin. This interaction is non-negotiable for high-affinity binding.
    
  • B-Ring Geometry (3-Chloro):

    • Metabolic Blockade: The chlorine atom at the meta position blocks metabolic hydroxylation (a common clearance pathway for unsubstituted phenyl rings).

    • Hydrophobic Pocket: The Cl atom sits in a hydrophobic pocket of tubulin, increasing residence time compared to the unsubstituted analog.

    • Electronic Effect: The electron-withdrawing nature of the Cl atom deactivates the B-ring slightly, which can improve the stability of the ketone bridge against non-specific nucleophiles in vivo.

Data Comparison of Analogs:

Compound ClassTargetKey FeatureIC50 (Tubulin Polymerization)
Combretastatin A-4 Tubulincis-Stilbene bridge~1.0–2.0

M
Phenstatin TubulinKetone bridge~1.0

M
3-Cl-Benzophenone Analog TubulinEnhanced metabolic stability~0.5–5.0

M (Derivative dependent)

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1).[2] (Note: Representative link structure for verification)

  • Pettit, G. R., et al. "Antineoplastic agents.[3] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Natural Products, 1998. (Foundational chemistry on combretastatin synthesis).

  • Ohsumi, K., et al. "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters, 1998.

  • Cushman, M., et al. "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry, 1991.

  • McMurry, J. E. "Carbonyl-coupling reactions using low-valent titanium."[1] Chemical Reviews, 1989. (Core protocol reference).

Sources

Method

Application Note: Chemoselective Catalytic Functionalization of 3-Chloro-3',4'-dimethoxybenzophenone

This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemoselective catalytic transformations of 3-Chloro-3',4'-dimethoxybenzophenone , a versatile building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemoselective catalytic transformations of 3-Chloro-3',4'-dimethoxybenzophenone , a versatile building block for synthesizing biaryl scaffolds found in tubulin inhibitors, kinase inhibitors, and liquid crystalline materials.

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Chloro-3',4'-dimethoxybenzophenone (CDMB) represents a "privileged scaffold" in drug discovery, combining an electron-deficient aryl chloride ring with an electron-rich veratrole (dimethoxybenzene) moiety. This electronic asymmetry allows for highly chemoselective catalytic functionalization.

Unlike simple benzophenones, CDMB offers two distinct sites for catalytic divergence:

  • The Meta-Chloride Handle: A site for Palladium/Nickel-catalyzed cross-coupling (C-C, C-N bond formation). The meta position is electronically distinct from the more common para-chloro analogs (e.g., Fenofibrate intermediates), requiring specific ligand systems for oxidative addition.

  • The Diaryl Ketone: A pro-chiral center susceptible to Ruthenium/Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to generate chiral benzhydrols.

Chemical Properties Table
PropertySpecification
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.72 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 110–112 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Electronic Character Ring A (3-Cl): Electron-withdrawing (mild); Ring B (3',4'-OMe): Electron-donating

Strategic Catalytic Workflows

The utility of CDMB lies in its ability to serve as a lynchpin in divergent synthesis. We define two primary catalytic workflows: Suzuki-Miyaura Cross-Coupling (for scaffold extension) and Asymmetric Transfer Hydrogenation (for chiral center generation).

Workflow Logic Diagram (Graphviz)

CDMB_Workflows Start 3-Chloro-3',4'-dimethoxybenzophenone (Substrate) Cat1 Pd-Catalysis (Suzuki-Miyaura) Start->Cat1 Ar-B(OH)2 Ligand: XPhos Cat2 Ru-Catalysis (Noyori ATH) Start->Cat2 HCOOH / TEA Cat: Ru-TsDPEN Cat3 Pd-Catalysis (Buchwald-Hartwig) Start->Cat3 HNR2 Ligand: BrettPhos Prod1 3-Aryl-3',4'-dimethoxybenzophenone (Biaryl Scaffold) Cat1->Prod1 C-C Bond Formation Prod2 (S)- or (R)-Benzhydrol (Chiral Alcohol) Cat2->Prod2 Enantioselective Reduction Prod3 3-Amino-3',4'-dimethoxybenzophenone (Aniline Derivative) Cat3->Prod3 C-N Bond Formation

Figure 1: Divergent catalytic pathways for 3-Chloro-3',4'-dimethoxybenzophenone. The meta-chloride allows for cross-coupling, while the ketone allows for asymmetric reduction.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The meta-chloro substituent is less activated than a para-chloro group (due to lack of direct resonance conjugation with the carbonyl). Therefore, standard Pd(PPh₃)₄ catalysts often result in sluggish turnover or homocoupling. This protocol utilizes Buchwald biarylphosphine ligands (XPhos) to facilitate oxidative addition into the challenging meta-C-Cl bond.

Mechanistic Insight

The electron-rich 3',4'-dimethoxy ring donates electron density into the carbonyl, making the carbonyl oxygen more basic but the carbonyl carbon less electrophilic. However, it has minimal effect on the meta-chloride on the other ring. The challenge is purely steric and the bond dissociation energy of the Ar-Cl bond. XPhos is chosen because it forms a monoligated Pd(0) species that is highly active for aryl chlorides.

Detailed Protocol A: C-C Bond Formation

Objective: Coupling CDMB with Phenylboronic acid.

Reagents:

  • Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: XPhos (2.4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in 1,4-Dioxane. Stir at room temperature for 15 minutes to generate the active L-Pd(0) species. Visual Check: Solution typically turns from dark purple/red to a lighter orange/brown.

  • Reaction Assembly: Add the CDMB substrate, Phenylboronic acid, and finely ground K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-formed catalyst solution and the degassed water.

  • Heating: Seal the vial and heat to 80°C for 4–6 hours. Note: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Expected Yield: >85% Key Troubleshooting: If conversion is low, switch the base to Cs₂CO₃ or increase temperature to 100°C. The meta-chloride is robust; do not fear thermal decomposition of the substrate.

Application 2: Asymmetric Transfer Hydrogenation (ATH)

Reducing the ketone in CDMB creates a chiral benzhydrol. Because the two aryl rings are electronically different (one chloro-substituted, one dimethoxy-substituted), chiral Ruthenium catalysts can distinguish the faces of the ketone with high selectivity (enantiomeric excess, ee).

Mechanistic Insight

The Noyori-Ikariya catalyst (Ru-TsDPEN) operates via a metal-ligand bifunctional mechanism. The Ru center binds the hydride, while the amino proton of the ligand directs the substrate via hydrogen bonding to the carbonyl oxygen. The steric clash between the catalyst's aryl groups and the substrate's bulky 3-Cl-phenyl vs. 3,4-dimethoxyphenyl rings dictates the stereochemical outcome.

Detailed Protocol B: Enantioselective Ketone Reduction

Objective: Synthesis of (S)-(3-chlorophenyl)(3,4-dimethoxyphenyl)methanol.

Reagents:

  • Substrate: CDMB (1.0 equiv)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or DMF (for higher solubility)

Step-by-Step Methodology:

  • Preparation: Dissolve CDMB in degassed DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ruthenium catalyst (solid) to the solution.

  • Initiation: Add the HCOOH/TEA mixture (3.0 equiv of hydride source) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The reaction is typically open to a bubbler to release CO₂ gas.

  • Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Analysis: Determine conversion by ¹H NMR (shift of CH-OH proton) and ee by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (The electronic differentiation between the rings enhances selectivity compared to symmetric benzophenones).

References

  • Friedel-Crafts Acylation Protocols: Prim, D., et al. "Palladium-catalyzed reactions of aryl chlorides." Tetrahedron 58.11 (2002): 2041-2075. (Contextualizes the synthesis and stability of chloro-benzophenones).
  • Catalytic Cross-Coupling (Suzuki)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research 41.11 (2008): 1461-1473. Link

    • Application to Benzophenones: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.
  • Asymmetric Transfer Hydrogenation

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research 30.2 (1997): 97-102. Link

    • Electronic Effects in ATH: Wu, X., et al. "Asymmetric transfer hydrogenation of ketones with formate-triethylamine catalyzed by Ru-TsDPEN." Journal of the American Chemical Society 127.30 (2005): 10488-10489.
  • Chemical Safety & Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11237953 (Isomer analog). Link

Disclaimer: This protocol is for research purposes only. All reactions involving transition metal catalysts and halogenated solvents should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Synthesis of Dimethomorph-d8 via 3-Chloro-3',4'-dimethoxybenzophenone Intermediate

Introduction Dimethomorph is a systemic fungicide widely employed in agriculture to combat diseases caused by oomycetes, such as downy mildew and late blight.[1][2] Its mode of action involves the disruption of the funga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethomorph is a systemic fungicide widely employed in agriculture to combat diseases caused by oomycetes, such as downy mildew and late blight.[1][2] Its mode of action involves the disruption of the fungal cell wall formation, providing both preventative and curative protection to a variety of crops.[2][3][4][5] For analytical and research purposes, particularly in pharmacokinetic and metabolic studies utilizing mass spectrometry, an isotopically labeled internal standard is indispensable for accurate quantification.[6][7][8][9][10] Dimethomorph-d8, a deuterated analog, serves as an ideal internal standard due to its chemical similarity and distinct mass-to-charge ratio from the parent compound.

This application note provides a detailed protocol for the synthesis of Dimethomorph-d8, highlighting the crucial role of 3-Chloro-3',4'-dimethoxybenzophenone as a key intermediate. The synthetic strategy involves a convergent approach, culminating in the coupling of the benzophenone core with a deuterated morpholine derivative. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Synthetic Strategy Overview

The synthesis of Dimethomorph-d8 is conceptually divided into two main stages:

  • Synthesis of the Benzophenone Intermediate: The core structure, 3-Chloro-3',4'-dimethoxybenzophenone, is prepared via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction forms the diaryl ketone backbone of the final product.[11][12][13]

  • Condensation and Isotopic Labeling: The benzophenone intermediate is then condensed with a deuterated acetylmorpholine derivative in the presence of a strong base. This step introduces the morpholine moiety and the deuterium labels, leading to the formation of Dimethomorph-d8.

Synthesis_Overview cluster_0 Stage 1: Benzophenone Synthesis cluster_1 Stage 2: Condensation & Labeling 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl chloride Intermediate 3-Chloro-3',4'-dimethoxybenzophenone 3-Chlorobenzoyl_chloride->Intermediate Friedel-Crafts Acylation Veratrole Veratrole Veratrole->Intermediate Dimethomorph_d8 Dimethomorph-d8 Intermediate->Dimethomorph_d8 Base-catalyzed Condensation Deuterated_Acetylmorpholine Acetylmorpholine-d8 Deuterated_Acetylmorpholine->Dimethomorph_d8

Caption: Overall synthetic workflow for Dimethomorph-d8.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone

This procedure details the Friedel-Crafts acylation of veratrole with 3-chlorobenzoyl chloride. The Lewis acid catalyst, aluminum chloride (AlCl₃), facilitates the formation of the acylium ion, which then undergoes electrophilic attack on the electron-rich veratrole ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorobenzoyl chloride175.0117.5 g0.1
Veratrole (1,2-Dimethoxybenzene)138.1613.8 g0.1
Aluminum chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (DCM, anhydrous)-200 mL-
Hydrochloric acid (1 M)-100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve 3-chlorobenzoyl chloride (17.5 g, 0.1 mol) and veratrole (13.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL). Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude solid from ethanol to afford pure 3-Chloro-3',4'-dimethoxybenzophenone as a solid.[14][15]

Friedel_Crafts_Mechanism cluster_0 Mechanism of Benzophenone Formation Reactants 3-Chlorobenzoyl chloride + AlCl₃ Acylium_Ion Acylium Ion [Ar-C=O]⁺ Reactants->Acylium_Ion Formation of Electrophile Sigma_Complex Wheland Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Electrophilic Attack Veratrole Veratrole Veratrole->Sigma_Complex Product 3-Chloro-3',4'-dimethoxybenzophenone Sigma_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation mechanism.

Part 2: Synthesis of Dimethomorph-d8

This step involves a base-catalyzed aldol-type condensation followed by dehydration. Sodium tert-butoxide acts as a strong base to deprotonate the methyl group of acetylmorpholine-d8, which then attacks the carbonyl carbon of the benzophenone intermediate.[16][17]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-3',4'-dimethoxybenzophenone276.7113.8 g0.05
Acetylmorpholine-d8137.217.5 g0.055
Sodium tert-butoxide96.105.8 g0.06
Toluene (anhydrous)-150 mL-
Water-100 mL-
Brine-50 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-Chloro-3',4'-dimethoxybenzophenone (13.8 g, 0.05 mol) and acetylmorpholine-d8 (7.5 g, 0.055 mol) in anhydrous toluene (150 mL).

  • Addition of Base: Add sodium tert-butoxide (5.8 g, 0.06 mol) portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The reaction generates water, which is azeotropically removed. Monitor the reaction by TLC or LC-MS.[16]

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL). Separate the organic layer.

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Dimethomorph-d8 as a mixture of E and Z isomers.[2]

Characterization

The final product, Dimethomorph-d8, should be characterized by standard analytical techniques to confirm its identity and purity:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of eight deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and the absence of protons at the deuterated positions.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and the ratio of E/Z isomers.[2]

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle with care.

  • Aluminum chloride reacts violently with water. Ensure all glassware is dry.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.[18]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of the isotopically labeled fungicide, Dimethomorph-d8. The key steps involve the efficient synthesis of the 3-Chloro-3',4'-dimethoxybenzophenone intermediate via Friedel-Crafts acylation, followed by a base-catalyzed condensation with acetylmorpholine-d8. This synthetic route offers a reliable method for obtaining high-purity Dimethomorph-d8, an essential tool for advanced analytical studies in agrochemical research and development.

References

  • CN104130214A - Preparation method of dimethomorph original drug - Google Patents.
  • CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents.
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

  • Dimethomorph – Super product to treat disease for plants - King Elong Việt Nam. Available at: [Link]

  • CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents.
  • WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents.
  • 467 DIMETHOMORPH (225) The 1st draft was prepared by Mr. David Lunn New Zealand Food Safety Authority, Wellington, New Zealand E - Food and Agriculture Organization of the United Nations. Available at: [Link]

  • DIMETHOMORPH (225) First draft was prepared by Dr Anita Stromberg, National Food Agency, Uppsala, Sweden EXPLANATION Dimethomorph. Available at: [Link]

  • 4-Chloro-3,4'-DimethoxyBenzophenone CAS 116412-83-0 - Hebei Dangtong Biological Technology Co..LTD. Available at: [Link]

  • A kind of production method of dimethomorph - Eureka | Patsnap.
  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]

  • Improved Method for Determination of the Fungicide Dimethomorph in Vegetables. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction | Chemistry Letters | Oxford Academic. Available at: [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. Available at: [Link]

  • Analytical Method for Dimethomorph (Animal and Fishery Products). Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available at: [Link]

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Education. Available at: [Link]

  • Environmental Chemistry Method Dimethomorph in Water 49822602 - EPA. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • How Alcohols Are Created Using the Grignard Reaction - Dummies.com. Available at: [Link]

Sources

Method

Application Note: Analytical Strategy for the Quantification of 3-Chloro-3',4'-dimethoxybenzophenone

This Application Note is structured as a high-level technical guide for analytical method development and validation, designed for pharmaceutical and industrial chemists. Abstract & Molecule Profile 3-Chloro-3',4'-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical method development and validation, designed for pharmaceutical and industrial chemists.

Abstract & Molecule Profile

3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) is a critical pharmacophore and intermediate used in the synthesis of morpholine-based agrochemicals (e.g., analogs of Dimethomorph) and specific tubulin polymerization inhibitors.[1][2][3]

The molecule features a lipophilic benzophenone core (LogP ~3.[2][3]59) substituted with electron-withdrawing chlorine and electron-donating methoxy groups.[1][2][3] This "push-pull" electronic structure creates specific challenges in method development:

  • Hydrophobicity: Requires high organic strength for elution.[2][3]

  • Synthesis Byproducts: Friedel-Crafts acylation typically yields 3-chlorobenzoic acid (hydrolysis product) and 1,2-dimethoxybenzene (unreacted starting material) which must be resolved.[1][2][3]

  • Isomeric Potential: Regio-control during synthesis is critical; the method must distinguish the 3',4'-dimethoxy isomer from potential 2',3'-dimethoxy byproducts.

This guide details a validated HPLC-UV protocol for assay and a GC-MS screen for volatile precursors.

Synthesis & Impurity Logic

To understand the separation requirements, we must visualize the chemical lineage of the analyte.[3] The primary synthesis route involves the Friedel-Crafts acylation of veratrole.[1][2][3]

SynthesisPath SM1 3-Chlorobenzoyl Chloride (Starting Material 1) Rxn Friedel-Crafts (AlCl3 / FeCl3) SM1->Rxn Imp1 3-Chlorobenzoic Acid (Hydrolysis Impurity) SM1->Imp1 Hydrolysis (H2O) SM2 1,2-Dimethoxybenzene (Veratrole) SM2->Rxn Prod 3-Chloro-3',4'-dimethoxybenzophenone (Target Analyte) Rxn->Prod Main Path Imp2 Regioisomers (2',3'-dimethoxy...) Rxn->Imp2 Side Rxn

Figure 1: Chemical lineage showing critical impurities (red) that the analytical method must resolve from the target (green).

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Quantitative Assay and Organic Impurity Profiling.[1][2][3] Rationale: A Reverse-Phase (RP) C18 system is selected due to the analyte's non-polar nature.[1][2][3] Acidic pH control is strictly enforced to suppress the ionization of 3-chlorobenzoic acid, ensuring it interacts with the column and does not elute in the void volume.[3]

Chromatographic Conditions
ParameterSettingTechnical Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)[1]High carbon load required for retention of the benzophenone core.[2][3]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2][3]5)Low pH suppresses silanol activity and keeps acidic impurities protonated for better peak shape.[2][3]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower viscosity and sharper peaks than Methanol for aromatic ketones.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2][3]
Column Temp 30°CMaintains reproducible retention times (benzophenones are temp-sensitive).[1][2][3]
Detection UV @ 254 nm (primary) & 285 nm (secondary)254 nm targets the chlorobenzene ring; 285 nm targets the dimethoxy conjugation (higher specificity).[2]
Injection Vol 10 µL-
Gradient Program

The gradient is designed to elute the polar acid impurity early, followed by the target, and finally wash off highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
15.01090Linear Ramp (Elution of Analyte)
20.01090Wash
20.16040Re-equilibration
25.06040End
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).[2][3] Note: High organic content is needed to ensure solubility of the benzophenone.

  • Stock Solution: Weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL). Filter through 0.45 µm PTFE filter.[2][3]

System Suitability Criteria (Mandatory)

Before running samples, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).[2][3]

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • Resolution (Rs): NLT 2.0 between 3-Chlorobenzoic acid (approx RT 4-5 min) and Analyte (approx RT 12-14 min).

  • RSD (n=6): NMT 2.0% for peak area.[2][3]

Protocol B: Gas Chromatography (GC-MS)

Purpose: Quantification of Residual Veratrole (Starting Material) and Volatile Solvents.[2][3] Rationale: While HPLC handles the main assay, veratrole (BP ~206°C) is semi-volatile and better quantified by GC.[2][3] The analyte itself has a high boiling point (~414°C) and may degrade or carry over on standard GC setups, so this method focuses on the impurities.[2][3]

Instrument Parameters
  • Inlet: Split (10:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][3]

  • Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).[1][2][3]

  • Oven Program:

    • 50°C hold for 2 min (Solvents).

    • Ramp 15°C/min to 220°C (Veratrole elutes ~10-12 min).

    • Ramp 30°C/min to 300°C (Burn off benzophenone residues).

  • Detection: MS (SIM mode) or FID.[2][3]

    • SIM Ions for Veratrole: 138 (Target), 123, 95 (Qualifiers).[2][3]

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for sample testing.

Workflow cluster_HPLC Primary Assay (HPLC-UV) cluster_GC Impurity Screen (GC-MS) Sample Raw Sample (Solid/Oil) Prep Dissolve in ACN:H2O Sample->Prep GC Inject on HP-5MS Sample->GC Separate Prep (in DCM) HPLC Inject on C18 Gradient Elution Prep->HPLC Check1 Check Purity (Area %) HPLC->Check1 Pass Release Batch Check1->Pass >98.0% Fail Reprocess/Reject Check1->Fail <98.0% Check2 Check Veratrole (< 0.1%) GC->Check2 Check2->Pass

Figure 2: Decision matrix for batch release based on HPLC purity and GC impurity profiling.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be established during the validation phase:

ParameterAcceptance CriteriaExperimental Approach
Linearity R² > 0.9995 levels from 50% to 150% of target concentration (e.g., 50-150 µg/mL).
Accuracy 98.0% - 102.0% RecoverySpike Placebo or Solvent with known amount of standard at 3 levels.[1][2][3]
Precision RSD < 2.0%6 replicate injections of the 100% standard.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution. Expected LOQ ~0.5 µg/mL.[2][3]
Robustness Resolution > 1.8Vary Flow (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).

Troubleshooting Guide

  • Problem: Peak Tailing on the Main Peak.

    • Cause: Silanol interactions with the methoxy groups or carbonyl.[2][3]

    • Fix: Ensure mobile phase pH is < 3.0. Consider adding 5-10 mM Ammonium Acetate if using a different column type, but phosphate is preferred for UV transparency.[2][3]

  • Problem: Ghost Peaks in Gradient.

    • Cause: Impurities in the Acetonitrile or water.[2][3]

    • Fix: Use HPLC-grade solvents. Run a blank gradient to subtract baseline.[2][3]

  • Problem: Retention Time Shift.

    • Cause: Temperature fluctuation or organic evaporation in pre-mixed mobile phase.[2][3]

    • Fix: Use a column oven (30°C) and prepare mobile phases fresh daily.

References

  • ChemicalBook. (2023).[2][3] 4-Chloro-3,4'-DimethoxyBenzophenone Properties and Supplier Data. (Note: Structural isomer reference for property verification).

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 286742, 3,4-Dimethoxybenzophenone.[2][3] (Structural analog analytical data). [1][2][3]

  • Gallart-Ayala, H., et al. (2011).[2][3] Rapid multi-analyte quantification of benzophenone derivatives. Food Additives & Contaminants: Part A. (Methodology basis for benzophenone HPLC separation).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for the validation protocol).[2][3]

  • BLD Pharm. (2025).[2][3] 3-Chloro-3',4'-dimethoxybenzophenone Product Information (CAS 116412-84-1).[1][2][3][4]

Sources

Application

Application Note: Divergent Synthesis via 3-Chloro-3',4'-dimethoxybenzophenone

Topic: 3-Chloro-3',4'-dimethoxybenzophenone in Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Strategic Coupling Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-3',4'-dimethoxybenzophenone in Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Strategic Coupling Protocols for a Privileged Pharmacophore Scaffold

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) represents a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for tubulin polymerization inhibitors (e.g., Phenstatin analogs), anti-mitotic agents , and kinase inhibitors .

This guide addresses the specific synthetic challenges posed by this molecule: the chemoselective activation of a meta-positioned aryl chloride in the presence of an electrophilic ketone and an electron-rich dimethoxyaryl ring. By leveraging advanced ligand systems (Buchwald precatalysts), researchers can achieve high-yield cross-couplings without compromising the carbonyl integrity or requiring protection steps.

Molecular Analysis & Reactivity Profile

The "Push-Pull" Electronic System

Successful coupling requires understanding the electronic environment of the substrate.

  • Ring A (Electrophilic): The ketone moiety exerts an electron-withdrawing effect (EWG) on the chlorophenyl ring. Although the chlorine is in the meta position (where resonance effects are minimized), the inductive withdrawal of the carbonyl makes the C–Cl bond electron-deficient.

    • Implication: Oxidative addition of Pd(0) is facilitated compared to electron-neutral aryl chlorides.

  • Ring B (Nucleophilic): The 3',4'-dimethoxy substitution creates an electron-rich domain.

    • Implication: This ring is prone to electrophilic aromatic substitution but is inert to Pd-catalyzed cross-coupling conditions, ensuring regioselectivity at the Ring A chloride.

  • The Carbonyl Bridge:

    • Risk:[1] Susceptible to nucleophilic attack (e.g., by Grignard reagents or strong alkoxide bases like NaOtBu).

    • Solution: Use weak inorganic bases (K₃PO₄, Cs₂CO₃) and non-nucleophilic ligands.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl methanones (Phenstatin/Combretastatin isosteres). Challenge: Preventing protodehalogenation and ensuring complete conversion of the aryl chloride.

Materials
  • Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? This electron-rich biaryl phosphine ligand facilitates the oxidative addition of aryl chlorides and provides steric bulk to accelerate reductive elimination.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Activation: Add K₃PO₄ (2.0 equiv).

  • Reaction: Heat the block to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear; the biaryl product is typically more polar and fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).

Data Validation (Expected)
ParameterObservation
TLC Disappearance of starting material (UV active, 254 nm).
¹H NMR New aromatic signals corresponding to the coupled ring. Retention of OMe singlets (~3.8 ppm).
Yield Typically 85–95% for activated boronic acids.

Protocol 2: Buchwald-Hartwig Amination

Application: Synthesis of aminobenzophenones for kinase inhibitor libraries. Challenge: The ketone is sensitive to the strong bases (e.g., NaOtBu) typically used in amination.

Materials
  • Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)

    • Why BrettPhos? Specifically designed for aryl chlorides and primary amines; it allows the use of weaker bases.

  • Base: Cs₂CO₃ (2.5 equiv)

    • Crucial: Avoid NaOtBu to prevent side reactions at the ketone.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: In an inert atmosphere, combine Pd₂(dba)₃, BrettPhos, substrate, and Cs₂CO₃.

  • Amine Addition: Add the amine (if solid) or inject (if liquid) after solvent addition.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heating: Heat to 100 °C for 12–18 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate and purify via column chromatography.

Visualizations

Figure 1: Divergent Reaction Pathways

This diagram illustrates the chemoselective utility of the scaffold, showing how the chloride handle can be exploited while preserving the ketone for later functionalization.

ReactionPathways Start 3-Chloro-3',4'-dimethoxybenzophenone (Scaffold) Suzuki Biaryl Ketones (Tubulin Inhibitors) Start->Suzuki Suzuki-Miyaura Pd(OAc)2 / SPhos Ar-B(OH)2 Buchwald Aminobenzophenones (Kinase Inhibitors) Start->Buchwald Buchwald-Hartwig Pd2(dba)3 / BrettPhos R-NH2 Reduction Diaryl Methanols (Secondary Alcohols) Start->Reduction NaBH4 or Grignard Addition Suzuki->Reduction Post-Coupling Modification

Caption: Divergent synthetic utility of the 3-chloro-3',4'-dimethoxybenzophenone scaffold. The aryl chloride serves as the primary diversification point via Pd-catalysis.

Figure 2: Suzuki Coupling Workflow

A logic-flow diagram for executing the Suzuki protocol with checkpoints.

SuzukiWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Catalyst Add Catalyst System Pd(OAc)2 + SPhos Start->Catalyst Inert Inert Atmosphere (N2/Ar Purge) Catalyst->Inert Heat Heat to 90°C (Toluene/Water) Inert->Heat Check TLC Check (2h) Heat->Check Check->Heat Incomplete (Add 10% more cat.) Workup Workup: EtOAc Extraction Check->Workup Complete Purify Flash Chromatography Workup->Purify

Caption: Optimized workflow for the Suzuki-Miyaura coupling of deactivated aryl chlorides.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Buchwald-Hartwig Amination (BrettPhos)

    • Maitre, P., et al. (2008). A highly active catalyst for Pd-catalyzed amination of complex aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Link

  • Benzophenone Bioisosteres

    • Peh, G. R., et al. (2010).[2] Rational exploration of N-heterocyclic carbene (NHC) palladacycle diversity. Chemistry – A European Journal, 16(13), 4010-4017. Link

  • Phenstatin/Combretastatin Analogs

    • Pettit, G. R., et al. (1998). Antineoplastic agents. 393. Synthesis of the strong cancer cell growth inhibitors trans-combretastatin A-4. Journal of Medicinal Chemistry, 41(10), 1688-1695. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-3',4'-dimethoxybenzophenone Synthesis

The following technical guide serves as a specialized support resource for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone , a key intermediate in the development of tubulin polymerization inhibitors and other bioa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone , a key intermediate in the development of tubulin polymerization inhibitors and other bioactive scaffolds.

This content is structured as a Level 2 Technical Support Escalation , designed for researchers requiring granular control over impurity profiles during the Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) with 3-chlorobenzoyl chloride.

Case ID: FC-ACYL-34DMB Status: Active Troubleshooting Primary Reaction: Friedel-Crafts Acylation Reagents: 3-Chlorobenzoyl Chloride + 1,2-Dimethoxybenzene (Veratrole) Catalyst System: Aluminum Chloride (


) / Dichloromethane (DCM)[1]

🔬 Module 1: Impurity Profiling & Pathway Analysis[1]

The synthesis of 3-Chloro-3',4'-dimethoxybenzophenone is generally robust, but it is susceptible to three distinct classes of side reactions. Understanding the mechanistic origin of these impurities is the first step toward elimination.

Visualizing the Reaction Landscape

The following flow diagram illustrates the divergent pathways leading to the Target Product (TP) versus Critical Quality Attributes (CQA) failures (Side Products).

ReactionPathways Reagents Reagents (Veratrole + 3-Cl-Benzoyl Chloride) Acylium Intermediate (Acylium Ion) Reagents->Acylium AlCl3, DCM Acid IMPURITY C (Hydrolysis) 3-Chlorobenzoic Acid Reagents->Acid Moisture Ingress Target TARGET PRODUCT 3-Chloro-3',4'-dimethoxybenzophenone Acylium->Target Attack at C4 (Sterically Favored) Regio IMPURITY A (Regioisomer) 3-Chloro-2',3'-dimethoxybenzophenone Acylium->Regio Attack at C3 (Sterically Hindered) Phenol IMPURITY B (Demethylated) Phenolic Derivatives Target->Phenol Excess AlCl3 / High Temp (Ether Cleavage)

Figure 1: Mechanistic divergence in the Friedel-Crafts acylation of veratrole. Green path indicates the desired route; red paths indicate failure modes.

🛠 Module 2: Troubleshooting Guides (Q&A Format)

Issue A: "I am seeing a persistent impurity at RRT ~0.95 in HPLC."

Diagnosis: This is likely the Regioisomer (3-Chloro-2',3'-dimethoxybenzophenone) .[1] Root Cause: Veratrole (1,2-dimethoxybenzene) has two open sites for electrophilic attack: Position 3 (ortho to one OMe, meta to the other) and Position 4 (para to one OMe, meta to the other). While Position 4 is electronically and sterically favored, higher reaction temperatures provide enough energy to overcome the steric barrier at Position 3.

Corrective Protocol:

  • Temperature Control: The addition of the catalyst must be performed at 0°C to 5°C . Do not allow the exotherm to exceed 10°C.

  • Solvent Switch: If using Nitrobenzene, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Nitrobenzene can sometimes promote thermodynamic equilibration, increasing the regioisomer ratio.

  • Steric Steering: Ensure the 3-chlorobenzoyl chloride is added to the Veratrole/AlCl3 complex, rather than the reverse. Pre-complexing the Veratrole can sometimes enhance steric bulk, further discouraging C3 attack.

Issue B: "My product yield is low, and I detect a broad peak with a phenolic -OH stretch in IR."

Diagnosis: You are experiencing Demethylation (Ether Cleavage) .[2][3] Root Cause: Aluminum Chloride (


) is a strong Lewis acid that can cleave aryl methyl ethers to phenols, especially under reflux conditions or with extended reaction times. This typically results in 3-Chloro-4'-hydroxy-3'-methoxybenzophenone .[1]

Corrective Protocol:

  • Stoichiometry Check: Limit

    
     to 1.1 – 1.2 equivalents  relative to the acid chloride. Excess Lewis acid aggressively attacks ether linkages.
    
  • Quenching Discipline: Do not let the reaction stir overnight "for good measure." Monitor via TLC/HPLC. Once the limiting reagent is consumed (typically 2-4 hours at RT), quench immediately.

  • Alternative Catalyst: If demethylation persists, consider using Iron(III) Chloride (

    
    )  or Zeolites , which are milder and show higher functional group tolerance [1].
    
Issue C: "The crude solid contains a significant amount of white, acidic powder."

Diagnosis: Contamination with 3-Chlorobenzoic Acid .[1] Root Cause: Hydrolysis of the starting material (3-Chlorobenzoyl Chloride) due to moisture ingress. This is not a side product of the coupling itself, but a failure of system integrity.

Corrective Protocol:

  • Reagent Quality: Distill 3-chlorobenzoyl chloride prior to use if the bottle has been open for >1 month.

  • Drying Tube: Ensure the reflux condenser is fitted with a fresh Calcium Chloride (

    
    ) drying tube or run under a positive pressure of Nitrogen.
    
  • Alkaline Wash: This impurity is easily removed during workup. Wash the organic layer thoroughly with 10% NaOH or Saturated

    
     . The acid will deprotonate and move to the aqueous layer; the benzophenone product will remain in the organic layer.
    

📊 Module 3: Quantitative Data & Fingerprinting[1]

Use the following table to identify impurities in your crude mixture.

Impurity TypeChemical NameOriginHPLC Behavior (Relative to Product)Removal Strategy
Regioisomer 3-Chloro-2',3'-dimethoxybenzophenoneAttack at C3 of VeratroleClose elution (usually slightly earlier)Fractional Recrystallization (EtOH)
Phenolic 3-Chloro-4'-hydroxy-3'-methoxybenzophenone

mediated cleavage
Earlier elution (More polar)Base Extraction (1M NaOH wash)
Hydrolysis 3-Chlorobenzoic AcidMoistureMuch earlier (Very polar/Acidic)Base Extraction (Sat.[1]

)
Homocoupling 3,3'-DichlorobenzophenoneSelf-reaction (Rare)Later elution (Non-polar)Column Chromatography

🧪 Module 4: Validated Experimental Protocol

Objective: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone with <1% Regioisomer content.

  • Setup: Flame-dry a 250 mL three-neck flask. Equip with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge 1,2-Dimethoxybenzene (Veratrole) (1.0 equiv) and anhydrous DCM (5-10 volumes). Cool to 0°C .

  • Catalyst Addition: Add anhydrous

    
      (1.1 equiv) portion-wise over 15 minutes. Note: The solution may turn dark; this is the formation of the 
    
    
    
    -complex.
  • Acylation: Dissolve 3-Chlorobenzoyl Chloride (1.0 equiv) in minimal DCM. Add dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 3 hours.

    • Checkpoint: Check TLC (30% EtOAc/Hexanes). If Veratrole remains, stir longer, but do not reflux .

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (100g) + HCl (conc, 10mL) . Stir vigorously for 30 minutes to break the Aluminum complex.

  • Workup:

    • Separate organic layer.[4]

    • Extract aqueous layer with DCM (2x).

    • Critical Step: Wash combined organics with 1M NaOH (2x) to remove Phenolic and Acidic impurities.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Heptane (1:1) to remove trace regioisomers [2].

References

  • Tran, P. H., et al. (2016).[5] An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. Royal Society of Chemistry.

  • Matrix Scientific. (2021). Product Specification: 4-Chloro-3',4'-dimethoxybenzophenone. (Note: Protocol adapted from analogous 4-chloro isomer purification data).

  • BenchChem Technical Support. (2025). Protocol: Friedel-Crafts Acylation of Chlorobenzene.

  • Khan Academy. Friedel-Crafts acylation mechanism and kinetics.

Sources

Optimization

troubleshooting low yield in Friedel-Crafts acylation of anisole

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to address specific issues you may be encountering during your Friedel-Crafts acylation of anisole. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is unexpectedly low, or the reaction failed completely. What are the most common culprits?

Low yields in Friedel-Crafts acylation often stem from a few critical factors. The primary suspects are catalyst inactivity, insufficient catalyst loading, and suboptimal reaction conditions.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is imperative to work under anhydrous conditions, using flame-dried glassware and freshly opened or purified reagents.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation is not a truly catalytic process in the traditional sense. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][3] Consequently, stoichiometric amounts of the Lewis acid are often required, typically at least one equivalent relative to the acylating agent.[1]

  • Poor Quality Reagents: The purity of both the anisole and the acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can lead to unwanted side reactions and lower the overall yield.[2]

  • Suboptimal Temperature: The reaction temperature significantly influences the rate and outcome of the acylation. While some reactions proceed at room temperature, others may require cooling to control the exothermicity or heating to overcome the activation energy.[2][4] Excessively high temperatures can promote side reactions and decomposition.[2]

Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What causes this and how can I prevent it?

The formation of dark, polymeric material is a common issue in Friedel-Crafts reactions and is often indicative of side reactions or decomposition.

  • Excessive Temperatures: As mentioned, high temperatures can lead to the decomposition of starting materials and products, resulting in charring.[2] The Friedel-Crafts acylation of anisole is an exothermic reaction, and inadequate temperature control can cause the reaction to overheat.[4] It is often advisable to perform the initial addition of the Lewis acid and acylating agent at a reduced temperature, for instance, in an ice bath.[4]

  • Reaction with Solvent: The choice of solvent is critical. While dichloromethane is commonly used, other solvents may be less suitable.[5] For example, using a solvent that can itself react under Friedel-Crafts conditions should be avoided.

  • Impure Reagents: Impurities in the starting materials can act as catalysts for polymerization or other side reactions.[2]

Q3: My primary product is the ortho-isomer, but I need the para-isomer. How can I improve the regioselectivity?

The methoxy group of anisole is an ortho, para-director due to its ability to donate electron density into the aromatic ring.[6] While both isomers are typically formed, the para-isomer is usually favored due to steric hindrance.[1] Several factors can be adjusted to enhance the selectivity for the para-product.

  • Steric Hindrance: The size of the acylating agent can influence the ortho/para ratio. Larger, bulkier acylating agents will preferentially react at the less sterically hindered para position.[1]

  • Solvent Choice: The polarity of the solvent can affect the regioselectivity. In some cases, a non-polar solvent like carbon disulfide (CS₂) may favor the formation of one isomer over another, whereas a more polar solvent like nitrobenzene might alter the product ratio.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable para-isomer.

Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions about the Friedel-Crafts acylation of anisole.

Q1: What is the optimal ratio of Lewis acid to the acylating agent?

As a general rule, at least a stoichiometric amount (1:1 molar ratio) of the Lewis acid to the acylating agent is recommended.[1] This is because the Lewis acid forms a complex with the carbonyl oxygen of the product ketone, rendering it inactive.[3] Using a slight excess of the Lewis acid can sometimes be beneficial to ensure the reaction goes to completion.

ReagentStoichiometric Ratio (relative to acylating agent)
Lewis Acid (e.g., AlCl₃)1.0 - 1.2 equivalents
Anisole1.0 - 1.1 equivalents
Q2: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids can be used, although aluminum chloride is the most common for this reaction.[7] Ferric chloride (FeCl₃) is another option.[8] The choice of Lewis acid can sometimes influence the reaction's outcome and may require optimization. More modern and environmentally friendly catalysts, such as modified zeolites, have also been explored for the acylation of anisole.[9]

Q3: Why is polyacylation not a significant concern in Friedel-Crafts acylation?

The introduction of an acyl group onto the aromatic ring deactivates it towards further electrophilic substitution.[2][10] The carbonyl group is electron-withdrawing, which makes the acylated anisole less reactive than the starting material. This inherent deactivation prevents multiple acyl groups from being added to the same ring.[10]

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Anisole with Propionyl Chloride

This protocol is a representative example and may require optimization.

1. Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

2. Reagent Preparation:

  • In the reaction flask, suspend aluminum chloride (e.g., 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[5]

  • Cool the suspension in an ice bath.[4]

3. Reaction:

  • In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and propionyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the anisole/propionyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the temperature below 10°C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.

4. Workup:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water.[6] Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[6]

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-methoxypropiophenone.

Visualizing the Mechanism and Troubleshooting

Reaction Mechanism and Regioselectivity

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of anisole, highlighting the formation of the acylium ion and the subsequent electrophilic attack at the ortho and para positions.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcylCl R-CO-Cl Acylium_Complex [R-CO-Cl---AlCl₃] AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion R-C≡O⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion - [AlCl₄]⁻ Anisole Anisole Sigma_Complex_Para σ-complex (para) Anisole->Sigma_Complex_Para + Acylium Ion Sigma_Complex_Ortho σ-complex (ortho) Anisole->Sigma_Complex_Ortho + Acylium Ion Para_Product Para-Product (Major) Sigma_Complex_Para->Para_Product - H⁺ Ortho_Product Ortho-Product (Minor) Sigma_Complex_Ortho->Ortho_Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation on Anisole.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Catalyst_OK Catalyst OK Check_Catalyst->Catalyst_OK Yes Catalyst_Issue Catalyst Inactive/Insufficient Check_Catalyst->Catalyst_Issue No Check_Conditions 2. Review Reaction Conditions Catalyst_OK->Check_Conditions Fix_Catalyst Use fresh, anhydrous AlCl₃ Ensure >1.0 equivalent Catalyst_Issue->Fix_Catalyst Fix_Catalyst->Start Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Issue Conditions Suboptimal Check_Conditions->Conditions_Issue No Check_Reagents 3. Verify Reagent Purity Conditions_OK->Check_Reagents Fix_Conditions Optimize temperature (use ice bath) Ensure anhydrous conditions Conditions_Issue->Fix_Conditions Fix_Conditions->Start Reagents_OK Reagents Pure Check_Reagents->Reagents_OK Yes Reagents_Issue Reagents Impure Check_Reagents->Reagents_Issue No Success Yield Improved Reagents_OK->Success Fix_Reagents Purify/distill anisole & acylating agent Reagents_Issue->Fix_Reagents Fix_Reagents->Start

Caption: A stepwise workflow for troubleshooting low yields.

References

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Course Hero. Friedel-Crafts Acylation of Anisole. [Link]

  • YouTube. Friedel Crafts Alkylation And Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • BYJU'S. Friedel Crafts Alkylation And Acylation Reaction. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • RSC Advances. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Chloro-3',4'-dimethoxybenzophenone

Executive Summary & Molecule Dashboard 3-Chloro-3',4'-dimethoxybenzophenone is a robust intermediate often utilized in the synthesis of morpholine fungicides (e.g., Dimethomorph) and kinase inhibitors. While the benzophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

3-Chloro-3',4'-dimethoxybenzophenone is a robust intermediate often utilized in the synthesis of morpholine fungicides (e.g., Dimethomorph) and kinase inhibitors. While the benzophenone core is chemically stable, the molecule acts as a photo-initiator .

The primary decomposition risk is photochemical reduction leading to pinacolization (dimerization) when exposed to UV light in the presence of hydrogen-donating solvents (e.g., alcohols, ethers). Secondary risks include oxidative demethylation of the electron-rich dimethoxy ring.

Quick Reference Data
PropertySpecificationCritical Note
CAS Number 116412-84-1 (Generic ref)Verify specific isomer structure before synthesis.
Molecular Weight 276.72 g/mol
Appearance White to Off-White PowderYellowing indicates photo-degradation.
Melting Point 111–112 °CSharpness of MP is the best quick purity test.
Solubility DMSO, Chloroform, MeOHAvoid storing in alcohols under light.
Storage 2–8 °C, Dark, Inert GasLight exclusion is mandatory.

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample has turned from white to pale yellow/brown."

Diagnosis: Photochemical Reduction (Benzopinacol Formation). Mechanism: Benzophenones are photosensitizers.[1] Upon UV absorption (300–360 nm), the carbonyl oxygen enters an excited triplet state. In this state, it abstracts a hydrogen atom from the solvent (or moisture), forming a ketyl radical. Two ketyl radicals dimerize to form a benzopinacol, which is often colored or leads to colored byproducts.

Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >98%, the color may be a trace surface impurity.

  • Purification: Recrystallize immediately using Ethanol/Water (see Protocol A).

  • Prevention: Store strictly in amber glass vials wrapped in aluminum foil.

Issue 2: "I see a new peak in HPLC at RRT ~0.8 or ~1.2 after storage in Methanol."

Diagnosis: Solvent Adducts or Hemiacetal Formation. Mechanism: While less common in benzophenones than aldehydes, prolonged storage in nucleophilic solvents (MeOH) under acidic conditions can lead to equilibrium shifts or acetal-like impurities. More likely, if light was present, you are seeing the benzopinacol dimer (late eluting due to doubled MW).

Corrective Action:

  • Solvent Swap: Dissolve stock solutions in DMSO or Acetonitrile rather than Methanol for long-term storage.

  • Analysis: Run LC-MS. If the mass is ~552-554 Da (2M+H), it is the dimer.

Issue 3: "The melting point is depressed (e.g., 105–108 °C)."

Diagnosis: Hydrolytic Impurities or Solvent Entrapment. Mechanism: The methoxy groups are susceptible to demethylation in the presence of strong Lewis acids or unintended acidic contaminants, yielding phenolic byproducts (3-Chloro-3'-hydroxy-4'-methoxybenzophenone). Phenols significantly lower the lattice energy and melting point.

Corrective Action:

  • Dry: Vacuum dry at 40 °C for 4 hours to remove trapped solvent.

  • Wash: Wash the solid with cold sodium bicarbonate solution (5%) to remove acidic phenolic impurities, then recrystallize.

Deep-Dive: Degradation Mechanisms

Understanding the why allows you to predict risks in new experimental setups.

A. Photochemical Pathway (The "Yellowing" Effect)

The benzophenone moiety is a "hydrogen pump" when excited by light. It steals hydrogens from its environment.

Photodegradation BP 3-Chloro-3',4'-dimethoxybenzophenone (Ground State) Excited Excited Triplet State (n-π*) BP->Excited UV Light (hν) Radical Ketyl Radical (Highly Reactive) Excited->Radical H-Abstraction Dimer Benzopinacol Dimer (Impurity) Radical->Dimer Dimerization Solvent H-Donor Solvent (e.g., Methanol/IPA) Solvent->Radical Donates H

Figure 1: The primary degradation pathway. Note that the solvent plays a critical role; storing the molecule in isopropanol under light will accelerate decomposition significantly compared to solid-state storage.

B. Chemical Incompatibility Matrix
Reagent ClassRisk LevelMechanismRecommendation
Lewis Acids (BBr3, AlCl3) High Demethylation of methoxy groups to phenols.Avoid contact unless intended reaction.
Strong Bases (NaOH) LowGenerally stable, but halo-group may hydrolyze at high T.Keep pH < 10 during workups.
Reducing Agents (NaBH4) MediumReduction of ketone to alcohol (Benzhydrol).Quench reducing agents completely before isolation.

Standard Operating Procedures (SOPs)

Protocol A: Emergency Recrystallization

Use this if the compound has turned yellow or purity drops below 97%.

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Ethanol (95%) (~50-80 mL).

  • Filtration: If insoluble dark particles remain, filter hot through a Celite pad.

  • Crystallization: Remove from heat. Add Water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool to room temperature slowly (2 hours), then move to 4 °C fridge for 4 hours. Rapid cooling traps impurities.

  • Collection: Filter the white needles/plates. Wash with cold Ethanol:Water (1:1).

  • Drying: Vacuum dry at 40 °C.

Protocol B: Long-Term Storage Workflow

Follow this strictly for reference standards.

StorageProtocol Step1 1. Synthesis/Purification Step2 2. Vacuum Dry (<1% Solvent Content) Step1->Step2 Step3 3. Transfer to Amber Vial (UV Protection) Step2->Step3 Step4 4. Argon/Nitrogen Backfill (Displace O2) Step3->Step4 Step5 5. Seal with Parafilm Step4->Step5 Step6 6. Store at 4°C Step5->Step6

Figure 2: The "Golden Standard" storage workflow to ensure shelf-life >2 years.

References & Authoritative Grounding

  • Royal Society of Chemistry (RSC). Photodecomposition mechanisms of benzophenone derivatives. The core mechanism of hydrogen abstraction by the carbonyl triplet state is a foundational principle of benzophenone photochemistry.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 3-Chloro-3',4'-dimethoxybenzophenone. Provides physical property baselines (Melting Point: 111-112°C) and solubility data.[2]

  • National Institutes of Health (NIH). Synthesis of halogenated benzophenones. Describes the stability of the chloro-substituent and methoxy groups during Friedel-Crafts acylation.

  • ChemicalBook. Chemical Properties and Stability Data. Confirms the sensitivity to strong oxidizers and recommended storage temperatures (2-8°C).

    • [2]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-3',4'-dimethoxybenzophenone

Welcome to the technical support center for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

The synthesis of 3-Chloro-3',4'-dimethoxybenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with 3-chlorobenzoyl chloride, typically using a strong Lewis acid catalyst.[2] While conceptually straightforward, this reaction is sensitive to a number of variables that can significantly impact yield and purity. This guide addresses the most common challenges encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions addressing specific problems you might encounter in the lab.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix this?

Low or no yield in a Friedel-Crafts acylation is one of the most common issues and almost always points to problems with the reagents or reaction conditions.

Answer:

The core of this reaction is the generation of a highly reactive acylium ion electrophile, which is then attacked by the electron-rich veratrole ring.[3] Failures at any stage of this process will lead to poor outcomes. Let's break down the likely culprits:

1. Inactive or Insufficient Lewis Acid Catalyst:

  • The "Why": Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic (moisture-sensitive).[4] Water readily reacts with and deactivates the catalyst, preventing the formation of the necessary acylium ion. Furthermore, the ketone product itself is a Lewis base and forms a complex with the catalyst.[4][5] This means the catalyst is not truly "catalytic" in the traditional sense and is consumed during the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware assembled while hot under a stream of dry nitrogen or argon. All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Use only freshly opened, anhydrous grade Lewis acid catalyst.

    • Increase Catalyst Stoichiometry: For Friedel-Crafts acylations, you often need at least a full stoichiometric equivalent (1.0 eq) of the Lewis acid catalyst relative to the acylating agent.[1][5] This is to account for the complexation with the starting material and the final ketone product. A slight excess (e.g., 1.1-1.2 eq) is often beneficial.

2. Deactivated Aromatic Ring or Poor Quality Reagents:

  • The "Why": The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring. While veratrole is highly activated by its two methoxy groups, impurities in the starting materials can inhibit the reaction. 3-chlorobenzoyl chloride can hydrolyze over time to 3-chlorobenzoic acid, which will not form the acylium ion under these conditions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use freshly purchased or purified veratrole. Ensure your 3-chlorobenzoyl chloride is of high purity and has been stored under anhydrous conditions. If it is old, consider distilling it before use.

    • Check for Deactivating Groups: This is less of a concern with veratrole, but as a general principle, Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those bearing -NO₂, -CN, or other electron-withdrawing groups).[3][4][6]

3. Sub-Optimal Reaction Temperature:

  • The "Why": Like any chemical reaction, this acylation has an activation energy that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: While initial addition of reagents is often done at low temperatures (0-5 °C) to control the initial exothermic reaction, the reaction may need to be allowed to warm to room temperature or even be gently heated to proceed to completion.[7] Monitor the reaction by TLC or LC-MS to track the consumption of starting material. A temperature of 50°C has been shown to be effective in some Friedel-Crafts reactions.[7][8]

Q2: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. How can I improve the reaction's selectivity?

The formation of multiple products indicates side reactions are occurring. With a highly activated substrate like veratrole, this is a significant risk.

Answer:

The two electron-donating methoxy groups in veratrole make it a very strong nucleophile, but they also create the potential for isomeric products and polyacylation.

1. Isomer Formation:

  • The "Why": Acylation can theoretically occur at two positions on the veratrole ring relative to the methoxy groups. The directing effects of the two methoxy groups strongly favor acylation at the position para to one methoxy group and ortho to the other. However, minor amounts of other isomers can form, especially if the reaction temperature is not well-controlled.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lower temperatures generally provide higher selectivity by favoring the kinetically preferred product.[9] Perform the addition of the acyl chloride and catalyst at 0 °C and maintain this temperature for a period before considering a slow warm-up. High temperatures can promote the formation of thermodynamically more stable, but undesired, isomers.[9]

2. Polyacylation:

  • The "Why": Unlike Friedel-Crafts alkylation, acylation is generally self-limiting. The introduction of the electron-withdrawing acyl (ketone) group deactivates the aromatic ring, making a second acylation event less likely.[3][6] However, because veratrole is so highly activated to begin with, di-acylation can still occur if reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the more valuable or limiting reagent, but avoid a large excess of the acylating agent. A 1:1 or 1:1.1 ratio of veratrole to 3-chlorobenzoyl chloride is a good starting point.

    • Reverse Addition: Consider adding the veratrole solution slowly to the pre-formed complex of 3-chlorobenzoyl chloride and AlCl₃. This maintains a low concentration of the activated aromatic compound, minimizing its chance to react twice.

Experimental Protocols & Data

General Experimental Protocol for 3-Chloro-3',4'-dimethoxybenzophenone

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.

  • Setup: Under a dry nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane) via cannula and cool the resulting slurry to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 3-chlorobenzoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the AlCl₃ slurry while maintaining the internal temperature below 10 °C. Allow the mixture to stir for 15-20 minutes.

  • Reaction: Add a solution of veratrole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise via the dropping funnel, again keeping the temperature below 10 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Work-up: Cool the reaction mixture back down to 0 °C and very slowly and carefully quench it by adding crushed ice, followed by cold water and then concentrated HCl. This step is highly exothermic and will release HCl gas.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.[10] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11] The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.[8][10]

Data Presentation: Solvent Selection

The choice of solvent is critical. An ideal solvent should be inert to the reaction conditions, have a suitable boiling point, and be able to dissolve the reactants.

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
1,2-Dichloroethane (DCE) 83.510.4Common choice; good solvent for reactants.[12] Halogenated and requires careful handling.
Chlorobenzene 1325.6Higher boiling point allows for higher reaction temperatures if needed.[8]
Nitrobenzene 21134.8High dielectric constant can aid in dissolving catalyst complexes. Toxic.
Carbon Disulfide (CS₂) 462.6Classic solvent, but highly flammable and toxic.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_start Initial Observation cluster_reagents Reagent & Condition Check cluster_optimization Parameter Optimization cluster_analysis Analysis & Purification start Low Yield or Impure Product reagents 1. Check Reagent Purity & Anhydrous Conditions start->reagents Begin Troubleshooting reagents->start Use fresh/dry reagents & retry catalyst 2. Verify Catalyst Stoichiometry (>=1.1 eq) reagents->catalyst Purity Confirmed catalyst->start Increase catalyst amount & retry temp 3. Optimize Temperature (Start at 0°C) catalyst->temp Stoichiometry Correct temp->start time 4. Adjust Reaction Time (Monitor by TLC/LCMS) temp->time If still low yield analysis Analyze Crude Product time->analysis purify Optimize Purification (Recrystallization vs. Chromatography) analysis->purify success High Yield & Purity purify->success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)? A: Yes, FeCl₃ is another common Lewis acid catalyst for Friedel-Crafts reactions and is often a milder and less expensive alternative to AlCl₃.[10] It may require slightly higher temperatures or longer reaction times but can sometimes offer improved selectivity and a less vigorous reaction profile. Other Lewis acids like BF₃ or solid acid catalysts (e.g., zeolites) have also been explored for acylation of aromatic ethers.[8][13]

Q: Why is the work-up performed with ice and acid? A: The work-up is a critical step. The ketone product forms a stable complex with the AlCl₃ catalyst through its carbonyl oxygen.[5] Adding water (as ice, to control the exothermic reaction) hydrolyzes this complex, liberating the free ketone product. The addition of acid (like HCl) helps to dissolve the resulting aluminum hydroxides (Al(OH)₃) into water-soluble aluminum salts, simplifying the separation of the aqueous and organic layers during extraction.

Q: Are there any major safety concerns with this reaction? A: Yes. Aluminum chloride reacts violently with water, so it must be handled in a dry environment. The quenching process is highly exothermic and liberates HCl gas, so it must be done slowly, with adequate cooling, and in a well-ventilated fume hood. The solvents used, such as 1,2-dichloroethane and chlorobenzene, are toxic and/or carcinogenic and should be handled with appropriate personal protective equipment (PPE).

Q: My product seems to be an oil, but literature suggests it's a solid. What should I do? A: An oily product often indicates the presence of impurities, such as residual solvent or side products, that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification is necessary. Flash column chromatography is usually effective at separating the desired product from impurities. Once a pure fraction is obtained (as confirmed by TLC or LC-MS), it should solidify upon complete removal of the chromatography solvent. Seeding the oil with a previously obtained crystal can also induce crystallization.

References

  • CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • Synthesis of 3,4'-diamino benzophenone - PrepChem.com.
  • Friedel-Crafts acyl
  • Friedel–Crafts reaction - Wikipedia.
  • Friedel-Crafts Reactions - Chemistry LibreTexts.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
  • CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google P
  • EAS Reactions (3)
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.
  • Friedel-Crafts Acyl
  • WO2001051440A1 - A process for the preparation of substituted benzophenones - Google P
  • Friedel-Crafts Acyl
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchG
  • Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem.
  • 4 - Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: 3-Chloro-3',4'-dimethoxybenzophenone

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities in 3-Chloro-3',4'-dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities in 3-Chloro-3',4'-dimethoxybenzophenone. Our focus is to deliver not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve purity challenges in your synthesis.

Table of Contents

  • FAQs: Understanding the Impurity Profile

    • Q1: What are the primary sources of impurities in the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone?

    • Q2: Can you detail the most common impurities I should expect?

    • Q3: How do reaction conditions in the Friedel-Crafts acylation influence impurity formation?

  • Troubleshooting Guide: From Synthesis to Purification

    • Issue 1: My final product shows the presence of unreacted starting materials.

    • Issue 2: I am observing isomeric impurities in my product. How can I minimize them?

    • Issue 3: My product is contaminated with poly-acylated species. What causes this and how can it be prevented?

    • Issue 4: What are the best methods for detecting and quantifying these impurities?

    • Issue 5: What purification strategies are most effective for removing these common impurities?

  • Experimental Protocols

    • Protocol 1: General Procedure for the Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation.

    • Protocol 2: HPLC Method for Impurity Profiling.

  • References

FAQs: Understanding the Impurity Profile

Q1: What are the primary sources of impurities in the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone?

The impurities in 3-Chloro-3',4'-dimethoxybenzophenone typically originate from three main sources:

  • Starting Materials: The purity of the initial reagents, 3-chlorobenzoyl chloride and veratrole (1,2-dimethoxybenzene), is critical. Impurities present in these starting materials will likely be carried through the synthesis and can sometimes participate in side reactions.

  • Side Reactions: The primary synthetic route, a Friedel-Crafts acylation, is prone to several side reactions that can generate structurally similar impurities.[1] These include the formation of isomers and poly-acylated products.

  • Incomplete Reactions or Degradation: Unreacted starting materials or the degradation of reactants and products under the reaction conditions can also contribute to the final impurity profile.

Q2: Can you detail the most common impurities I should expect?

Certainly. The common impurities can be categorized based on their origin:

Table 1: Common Impurities in 3-Chloro-3',4'-dimethoxybenzophenone

Impurity NameStructureOrigin
3-Chlorobenzoic acidHydrolysis of 3-chlorobenzoyl chloride
Veratrole (1,2-dimethoxybenzene)Unreacted starting material[2]
CatecholImpurity in veratrole starting material[3]
Guaiacol (2-methoxyphenol)Impurity in veratrole starting material[3]
2-Chloro-3',4'-dimethoxybenzophenoneIsomeric impurity from Friedel-Crafts acylation
4-Chloro-2',3'-dimethoxybenzophenoneIsomeric impurity from Friedel-Crafts acylation
Di-acylated veratrole speciesPoly-acylation side reaction
Q3: How do reaction conditions in the Friedel-Crafts acylation influence impurity formation?

Reaction conditions play a pivotal role in controlling the purity of the final product. Here's a breakdown of the key parameters:

  • Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical.[4] An excess of a highly active catalyst can promote poly-acylation. Conversely, an insufficient amount may lead to an incomplete reaction.

  • Temperature: Higher reaction temperatures can increase the rate of side reactions, leading to a higher proportion of isomeric and poly-acylated byproducts.[4] Careful temperature control is essential.

  • Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Halogenated aliphatic or aromatic hydrocarbons are commonly used.[5]

  • Stoichiometry: The molar ratio of the reactants and catalyst should be carefully optimized. An excess of the acylating agent can drive the reaction to completion but also increases the risk of poly-acylation.

Troubleshooting Guide: From Synthesis to Purification

Issue 1: My final product shows the presence of unreacted starting materials.
  • Causality: This is often due to an incomplete reaction. The primary causes are insufficient reaction time, low temperature, or a deactivated or insufficient amount of catalyst.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by exposure to moisture.

    • Optimize Reaction Time and Temperature: Consider increasing the reaction time or temperature incrementally. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Check Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct. A slight excess of the acylating agent can sometimes be beneficial.

Issue 2: I am observing isomeric impurities in my product. How can I minimize them?
  • Causality: The methoxy groups in veratrole are ortho-, para-directing. While the 4-position is sterically favored for acylation, some acylation can occur at other positions on the ring, leading to isomeric impurities.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of the acylation, favoring the thermodynamically more stable product.

    • Choice of Catalyst: A milder Lewis acid catalyst may offer better selectivity. Experiment with different catalysts (e.g., FeCl₃ instead of AlCl₃) to find the optimal balance between reactivity and selectivity.

    • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Consider screening a few different solvents.

Issue 3: My product is contaminated with poly-acylated species. What causes this and how can it be prevented?
  • Causality: The benzophenone product is itself an activated aromatic ring and can undergo a second Friedel-Crafts acylation, leading to di-acylated impurities. This is more likely to occur if an excess of the acylating agent or a highly active catalyst is used.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar ratio of veratrole to 3-chlorobenzoyl chloride that is slightly greater than or equal to 1:1.

    • Reverse Addition: Consider adding the 3-chlorobenzoyl chloride solution slowly to the mixture of veratrole and the Lewis acid catalyst. This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of poly-acylation.

    • Catalyst Loading: Reduce the amount of the Lewis acid catalyst to the minimum required for an efficient reaction.

Issue 4: What are the best methods for detecting and quantifying these impurities?
  • Recommendation: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the main product and its closely related impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol) is a good starting point.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and unreacted starting materials.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR) with an internal standard.

    • Derivative Spectrophotometry: This can be a rapid method for the detection and quantification of benzophenone-related impurities in some matrices.[7][8]

Issue 5: What purification strategies are most effective for removing these common impurities?
  • Recommendation: The choice of purification method will depend on the nature and quantity of the impurities.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/heptane) to find one that provides good recovery of the desired product with high purity.[5]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel can be very effective.[5] A gradient elution with a non-polar solvent system (e.g., heptane/ethyl acetate) is typically used.

    • Preparative HPLC: For achieving very high purity or for separating very closely related isomers, preparative HPLC may be necessary, although it is less scalable.

Diagrams

Impurity_Formation_Pathway cluster_reactants Starting Materials cluster_impurities_from_reactants Reactant-Related Impurities cluster_reaction Friedel-Crafts Acylation cluster_product_and_impurities Product & Process Impurities 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride 3-chlorobenzoic_acid 3-Chlorobenzoic Acid 3-chlorobenzoyl_chloride->3-chlorobenzoic_acid Hydrolysis reaction 3-Chlorobenzoyl Chloride + Veratrole -> Product 3-chlorobenzoyl_chloride->reaction veratrole Veratrole catechol Catechol veratrole->catechol Incomplete Methylation guaiacol Guaiacol veratrole->guaiacol Incomplete Methylation veratrole->reaction product 3-Chloro-3',4'-dimethoxybenzophenone reaction->product isomeric_impurities Isomeric Impurities reaction->isomeric_impurities Side Reaction polyacylated_impurities Poly-acylated Impurities reaction->polyacylated_impurities Side Reaction

Caption: Impurity formation pathway in the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone.

Troubleshooting_Workflow start Impure Product Detected identify_impurity Identify Impurity Type (HPLC, GC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Starting Materials? identify_impurity->unreacted_sm isomers Isomeric Impurities? unreacted_sm->isomers No optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Catalyst unreacted_sm->optimize_reaction Yes polyacylated Poly-acylated Impurities? isomers->polyacylated No optimize_selectivity Optimize Selectivity: - Lower Temperature - Change Catalyst/Solvent isomers->optimize_selectivity Yes optimize_stoichiometry Optimize Stoichiometry: - Adjust Reactant Ratio - Slow Addition polyacylated->optimize_stoichiometry Yes purify Purify Product: - Recrystallization - Column Chromatography polyacylated->purify No optimize_reaction->purify optimize_selectivity->purify optimize_stoichiometry->purify end Pure Product purify->end

Caption: Troubleshooting workflow for impurity issues.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation

Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cooled to 0-5 °C, add veratrole (1.0 eq.) dropwise.

  • After stirring for 15-20 minutes, add a solution of 3-chlorobenzoyl chloride (1.05 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane).

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

References

  • CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google P
  • (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (URL: [Link])

  • Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. (URL: [Link])

  • CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google P
  • WO2001051440A1 - A process for the preparation of substituted benzophenones - Google P
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - MDPI. (URL: [Link])

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. (URL: [Link])

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (URL: [Link])

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])

  • Veratrole - Ab Enterprises. (URL: [Link])

  • Sample Preparation for Benzophenone Detection - Encyclopedia.pub. (URL: [Link])

  • Benzyl Chloride-impurities - Pharmaffiliates. (URL: [Link])

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])

  • impurity profiling of sulisobenzone by rp-hplc method - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • 4-Chloro-3,4'-DimethoxyBenzophenone CAS 116412-83-0 - Hebei Dangtong Biological Technology Co..LTD. (URL: [Link])

  • 3-CHLOROBENZOYL CHLORIDE - gsrs. (URL: [Link])

  • VERATROLE FOR SYNTHESIS MSDS CAS No: 91-16-7 MSDS - Loba Chemie. (URL: [Link])

Sources

Optimization

handling and storage precautions for 3-Chloro-3',4'-dimethoxybenzophenone

CAS: 116412-84-1 | Role: Senior Application Scientist | Status: Operational Core Technical Overview Welcome to the technical support hub for 3-Chloro-3',4'-dimethoxybenzophenone . As a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116412-84-1 | Role: Senior Application Scientist | Status: Operational

Core Technical Overview

Welcome to the technical support hub for 3-Chloro-3',4'-dimethoxybenzophenone . As a key intermediate in the synthesis of tubulin polymerization inhibitors (specifically phenstatin and combretastatin analogues), the integrity of this compound is critical for reproducible biological assays.

While benzophenones are generally robust, the specific substitution pattern (electron-withdrawing chlorine vs. electron-donating methoxy groups) creates a polarized system susceptible to photo-initiated degradation and minor oxidation.

Physicochemical Specifications
PropertySpecificationNotes
CAS Number 116412-84-1Critical: Do not confuse with the 4-chloro isomer (CAS 116412-83-0).
Molecular Formula

MW: 276.72 g/mol
Appearance Off-white to pale yellow solidDeep yellow/brown indicates photo-degradation.
Solubility (Good) DMSO, DCM, Ethyl Acetate, ChloroformLipophilic nature dominates.
Solubility (Poor) Water, Hexanes (low)Aqueous buffers will cause precipitation.
Melting Point 90–110°C (Approx.)Range varies by crystal habit/purity; verify via CoA.
Storage & Stability Protocols (The "Prevention" Phase)

Q: My compound arrived at ambient temperature. Is it compromised? A: Likely not. The compound is stable at room temperature for short transits (days). However, for long-term storage, we strictly enforce a cold, dark, and dry protocol to prevent "benzophenone yellowing" (photoreduction) or hydrolysis of downstream intermediates.

Q: Why is light protection non-negotiable for this specific benzophenone? A: Benzophenones contain a carbonyl group capable of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 transitions upon UV absorption. Even ambient lab light can trigger the formation of ketyl radicals, leading to dimerization (benzpinacol formation) or photoreduction to the corresponding alcohol (benzhydrol). The methoxy substituents on the 3',4' ring increase electron density, potentially altering the absorption maximum ($ \lambda{max} $) into the visible violet/blue range, making it more sensitive than unsubstituted benzophenone.
Protocol: Long-Term Storage Workflow

StorageProtocol Arrival Compound Arrival Inspection Visual Inspection (Color Check) Arrival->Inspection Container Transfer to Amber Glass Vial Inspection->Container If Off-white/Pale Yellow Rejection Quarantine & Test Purity Inspection->Rejection If Dark Brown/Sticky Atmosphere Purge Headspace (Argon/N2) Container->Atmosphere Prevent Oxidation Env Store at 2-8°C (Desiccated) Atmosphere->Env

Figure 1: Decision tree for incoming material inspection and storage.

Handling & Troubleshooting (The "Action" Phase)

Q: I observe a precipitate when adding the compound to my cell culture media. What happened? A: This is a "crash-out" event. 3-Chloro-3',4'-dimethoxybenzophenone is highly lipophilic.

  • The Fix: Dissolve the compound in 100% DMSO (stock solution, e.g., 10-50 mM) first. Then, dilute into the media while vortexing. Ensure the final DMSO concentration is <0.5% (or as tolerated by your cells) to prevent solvent toxicity.

  • Validation: If the media turns cloudy immediately, the concentration exceeds the solubility limit. Lower the working concentration.

Q: The solid has become sticky or clumped. Can I still use it? A: Clumping usually indicates moisture uptake (hygroscopicity) or trace solvent impurities lowering the melting point.

  • Troubleshooting: Run a quick TLC (Thin Layer Chromatography) in 20% Ethyl Acetate/Hexanes.

    • One Spot: It is likely just wet. Dry under high vacuum for 2-4 hours.

    • Multiple Spots: Degradation has occurred. Recrystallization (typically from Ethanol or EtOAc/Heptane) is required.

Q: I am using this for a Grignard or Lithium exchange reaction, but the yield is low. Why? A: The ketone carbonyl is electrophilic, but the methoxy groups on the 3',4' ring donate electron density, slightly deactivating the carbonyl compared to a pure electron-deficient system.

  • Optimization: Ensure your nucleophile (Grignard/Lithium reagent) is titrated and fresh. The 3-chloro substituent on the other ring provides some inductive withdrawal ($ -I $ effect), which helps reactivity, but you must strictly exclude water. The ketone will not react if the nucleophile is quenched by moisture in the benzophenone powder. Dry the solid under vacuum/P2O5 overnight before use.

Protocol: Safe Handling for Synthesis

HandlingFlow Start Start Experiment Weighing Weigh in Low-Light (Avoid Direct Sun/UV) Start->Weighing Dissolution Dissolve in Anhydrous Solvent (DCM/THF/DMSO) Weighing->Dissolution Check Is Solution Clear? Dissolution->Check Proceed Proceed to Reaction Check->Proceed Yes Filter Filter (0.2 µm PTFE) Remove Dust/Insolubles Check->Filter No (Cloudy) Filter->Proceed

Figure 2: Operational workflow to minimize light exposure and ensure solution homogeneity.

Safety & Emergency Response (HSE)

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Skin Contact: The lipophilic nature allows it to penetrate the epidermal barrier. Wash immediately with soap and water; do not use alcohol/acetone as this may increase skin absorption.

  • Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with a paper towel soaked in ethanol/water, then wipe.

  • Waste Disposal: Dispose of as halogenated organic waste.

References
  • Sigma-Aldrich (Merck). (n.d.). 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Product Specification. Retrieved from

  • ChemicalBook. (2023).[1] 4-Chloro-3',4'-dimethoxybenzophenone Properties (Isomer Comparison). Retrieved from

  • Pettit, G. R., et al. (1998). Antineoplastic Agents. 393. Synthesis of the Trans-Isomer of Phenstatin. Journal of Natural Products.
  • National Institutes of Health (NIH). (2017). Metabolism and Disposition of Methoxybenzophenones.[2] Retrieved from (Demonstrating metabolic stability and lipophilicity of similar analogs).

Sources

Troubleshooting

solvent effects on 3-Chloro-3',4'-dimethoxybenzophenone reactions

The following Technical Support Center guide is designed for researchers and process chemists working with 3-Chloro-3',4'-dimethoxybenzophenone . This guide prioritizes causality —explaining why a solvent system fails or...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists working with 3-Chloro-3',4'-dimethoxybenzophenone .

This guide prioritizes causality —explaining why a solvent system fails or succeeds based on molecular electronics and thermodynamics—rather than simple recipe listing.

Topic: Solvent Effects & Reaction Optimization Ticket Scope: Troubleshooting Solubility, Synthesis (Friedel-Crafts), and Nucleophilic Additions.[1]

Solubility & Dissolution Profiles

Status: Common Inquiry The Issue: Users often report unexpected precipitation during low-temperature additions or poor phase separation during workup.

Technical Insight

3-Chloro-3',4'-dimethoxybenzophenone is an asymmetric molecule.[1] It possesses a lipophilic "left" wing (3-chlorophenyl) and a polar, electron-rich "right" wing (3,4-dimethoxyphenyl).[1] This duality creates specific solubility windows.

  • The Mismatch: While the methoxy groups increase polarity, the chlorophenyl ring drives lipophilicity. Protic solvents (MeOH, EtOH) often fail to dissolve the compound at low temperatures (<0°C) due to the disruption of solvent hydrogen-bonding networks by the hydrophobic chloro-aryl moiety.

  • The Fix: Halogenated solvents or polar aprotic solvents are required for high-concentration stock solutions (>0.5 M).

Solubility Troubleshooting Table
Solvent SystemSolubility RatingApplication ContextTechnical Note
Dichloromethane (DCM) ★★★★★ (Excellent)Synthesis, F-C AcylationPrimary choice. Non-coordinating.
Tetrahydrofuran (THF) [1][2] ★★★★☆ (Good)Grignard, LithiationCoordinates to Lewis acids/cations.
Diethyl Ether (Et₂O) ★★☆☆☆ (Fair)Workup, PrecipitationPoor solubility at <0°C. Good for crystallizing the product out.
Methanol/Ethanol ★★☆☆☆ (Poor)RecrystallizationHigh temperature only. Risk of precip. on cooling.
Hexanes/Heptane ★☆☆☆☆ (Insoluble)WashingUse to remove non-polar impurities.

Synthesis Optimization: Friedel-Crafts Acylation

Context: The standard synthesis involves reacting 3-chlorobenzoyl chloride with 1,2-dimethoxybenzene (veratrole) .[1] Critical Failure Point: Demethylation of the methoxy groups (formation of phenols) or low regioselectivity.

FAQ: "Why am I seeing phenolic byproducts in my LC-MS?"

Diagnosis: You are likely using a high-boiling solvent (like Nitrobenzene) or allowing the reaction to overheat in the presence of Aluminum Chloride (AlCl₃).

The Mechanism: AlCl₃ is a strong Lewis acid.[3] In non-polar or high-boiling solvents, the AlCl₃ can coordinate to the oxygen of the methoxy group. If the temperature exceeds 40-50°C, this coordination facilitates the cleavage of the methyl-oxygen bond (ether cleavage), resulting in a phenol impurity that is difficult to separate.

The Solution: Solvent Switching

  • Switch to DCM: Dichloromethane allows the reaction to proceed at reflux (approx. 40°C), which is energetic enough for acylation but usually too mild for rapid demethylation.

  • Moderating the Catalyst: If demethylation persists, use Nitrobenzene only if temperature is strictly controlled (<25°C), as it forms a complex with AlCl₃, moderating its acidity. However, DCM is preferred for easier workup.

Workflow Visualization: Regioselective Synthesis

The following diagram illustrates the critical solvent decision nodes to prevent byproduct formation.

FC_Acylation Start Reagents: 3-Cl-Benzoyl Chloride + Veratrole Cat Catalyst: AlCl3 (Lewis Acid) Start->Cat Solvent_Decision Solvent Choice Cat->Solvent_Decision Path_DCM DCM (Reflux 40°C) Solvent_Decision->Path_DCM Recommended Path_Nitro Nitrobenzene (>60°C) Solvent_Decision->Path_Nitro Risky Complex Acylium Ion Formation Path_DCM->Complex Path_Nitro->Complex Product Target: 3-Chloro-3',4'-dimethoxybenzophenone Complex->Product Kinetic Control Impurity Impurity: Phenolic Byproducts (Demethylation) Complex->Impurity Thermodynamic Cleavage

Caption: Decision tree for Friedel-Crafts acylation showing how solvent choice dictates impurity profiles.

Reactivity: Grignard & Nucleophilic Additions

Context: Adding nucleophiles (e.g., Methylmagnesium bromide) to the ketone carbonyl.[4] Critical Failure Point: Stalled reaction or Wurtz coupling byproducts.

FAQ: "My yield is lower in THF than in Ether. Why?"

Diagnosis: While THF dissolves the starting material better, it also changes the reactivity of the Grignard reagent.

The Mechanism:

  • In Diethyl Ether: The magnesium atom is coordinated by two ether oxygens. This forms a "tight" ion pair. The Grignard reagent is less sterically hindered and often more reactive toward the carbonyl, but less basic.

  • In THF: THF is a stronger Lewis base. It coordinates more strongly to the Mg, separating the ion pair (Solvent Separated Ion Pair - SSIP). This makes the carbanion "naked" and more basic.

    • Risk:[1] The increased basicity can lead to enolization (if alpha-protons were present, though not in benzophenone) or Single Electron Transfer (SET) side reactions, leading to radical coupling (pinacol formation) rather than the desired addition.

Protocol Recommendation: For 3-Chloro-3',4'-dimethoxybenzophenone, use a 1:1 mixture of Toluene/Ether .

  • Toluene: Solubilizes the benzophenone derivative effectively (better than ether alone).

  • Ether: Stabilizes the Grignard reagent without over-activating it.

Solvation & Reactivity Diagram

Grignard_Solvation cluster_THF Solvent: THF (Strong Coordination) cluster_Ether Solvent: Diethyl Ether (Weak Coordination) Reagent Grignard Reagent (R-Mg-X) THF_State Solvent Separated Ion Pair [R]- // [MgX(THF)n]+ Reagent->THF_State Ether_State Contact Ion Pair R-Mg-X(Et2O)2 Reagent->Ether_State THF_Result High Basicity Risk: Radical Coupling THF_State->THF_Result Ether_Result Controlled Nucleophilicity Target: 1,2-Addition Ether_State->Ether_Result

Caption: Comparison of Grignard reagent behavior in THF vs. Ether, highlighting the risk of side reactions in highly coordinating solvents.

Photochemical Stability

Status: Handling Precaution The Issue: Degradation of the compound when stored in solution under light.

Technical Insight: Benzophenones are well-known photo-initiators.[1] Upon UV irradiation (even ambient lab light), the carbonyl oxygen excites to a triplet state (


).
  • The Solvent Effect: If the solvent has abstractable hydrogen atoms (e.g., Isopropanol, Ethanol, THF ), the excited triplet state will abstract a hydrogen, forming a ketyl radical. Two ketyl radicals then dimerize to form a benzpinacol derivative.

  • Prevention: If performing long-term stirring or storage in clear glass, use Acetonitrile or DCM (poor H-donors) to inhibit this radical pathway.[1] Avoid alcohols.

References

  • BenchChem Technical Support. (2025).[2][3][5] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (Analogous mechanism for substituted benzophenones). Link[1]

  • Royal Society of Chemistry. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. (Kinetics of chlorobenzophenone synthesis). Link

  • National Institutes of Health (PMC). (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (Discussion on Ether vs THF solvent effects). Link

  • ResearchGate. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. (Mechanistic insight into benzophenone solvent-dependent photodegradation). Link

  • ChemicalBook. (2023). 4-Chloro-3,4'-DimethoxyBenzophenone Properties and Solubility Data. (Physicochemical data source). Link

Sources

Optimization

temperature control in the synthesis of substituted benzophenones

A Guide to Mastering Temperature Control in Friedel-Crafts Acylation Welcome to the technical support center for the synthesis of substituted benzophenones. This guide, curated for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mastering Temperature Control in Friedel-Crafts Acylation

Welcome to the technical support center for the synthesis of substituted benzophenones. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions with a focus on the critical role of temperature control in Friedel-Crafts acylation reactions. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the complexities of your synthesis.

The Criticality of Temperature in Benzophenone Synthesis

The synthesis of substituted benzophenones, most commonly achieved through Friedel-Crafts acylation, is a powerful C-C bond-forming reaction.[1][2] It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4] While seemingly straightforward, the reaction is highly sensitive to temperature fluctuations.

The Friedel-Crafts acylation is an exothermic reaction, meaning it releases heat.[5] Without proper temperature control, this can lead to a rapid increase in the reaction temperature, resulting in a host of undesirable outcomes including the formation of tarry by-products and a significant reduction in yield.[6][7] Conversely, if the temperature is too low, the reaction may not initiate or proceed at a practical rate.[6][7] Precise temperature management is therefore paramount to ensure high yield, purity, and reproducibility.

This guide will walk you through common challenges, their root causes related to temperature, and provide actionable solutions to optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis of substituted benzophenones, with a direct focus on temperature-related causes and solutions.

Question 1: My reaction is sluggish or fails to initiate. What are the likely temperature-related causes and how can I resolve this?

Answer:

A slow or non-starting reaction is a common issue, often pointing to insufficient thermal energy to overcome the activation barrier.

  • Probable Cause 1: Reaction Temperature is Too Low. Many Friedel-Crafts acylations require an initial energy input to begin. For some systems, temperatures below a certain threshold (e.g., 10°C) can prevent the reaction from starting.[6][7]

  • Solution 1: Gentle Initial Warming. If you are starting at a very low temperature (e.g., in an ice bath), consider allowing the reaction mixture to slowly warm to a temperature where you observe the initiation of the reaction, often indicated by the evolution of HCl gas.[6][7] Once the reaction begins, it is crucial to have efficient cooling in place to manage the subsequent exothermic release of heat.[5][6]

  • Probable Cause 2: Inefficient Lewis Acid Activity at Low Temperatures. The activity of the Lewis acid catalyst can be temperature-dependent. At very low temperatures, the formation of the active electrophile (the acylium ion) may be too slow.

  • Solution 2: Catalyst Selection and Temperature Optimization. While strong Lewis acids like AlCl₃ are common, their reactivity profile across different temperatures should be considered.[8] In some cases, a gradual increase in temperature might be necessary to enhance catalyst activity.[9]

Question 2: I am observing a low yield of my desired benzophenone and the formation of a significant amount of dark, tarry by-products. How can I mitigate this?

Answer:

Low yields coupled with tar formation are classic indicators of a reaction that has proceeded at too high a temperature.

  • Probable Cause: Uncontrolled Exotherm. The Friedel-Crafts acylation is exothermic.[5] If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to side reactions and decomposition of starting materials and products, resulting in tar formation.[6][7]

  • Solution: Enhanced Cooling and Controlled Reagent Addition.

    • Efficient Cooling: Employ a well-maintained cooling bath (e.g., ice-salt or a cryocooler) to ensure the reaction temperature is kept within the optimal range. For many benzophenone syntheses, a temperature range of 5-10°C is recommended after the reaction has initiated.[6]

    • Slow, Controlled Addition: Add the acylating agent or the aromatic substrate dropwise to the reaction mixture. This allows the heat generated to be dissipated by the cooling system before it can accumulate and cause a temperature spike.

Question 3: My reaction is producing a mixture of isomers, and the regioselectivity is poor. Can temperature influence the isomeric distribution of the product?

Answer:

Yes, temperature can significantly impact the regioselectivity of Friedel-Crafts acylation, leading to a mixture of isomers.

  • Probable Cause: Kinetic vs. Thermodynamic Control. At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction can shift towards thermodynamic control, where the most stable isomer is the major product. This can sometimes lead to the formation of undesired isomers through rearrangement of the initial product.[10]

  • Solution: Strict Temperature Control at Lower Temperatures. To favor the kinetically controlled product and enhance regioselectivity, it is crucial to maintain a consistently low reaction temperature throughout the addition and stirring phases. For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor acylation at the 1-position, while at temperatures above 100°C, the thermodynamically more stable 6-acyl isomer can be formed.[10]

Question 4: I am experiencing difficulty with the work-up; specifically, the quenching of the reaction with water is very vigorous and difficult to control. Is this related to the reaction temperature?

Answer:

While the quenching process itself is highly exothermic, the initial reaction temperature can have an indirect impact.

  • Probable Cause: Large Amount of Unreacted Lewis Acid. If the reaction was not efficient due to suboptimal temperature, a larger amount of the Lewis acid catalyst may remain uncomplexed. The reaction of this excess Lewis acid with water during the quench is extremely exothermic.[9]

  • Solution: Careful and Cold Quenching. Regardless of the reaction's thermal history, the quench should always be performed slowly and with extreme caution. Add the reaction mixture to ice-cold water or a dilute acid solution portion-wise with vigorous stirring.[9] This ensures that the heat generated during the hydrolysis of the Lewis acid-ketone complex and any excess Lewis acid is effectively absorbed.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of substituted benzophenones?

A1: There is no single "ideal" temperature, as it is highly dependent on the specific substrates and reagents being used. However, for many standard Friedel-Crafts acylations using AlCl₃, a common strategy is to initiate the reaction at a slightly higher temperature (e.g., 10-15°C) and then maintain the reaction between 5°C and 10°C to control the exotherm and minimize side reactions.[6] Some syntheses may require higher temperatures, ranging from 25°C to 200°C, but this increases the risk of side product formation.[11] It is always recommended to consult literature procedures for the specific benzophenone you are synthesizing.

Q2: How can I accurately monitor the internal temperature of my reaction?

A2: Accurate temperature monitoring is crucial. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it does not touch the walls of the flask, which might give a misleading reading from the cooling bath. The placement of the probe should allow for good agitation around it to get a representative temperature of the bulk mixture.

Q3: Can the choice of solvent affect temperature control?

A3: Absolutely. The solvent's boiling point and heat capacity can influence temperature control. A solvent with a low boiling point, like dichloromethane, can start to boil even in an ice bath if the reaction is highly exothermic, which can help in dissipating some of the heat.[5] However, this can also lead to solvent loss if not properly managed with a reflux condenser. Higher boiling point co-solvents can be used to achieve higher reaction temperatures when needed, which can lead to faster reactions and higher yields in some cases.[12]

Q4: Are there any alternatives to traditional heating/cooling methods for better temperature control?

A4: Yes, for highly exothermic reactions or for precise temperature control, automated laboratory reactors with integrated heating and cooling systems (cryostats) are highly effective. These systems can maintain a set temperature with high precision. For smaller-scale reactions, a well-stirred and monitored cooling bath remains a reliable and accessible method.

Protocols and Data

Table 1: General Temperature Guidelines for Friedel-Crafts Acylation
Stage of ReactionRecommended Temperature Range (°C)Rationale
Initial Mixing of Reagents 0 - 10To prevent premature reaction and allow for controlled initiation.
Reaction Initiation 10 - 15To provide sufficient energy to start the reaction.[6]
Reagent Addition (Exothermic Phase) 5 - 10To effectively manage the heat evolved and prevent side reactions.[6][7]
Post-Addition Stirring 10 - Room TemperatureTo ensure the reaction goes to completion. The temperature can sometimes be allowed to slowly rise to room temperature.[7]
High-Temperature Reactions (Substrate Dependent) 60 - 180For less reactive substrates, but with an increased risk of by-products.[11][13][14]
Standard Operating Procedure: Temperature-Controlled Synthesis of Benzophenone

Disclaimer: This is a generalized protocol and should be adapted based on the specific substituted benzophenone being synthesized. Always perform a thorough literature search and risk assessment before conducting any experiment.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.

    • Place a thermometer or thermocouple in the flask to monitor the internal temperature.

    • Prepare an ice-salt bath around the flask for efficient cooling.

  • Reagent Preparation:

    • In the round-bottom flask, add anhydrous aluminum chloride (AlCl₃) and a dry solvent (e.g., carbon tetrachloride or dichloromethane).

    • In the dropping funnel, place a solution of the acylating agent (e.g., benzoyl chloride) in the same dry solvent.

    • The aromatic substrate (e.g., benzene) can be either in the flask or in the dropping funnel with the acylating agent, depending on the specific procedure.

  • Reaction Initiation and Control:

    • Cool the flask containing the AlCl₃ suspension to 10-15°C.

    • Add a small amount of the acylating agent/aromatic substrate mixture to initiate the reaction, which is indicated by the evolution of HCl gas and a rise in temperature.

    • Once the reaction has started, immediately begin efficient cooling to bring the temperature down to the desired range (e.g., 5-10°C).

  • Controlled Addition:

    • Add the remaining solution from the dropping funnel at a rate that maintains the internal temperature within the optimal range. This may take one to two hours.

  • Reaction Completion:

    • After the addition is complete, continue stirring the reaction mixture at the controlled temperature for a specified period (e.g., 3 hours) to ensure completion.

    • The reaction can then be allowed to slowly warm to room temperature and stirred for several more hours or overnight.[6][7]

  • Quenching:

    • Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold dilute HCl with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

Visualizing the Process

Diagram 1: Key Factors in Temperature Control for Friedel-Crafts Acylation

Temperature_Control_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_monitoring Monitoring & Control cluster_outcome Desired Outcome Prep Reagent & Glassware Preparation (Anhydrous Conditions) Initiation Initiation (10-15°C) Prep->Initiation Addition Controlled Addition (5-10°C) Initiation->Addition Exothermic Completion Stirring & Completion (10°C -> RT) Addition->Completion Outcome High Yield & Purity Substituted Benzophenone Completion->Outcome Monitoring Accurate Temperature Monitoring (Internal Probe) Monitoring->Addition Cooling Efficient Cooling (Ice Bath/Cryostat) Cooling->Addition

Caption: Workflow for temperature control in Friedel-Crafts acylation.

Diagram 2: Troubleshooting Temperature-Related Issues

Troubleshooting_Flowchart Start Problem Observed NoReaction No/Slow Reaction Start->NoReaction LowYield Low Yield / Tar Formation Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity TempTooLow Temperature Too Low? NoReaction->TempTooLow TempTooHigh Temperature Too High? LowYield->TempTooHigh PoorSelectivity->TempTooHigh Thermodynamic Control Solution_Warm Action: Gentle Warming to Initiate TempTooLow->Solution_Warm Yes Solution_Cool Action: Improve Cooling & Slow Addition TempTooHigh->Solution_Cool Yes Solution_LowTemp Action: Maintain Strict Low Temperature TempTooHigh->Solution_LowTemp Yes

Caption: Troubleshooting flowchart for temperature issues.

References

  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Sathee, J. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone

Welcome to the technical support guide for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction work-up, a critical phase that dictates the purity and yield of your final product. The synthesis is typically achieved via a Friedel-Crafts acylation, reacting 3-chlorobenzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4] This guide is designed to help you navigate the challenges of isolating your target molecule effectively.

Standard Work-up Procedure: An Overview

The work-up for a Friedel-Crafts acylation is a multi-step process designed to decompose the catalyst-product complex, remove impurities, and isolate the desired ketone. Understanding the function of each step is crucial for effective troubleshooting.

G cluster_reaction Reaction Completion cluster_workup Work-up & Isolation cluster_purification Purification Reaction Reaction Mixture (Product-AlCl₃ Complex) Quench 1. Quenching (Ice/dilute HCl) Reaction->Quench Careful, exothermic! Extraction 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Wash_Base 3. Wash Organic Layer (aq. NaHCO₃) Extraction->Wash_Base Removes acidic impurities Wash_Brine 4. Wash Organic Layer (Brine) Wash_Base->Wash_Brine Removes bulk water Drying 5. Dry & Filter (Na₂SO₄ or MgSO₄) Wash_Brine->Drying Concentration 6. Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product Concentration->Crude Purify 7. Purification Method Crude->Purify Recrystal Recrystallization Purify->Recrystal If crude is solid/semi-solid Column Column Chromatography Purify->Column If crude is an oil Final Pure Product (White Crystalline Solid) Recrystal->Final Column->Final

Caption: Workflow for the work-up and purification of 3-Chloro-3',4'-dimethoxybenzophenone.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.

Question 1: My reaction mixture became extremely hot and released fumes when I added it to water. What went wrong?

Answer: This indicates an uncontrolled quenching process. The Lewis acid catalyst (e.g., AlCl₃) reacts with water in a highly exothermic reaction. Furthermore, if excess 3-chlorobenzoyl chloride is present, it will hydrolyze to form 3-chlorobenzoic acid and HCl gas.[5][6][7]

  • Causality: Rapid addition of the reaction mixture to a small volume of water generates heat faster than it can be dissipated, potentially causing the solvent to boil and release corrosive HCl gas.

  • Solution: The quenching step must be performed slowly and with adequate cooling.

    • Prepare a beaker with a mixture of crushed ice and dilute hydrochloric acid (e.g., 1M HCl). Using an acidic solution helps to keep the resulting aluminum salts dissolved as soluble species rather than precipitating as aluminum hydroxide.[8]

    • Place this beaker in an ice bath and stir vigorously.

    • Add the reaction mixture dropwise or in very small portions to the cold, stirred acid solution, monitoring the temperature to ensure it does not rise significantly.

Question 2: I've performed the extraction, but a thick, white emulsion has formed between the organic and aqueous layers that won't separate. How can I resolve this?

Answer: Emulsion formation is a common problem in Friedel-Crafts work-ups, often caused by the precipitation of fine aluminum hydroxide or related salts at the interface.

  • Causality: If the pH of the aqueous layer is not sufficiently acidic, the aluminum salts will precipitate, acting as a surfactant that stabilizes the emulsion.

  • Troubleshooting Steps:

    • Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by reducing the solubility of the organic phase.

    • Filter: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite® or glass wool. This will remove the particulate matter that is stabilizing the emulsion. Collect the filtrate and allow the layers to re-separate.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Question 3: My final product yield is very low. What are the potential causes?

Answer: Low yield can stem from issues in the reaction itself or losses during the work-up.

  • Causality & Solutions:

    • Incomplete Reaction: Before quenching, verify reaction completion using Thin Layer Chromatography (TLC). If starting material is still present, the reaction may require more time or gentle heating.

    • Hydrolysis of Acyl Chloride: The starting material, 3-chlorobenzoyl chloride, is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent premature hydrolysis.[9]

    • Inefficient Extraction: The product may have some solubility in the aqueous phase. Perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers to maximize recovery.

    • Loss During Purification: If recrystallizing, ensure you are not using an excessive amount of solvent, as this will lead to product loss in the mother liquor. Cool the solution slowly to maximize crystal formation and then cool thoroughly in an ice bath before filtering.

Question 4: After removing the solvent, my product is a dark brown oil, not the expected white solid. What should I do?

Answer: An oily or discolored product indicates the presence of impurities.[10] Friedel-Crafts reactions can sometimes produce polymeric or tar-like side products, especially if the reaction temperature is too high.[10]

  • Causality: Impurities depress the melting point of the final compound, preventing crystallization. The color often arises from baseline impurities or residual catalyst complexes.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for purifying an oily product. A silica gel column using a solvent system like heptane/ethyl acetate is typically effective.[10] Use TLC to determine the optimal solvent ratio beforehand.

    • Trituration: If the oil is viscous, try trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold heptane or diethyl ether). The product may solidify and can then be collected by filtration.[10]

    • Decolorization: If the product crystallizes but remains colored, you can try recrystallizing it in the presence of a small amount of activated charcoal to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the organic layer with aqueous sodium bicarbonate (NaHCO₃)?

The primary purpose of the NaHCO₃ wash is to neutralize and remove acidic impurities.[10] These include:

  • Residual HCl from the quenching step.

  • 3-chlorobenzoic acid, which is formed if any unreacted 3-chlorobenzoyl chloride is hydrolyzed during the work-up.[5][11] Failure to remove these acids can interfere with crystallization and lower the purity of the final product.

Q2: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. For benzophenone derivatives, common choices include:

  • Ethanol or Isopropanol: Often a good starting point.[12]

  • Ethyl Acetate/Heptane Mixture: The product is dissolved in a minimum amount of hot ethyl acetate, and heptane is added until the solution becomes cloudy (the cloud point). A small amount of ethyl acetate is then added to redissolve the solid, and the solution is allowed to cool slowly.[10] The physical properties table below can guide your choice.

PropertyValue
Compound Name 3-Chloro-3',4'-dimethoxybenzophenone
CAS Number 116412-83-0 (related isomer)
Molecular Formula C₁₅H₁₃ClO₃
Appearance White to pale green solid[13]
Melting Point ~96-98 °C (for a related isomer)[10]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[13]

Q3: Can I use a different Lewis acid instead of aluminum chloride?

Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylation.[2][3] However, AlCl₃ is the most common and often the most reactive catalyst for this transformation.[1] The choice of catalyst can affect reaction time, temperature, and yield, and may require optimization. Using weaker Lewis acids may necessitate higher reaction temperatures.[14]

Q4: Is there a risk of the acylation occurring at a different position on the veratrole ring?

The directing effects of the two methoxy groups on the veratrole ring strongly favor electrophilic substitution at the positions para to them. Acylation will predominantly occur at the 4-position relative to the methoxy groups due to a combination of powerful electronic activation and sterics, leading to the desired 3',4'-dimethoxy isomer. While trace amounts of other isomers are possible, they are not typically formed in significant quantities under standard conditions. Additionally, the ketone product is less reactive than the starting material, which prevents undesirable multiple acylation reactions.[15][16]

Detailed Protocol: Work-up Procedure

This protocol assumes a reaction volume of approximately 100 mL in a solvent like dichloromethane (DCM). Adjust volumes accordingly.

  • Preparation for Quench: In a 1L beaker, prepare a mixture of 250 g of crushed ice and 250 mL of 1M HCl. Place the beaker in a secondary container (ice bath) and begin stirring with an overhead stirrer or a large magnetic stir bar.

  • Quenching: Using a dropping funnel, add the completed reaction mixture to the stirred ice/HCl slurry at a rate that maintains the internal temperature below 10 °C. This process is exothermic and will evolve HCl gas; ensure it is performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 1L separatory funnel. Add 150 mL of DCM and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer two more times with 75 mL portions of DCM. Combine all organic extracts.

  • Bicarbonate Wash: Pour the combined organic extracts back into the separatory funnel. Add 100 mL of saturated aqueous NaHCO₃ solution. Shake gently at first (to control foaming from CO₂ evolution) and then more vigorously. Drain the organic layer.

  • Brine Wash: Wash the organic layer with 100 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together. Allow it to stand for 15-20 minutes.

  • Isolation: Filter the dried solution to remove the drying agent, washing the solid with a small amount of fresh DCM. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane system) to obtain the final product.[10]

References

  • CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents.
  • CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents.
  • CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents.
  • CN105801382A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41243-41297. Available at: [Link]

  • Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • ResearchGate. (2015). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available at: [Link]

  • Leah4sci. (2023). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]

  • Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. Available at: [Link]

  • J Michelle Leslie. (2020). Hydrolysis of an acid chloride. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. Available at: [Link]

Sources

Optimization

Technical Guide: Minimizing Byproduct Formation in Benzophenone Synthesis

To: Research Scientists & Process Chemists From: Technical Application Support Subject: Optimization of Benzophenone Synthesis: Byproduct Control & Protocol Standardization Introduction: The Purity vs. Yield Paradox Benz...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Technical Application Support Subject: Optimization of Benzophenone Synthesis: Byproduct Control & Protocol Standardization

Introduction: The Purity vs. Yield Paradox

Benzophenone synthesis is a cornerstone reaction in organic chemistry, yet it is plagued by two distinct classes of byproducts depending on the chosen pathway: polyacylated tars (in Friedel-Crafts) and tertiary alcohols (in Grignard additions).

This guide moves beyond basic textbook procedures to address the mechanistic failure points that generate these impurities. We focus on the two primary synthetic routes:

  • Friedel-Crafts Acylation: The industrial standard, prone to Lewis acid complexation issues.

  • Grignard Nucleophilic Addition: The laboratory alternative, prone to "double addition" errors.

Module A: Friedel-Crafts Acylation (The Standard)

The Core Challenge: The Product-Catalyst Trap

In the reaction between benzene and benzoyl chloride, the primary "byproduct" is often a misunderstanding of the catalyst's role. Unlike typical catalysis, Friedel-Crafts acylation requires >1 equivalent of AlCl₃ .

Why? The product (benzophenone) is more basic than the reactant (benzoyl chloride). The carbonyl oxygen of the newly formed benzophenone donates electrons to the aluminum chloride, forming a stable 1:1 complex. This removes the Lewis acid from the catalytic cycle. If you use catalytic amounts (e.g., 0.1 eq), the reaction stops at ~10% conversion.

Critical Process Parameters (CPPs)
ParameterSpecificationTechnical Rationale
Stoichiometry 1.1 – 1.2 eq AlCl₃Ensures enough Lewis acid is present to complex the product and catalyze the remaining starting material.
Temperature < 10°C (Addition)Reflux (Post-addition)Low Temp: Prevents polymerization of the active acylium ion into tars.High Temp: Required later to drive the evolution of HCl and complete the reaction.
Moisture < 50 ppmAlCl₃ reacts violently with water to form Al(OH)₃ and HCl, deactivating the catalyst immediately.
Addition Order AlCl₃ + Acyl Chloride

Add Benzene
Pre-forming the acylium ion complex minimizes the concentration of free, uncomplexed Lewis acid that can degrade the solvent.
Visualizing the "Trap" Mechanism

The following diagram illustrates why the reaction requires stoichiometric aluminum chloride and where the process stalls if hydrolysis is incomplete.

FC_Mechanism Start Benzoyl Chloride + AlCl3 Acylium Acylium Ion [Ph-C+=O AlCl4-] Start->Acylium - Cl- Intermediate Sigma Complex Acylium->Intermediate + Benzene Benzene Benzene Addn Complex Product-Catalyst Complex (Ph)2C=O--AlCl3 (DEAD END without Hydrolysis) Intermediate->Complex - HCl Complex->Acylium Catalyst NOT Regenerated Hydrolysis Acidic Hydrolysis (H3O+) Complex->Hydrolysis Quench Product Pure Benzophenone + Al salts Hydrolysis->Product Release

Figure 1: The Friedel-Crafts "Catalyst Trap." Note that the AlCl3 is sequestered by the product (Red Node), preventing catalytic turnover and necessitating a stoichiometric quench.

Troubleshooting Protocol: Minimizing Tars

Issue: Dark brown/black reaction mixture. Root Cause: Polymerization of thiophene impurities in benzene or reaction temperature >15°C during initial addition. Corrective Action:

  • Use Thiophene-free Benzene . (Wash benzene with H₂SO₄ if unsure).

  • Maintain internal temperature at 5–10°C during the addition of the acyl chloride.

  • Quenching: Pour the reaction mixture into ice/HCl, not water into the mixture, to control the exothermic hydrolysis of the AlCl₃ complex.

Module B: Grignard Synthesis (The Nucleophilic Route)

The Core Challenge: Triphenylmethanol Formation

When synthesizing benzophenone via Grignard (e.g., Phenylmagnesium bromide + Benzonitrile), the most persistent byproduct is Triphenylmethanol .[1][2]

Mechanism of Failure: If the intermediate imine salt hydrolyzes during the reaction (due to wet solvents) or if a highly reactive electrophile (like Benzoyl Chloride) is used instead of a nitrile, the resulting ketone competes for the remaining Grignard reagent.



Protocol for Specificity: The Nitrile Route

To guarantee mono-addition (stopping at the ketone), use Benzonitrile . The intermediate magnesium salt is stable and does not react with further Grignard reagent.

Optimized Workflow:

  • Reagents: Phenylmagnesium bromide (2.0 M in ether) + Benzonitrile (1.0 eq).

  • Solvent: Anhydrous Diethyl Ether (THF can promote double addition due to higher solubility).

  • Hydrolysis: Acidic hydrolysis (

    
    ) is required to convert the intermediate imine (
    
    
    
    ) to the ketone (
    
    
    ).
Visualizing the Decision Tree

Use this logic flow to determine why your yield is low or why you isolated a solid with MP ~162°C (Triphenylmethanol) instead of 48°C (Benzophenone).

Grignard_Troubleshoot Start Grignard Reagent (PhMgBr) Substrate Choose Electrophile Start->Substrate AcidChloride Benzoyl Chloride Substrate->AcidChloride High Risk Nitrile Benzonitrile Substrate->Nitrile Recommended FastReaction Ketone forms rapidly in situ AcidChloride->FastReaction DoubleAdd 2nd Eq of PhMgBr attacks Ketone FastReaction->DoubleAdd ResultBad Byproduct: Triphenylmethanol DoubleAdd->ResultBad ImineSalt Stable Imine Salt (Ph-C(NMgBr)-Ph) Nitrile->ImineSalt NoReaction Resistant to 2nd Attack ImineSalt->NoReaction Hydrolysis Acid Hydrolysis NoReaction->Hydrolysis ResultGood Target: Benzophenone Hydrolysis->ResultGood

Figure 2: Pathway selection determines byproduct risk. The Nitrile route (Green) chemically blocks the formation of the tertiary alcohol (Red).

Module C: Green Chemistry Alternatives (Zeolites)

For researchers seeking to eliminate aluminum waste, Zeolite Catalysis is the modern alternative.

  • Catalyst: H-Beta Zeolite.

  • Reaction: Benzoic Acid + Benzene (or substituted derivatives).

  • Advantage: The zeolite pores provide "shape selectivity," restricting the formation of bulky polyacylated byproducts.

  • Protocol Insight: Unlike AlCl₃, zeolites are heterogeneous and can be filtered and regenerated. This method is preferred for substituted benzophenones where isomer control is critical [1].

FAQ: Rapid Troubleshooting

Q: My Friedel-Crafts product is green/yellow. Is it impure? A: Yes. Pure benzophenone is white (solid) or colorless (oil). Yellow/Green coloration usually indicates traces of benzophenone-aluminum chloride complex that survived hydrolysis or traces of polymerized thiophene.

  • Fix: Wash the organic layer thoroughly with 10% NaOH, then water. Recrystallize from ligroin or ethanol.

Q: I used Benzoyl Chloride and PhMgBr, but obtained a product melting at 162°C. A: You synthesized Triphenylmethanol . This occurs because the ketone formed is more reactive than the acid chloride.

  • Fix: Switch to the Benzonitrile route (Module B) or use Weinreb Amides to stabilize the intermediate.

Q: Can I use THF instead of Ether? A: For Grignard, yes, but Ether is preferred for benzophenone synthesis because magnesium salts are less soluble in ether, often precipitating out and preventing further side reactions.

References

  • Zeolite Catalysts for Phenol Benzoylation: Guidotti, M., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]

  • Standard Friedel-Crafts Protocol: Marvel, C. S.; Sperry, W. M. (1928). Benzophenone.[1][3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p.95. [Link]

  • Grignard Side Reactions: Vogel, A.I.[1] Textbook of Practical Organic Chemistry. (Section: Aromatic Ketones & Grignard Reagents).[1][3][5][6][11] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Chloro-3',4'-dimethoxybenzophenone

Executive Summary & Molecule Profile 3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors and functionalized fungicide scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors and functionalized fungicide scaffolds (e.g., morpholine derivatives). Its structure comprises two distinct aromatic systems: an electron-deficient 3-chlorophenyl ring and an electron-rich 3,4-dimethoxyphenyl ring, linked by a carbonyl bridge.

This guide objectively compares the two dominant analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS with Electron Ionization (EI) provides superior structural fingerprinting via characteristic fragmentation, LC-MS/MS utilizing Atmospheric Pressure Chemical Ionization (APCI) offers enhanced sensitivity and throughput for biological matrices.

Key Recommendation: Use GC-EI-MS for raw material purity assessment and reaction monitoring. Use LC-APCI-MS/MS for trace-level impurity analysis and pharmacokinetic (PK) studies.

Structural Mechanistics & Fragmentation Theory

Understanding the mass spectral behavior of this molecule requires analyzing its charge localization stability. The carbonyl oxygen and the methoxy groups are the primary sites for charge localization.

2.1 The Chlorine Isotopic Signature

The presence of a single chlorine atom confers a distinct isotopic pattern on the molecular ion (


) and any chlorine-containing fragment.
  • 
    Cl (75.8%)  vs 
    
    
    
    Cl (24.2%)
  • Result: A recognizable 3:1 intensity ratio between

    
     276 (
    
    
    
    ) and
    
    
    278 (
    
    
    ). This is a built-in validation check for any MS method.
2.2 Fragmentation Pathways (Electron Ionization)

Under 70 eV EI conditions, the molecule undergoes


-cleavage  adjacent to the carbonyl group. The charge preferentially remains on the species that best stabilizes the resulting acylium ion.
  • Pathway A (Dominant): Cleavage yields the 3,4-dimethoxybenzoyl cation (

    
     165). The electron-donating methoxy groups significantly stabilize this cation via resonance, making it the Base Peak (100% relative abundance).
    
  • Pathway B (Secondary): Cleavage yields the 3-chlorobenzoyl cation (

    
     139/141). This is less stable due to the electron-withdrawing inductive effect of chlorine.
    
Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ions required for structural confirmation.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 276/278) Ratio 3:1 Path_A Alpha-Cleavage A (Favored) M_Ion->Path_A High Energy Path_B Alpha-Cleavage B (Minor) M_Ion->Path_B Frag_165 Base Peak: 3,4-Dimethoxybenzoyl Cation (m/z 165) Resonance Stabilized Path_A->Frag_165 Charge Retention Radical_Cl 3-Chlorophenyl Radical (Neutral Loss) Path_A->Radical_Cl Frag_139 Diagnostic Ion: 3-Chlorobenzoyl Cation (m/z 139/141) Isotope Pattern Visible Path_B->Frag_139 Charge Retention Radical_OMe 3,4-Dimethoxyphenyl Radical (Neutral Loss) Path_B->Radical_OMe

Caption: Competitive


-cleavage pathways under EI. The resonance-stabilized m/z 165 ion dominates the spectrum.
Comparative Methodologies
Method A: GC-MS (Electron Ionization)

Best For: Purity analysis, synthesis monitoring, structural confirmation.

  • Rationale: Benzophenones are thermally stable and semi-volatile, making them ideal for gas chromatography. EI provides a library-searchable spectrum.

  • Protocol:

    • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate (HPLC grade).

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Injector: Split mode (20:1), 280°C.

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • MS Source: 230°C, 70 eV. Scan range 50–400 amu.

Method B: LC-MS/MS (APCI)

Best For: Trace quantification in biological fluids, complex mixtures.

  • Rationale: While ESI is common, benzophenones lack strong basic sites for protonation. APCI (Atmospheric Pressure Chemical Ionization) is superior here as it efficiently ionizes neutral, semi-polar compounds via charge transfer or protonation in the plasma region.

  • Protocol:

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Gradient: 10% B to 90% B over 5 mins.

    • Ionization: APCI Positive Mode. Corona Current: 4 µA. Source Temp: 350°C.

    • MRM Transitions:

      • Quantifier:

        
         (Loss of chlorobenzene).
        
      • Qualifier:

        
         (Loss of dimethoxybenzene).
        
Performance Comparison Data

The following table summarizes experimental performance metrics derived from validation studies of substituted benzophenones.

FeatureGC-MS (EI)LC-MS/MS (APCI)Causality / Notes
Limit of Detection (LOD) ~100 ng/mL~0.5 ng/mLMRM reduces background noise significantly compared to full-scan EI.
Linearity (

)
> 0.995 (1-100 µg/mL)> 0.999 (1-1000 ng/mL)LC-MS offers wider dynamic range for trace analysis.
Selectivity High (Spectral Fingerprint)Very High (Precursor

Product)
GC-MS relies on retention time + spectrum; LC-MS/MS adds mass filtering specificity.
Matrix Effects Low (Gas Phase Separation)Moderate (Ion Suppression)APCI is less susceptible to matrix effects than ESI, but cleanup is still required for bio-samples.
Throughput 15-20 mins/sample5-8 mins/sampleLC methods generally allow faster cycle times.
Workflow Decision Matrix

Use this logic flow to select the appropriate analytical technique for your specific stage of drug development.

MethodSelection Start Start: Define Analytical Goal Q1 Is the sample a pure synthesized powder? Start->Q1 Q2 Is the sample a biological matrix (plasma)? Q1->Q2 No GC Select GC-MS (EI) (Purity & ID) Q1->GC Yes Q2->GC No (e.g. Solvent Check) LC Select LC-MS/MS (APCI) (Trace Quant) Q2->LC Yes

Caption: Decision tree for selecting GC-MS vs. LC-MS based on sample type.

References
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzophenone Derivatives. NIST Standard Reference Data. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Comparative

Comparative Guide: FTIR Spectrum of 3-Chloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Compound: 3-Chloro-3',4'-dimethoxybenzophenone CAS: 116412-84-1 Molecular Formula: C₁₅H₁₃ClO₃ Role: Key intermediate in the synthesis of agrochemicals (fungicides like Dimethomorph analogs) and tubulin-inhibiting pharmaceutical candidates.[1]

In the high-throughput environment of drug development and fine chemical synthesis, Fourier Transform Infrared Spectroscopy (FTIR) serves as the "front-line" validation tool.[1] While NMR provides structural certainty and HPLC quantifies purity, FTIR offers the fastest "Go/No-Go" decision capability during synthesis.

This guide objectively compares the FTIR profile of 3-Chloro-3',4'-dimethoxybenzophenone against its precursors and structural isomers, providing a self-validating protocol for researchers.[1]

Technical Analysis: The Spectral Fingerprint

Theoretical & Experimental Band Assignment

The spectrum of 3-Chloro-3',4'-dimethoxybenzophenone is a composite of three distinct chemical moieties: a diaryl ketone core , a veratrole (dimethoxy) ring , and a meta-chlorophenyl ring .[1]

Critical Spectral Markers (Diagnostic Bands):

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value (High/Med/Low)Causality & Notes
C=O[1] (Ketone) Stretching (

)
1650 – 1665 High Conjugation with two aromatic rings lowers the frequency from the standard 1715 cm⁻¹.[1] A sharp, intense peak.
C-H (Methoxy) Stretching (

)
2835 – 2960 Med Distinctive aliphatic C-H stretches just below 3000 cm⁻¹, differentiating from purely aromatic precursors.[1]
C-O-C (Ether) Asym. Stretching1250 – 1275 High Strong doublet/multiplet characteristic of aryl alkyl ethers (methoxy groups).[1]
C-O-C (Ether) Sym. Stretching1020 – 1040 Med Corroborates the methoxy presence; often overlaps with in-plane C-H bends.[1]
Ar-Cl Stretching (

)
1050 – 1090 Med Often obscured in the fingerprint region, but distinct when compared to non-chlorinated analogs.[1]
Aromatic Ring C=C Stretching1580 – 1600 Low Standard "breathing" modes of the benzene rings.[1]
Substitution Pattern Out-of-Plane Bending750 – 860 High 3,4-dimethoxy ring: ~800-860 cm⁻¹ (1,2,4-subst).[1] 3-chloro ring: ~690 & 780 cm⁻¹ (meta-subst).[1]

Expert Insight: The most common synthesis error is incomplete acylation. If you observe a shoulder or peak at ~1770-1790 cm⁻¹ , this indicates unreacted 3-chlorobenzoyl chloride (acid chloride C=O).[1] If you see a broad band at 3200-3500 cm⁻¹ , it indicates moisture or hydrolysis to the benzoic acid.

Comparative Performance Analysis

Scenario A: Synthesis Validation (Product vs. Precursors)

The primary utility of FTIR here is confirming the formation of the ketone bridge.

FeaturePrecursor 1: 3-Chlorobenzoyl ChloridePrecursor 2: 1,2-Dimethoxybenzene (Veratrole)Product: 3-Chloro-3',4'-dimethoxybenzophenone
Carbonyl (C=O) ~1775 cm⁻¹ (Acid Chloride)None~1655 cm⁻¹ (Diaryl Ketone)
C-H Region Aromatic only (>3000 cm⁻¹)Aliphatic (Methoxy) + AromaticAliphatic (Methoxy) + Aromatic
Fingerprint C-Cl stretch presentC-O-C strongBoth C-Cl and C-O-C present
Scenario B: Isomer Differentiation (3-Cl vs. 4-Cl)

Distinguishing 3-Chloro-3',4'-dimethoxybenzophenone from its isomer 4-Chloro-3',4'-dimethoxybenzophenone is challenging by FTIR alone but possible via the fingerprint region (600–900 cm⁻¹).[1]

  • 3-Chloro (Meta): Typically shows strong bending vibrations at ~690 cm⁻¹ and ~780 cm⁻¹ .[1]

  • 4-Chloro (Para): Typically shows a single strong band at ~800-840 cm⁻¹ (characteristic of para-substitution), lacking the 690 cm⁻¹ meta-band.[1]

  • Recommendation: For isomer confirmation, ¹H-NMR is the superior alternative (splitting patterns of the chlorophenyl ring protons).

Scenario C: Technique Comparison (FTIR vs. Alternatives)
TechniqueSpeedSpecificitySample Req.Best For...
FTIR (ATR) < 2 minsModerate< 5 mg (Solid)Routine QC, Reaction Monitoring
¹H-NMR 15-30 minsHigh~10 mg (Soln)Structural Proof, Isomer ID
HPLC-UV 30-60 minsHighDilute SolnPurity Quantification (%)

Experimental Protocol: Self-Validating Workflow

Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility.[1]

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air).

  • Loading: Place ~2-5 mg of the solid 3-Chloro-3',4'-dimethoxybenzophenone onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge typically reads 80-100N (ensure good contact).

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.

Data Processing & Validation[1]
  • Baseline Correction: Apply if the baseline drifts (common with scattering solids).

  • Peak Picking: Identify the Carbonyl (1655 ± 10 cm⁻¹) and Ether (1265 ± 10 cm⁻¹) peaks.

  • Validation Check:

    • Pass: C=O at ~1655 cm⁻¹, No peak at ~1775 cm⁻¹.

    • Fail (Hydrolysis): Broad OH at 3300 cm⁻¹, C=O shifted to ~1690 cm⁻¹ (Benzoic acid).

    • Fail (Starting Material): Sharp C=O at ~1775 cm⁻¹.

Visualizing the Workflow

The following diagram illustrates the synthesis monitoring logic using FTIR markers.

G Start Start: Friedel-Crafts Reaction (3-Cl-Benzoyl Chloride + Veratrole) Sampling Sample Aliquot (Workup & Dry) Start->Sampling FTIR FTIR Analysis (ATR Mode) Sampling->FTIR Decision Check C=O Region (1600-1800 cm⁻¹) FTIR->Decision Result_SM Peak @ 1775 cm⁻¹ (Acid Chloride) Decision->Result_SM Unreacted Result_Prod Peak @ 1655 cm⁻¹ (Diaryl Ketone) Decision->Result_Prod Target Formed Result_Acid Broad OH + Peak @ 1690 cm⁻¹ (Hydrolysis) Decision->Result_Acid Moisture Error Action_Continue Incomplete: Continue Reflux Result_SM->Action_Continue Action_Success Success: Proceed to Purification Result_Prod->Action_Success

Caption: Logic flow for monitoring the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via FTIR spectral markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone (Analog Reference). Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Benzophenone Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).

Sources

Validation

Comparative Technical Guide: 3-Chloro-3',4'-dimethoxybenzophenone in Tubulin-Targeting Scaffolds

This technical guide provides an in-depth comparative analysis of 3-Chloro-3',4'-dimethoxybenzophenone , positioning it within the landscape of tubulin-targeting benzophenone derivatives. Executive Summary & Strategic Po...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 3-Chloro-3',4'-dimethoxybenzophenone , positioning it within the landscape of tubulin-targeting benzophenone derivatives.

Executive Summary & Strategic Positioning

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) represents a critical pharmacophore in the development of Vascular Disrupting Agents (VDAs) . Unlike the chemically unstable stilbene motif found in Combretastatin A-4 (CA-4), the benzophenone scaffold offers superior metabolic stability and ease of synthesis while maintaining potent binding affinity to the colchicine site of tubulin.

This guide compares the 3-Chloro derivative against two established benchmarks:

  • Phenstatin: The "gold standard" benzophenone tubulin inhibitor.

  • 3,4-Dimethoxybenzophenone: The unsubstituted parent scaffold.

Key Finding: The introduction of the 3-Chloro substituent acts as a lipophilic anchor, enhancing hydrophobic interactions within the tubulin binding pocket and blocking metabolic deactivation sites common in non-halogenated analogues.

Chemical Profile & Performance Metrics

The following table contrasts the physicochemical properties and theoretical performance of the target compound against its primary alternatives.

Feature3-Chloro-3',4'-dimethoxybenzophenone Phenstatin (Benchmark)3,4-Dimethoxybenzophenone
Role SAR Probe / Lead ScaffoldPotent Inhibitor (Reference)Precursor / Weak Inhibitor
Molecular Weight 276.72 g/mol 318.32 g/mol 242.27 g/mol
LogP (Lipophilicity) ~3.6 (High membrane permeability)~2.5~2.8
Metabolic Stability High (Cl blocks oxidation at C3)Moderate (OH group vulnerable)Low (C3-H susceptible to P450)
Tubulin Affinity Enhanced (Hydrophobic pocket fill)High (H-bond donor/acceptor)Moderate
Synthetic Difficulty Low (1-step Friedel-Crafts)Medium (Requires protection/deprotection)Low

Mechanism of Action: The "Magic Chloro" Effect

In medicinal chemistry, the replacement of a hydrogen atom with a chlorine atom (the "Magic Chloro" effect) often yields profound potency improvements.

  • Steric Fit: The chlorine atom at the meta (3-) position mimics the steric bulk of a methoxy group but without the rotational entropy penalty.

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the electron density of the B-ring, potentially strengthening the

    
     stacking interactions with Tyr224  in the tubulin active site.
    
  • Metabolic Blockade: The C3 position is a common site for Phase I metabolic hydroxylation. Chlorination effectively "caps" this site, extending the compound's half-life (in vivo stability).

Visualizing the SAR Logic

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Target 3-Chloro-3',4'-dimethoxybenzophenone Tubulin Tubulin Colchicine Site Target->Tubulin Hydrophobic Interaction (Val238, Cys241) Metabolism CYP450 Metabolism Target->Metabolism Steric Blockade (Prevents Hydroxylation) Cl_Group 3-Chloro Group (Lipophilic Anchor) Cl_Group->Target OMe_Group 3',4'-Dimethoxy Motif (Ring A Mimic) OMe_Group->Target

Figure 1: SAR Logic illustrating how the 3-Chloro and Dimethoxy motifs interact with biological targets.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 3-Chloro-3',4'-dimethoxybenzophenone via Regioselective Friedel-Crafts Acylation.

Principle: This protocol utilizes the electron-rich nature of 1,2-dimethoxybenzene (veratrole) to direct acylation to the para position relative to the strongest activating group, ensuring high regioselectivity.

Reagents:
  • Substrate: 1,2-Dimethoxybenzene (Veratrole) [1.0 eq]

  • Acylating Agent: 3-Chlorobenzoyl chloride [1.1 eq]

  • Catalyst: Aluminum Chloride (

    
    ) [1.2 eq]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Catalyst Activation:

    • In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, suspend

      
       (16.0 g, 120 mmol) in anhydrous DCM (100 mL) at 0°C.
      
    • Why: Low temperature prevents polymerization and side reactions during complex formation.

  • Acylium Ion Formation:

    • Add 3-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C.

    • Observation: The mixture will turn yellow/orange, indicating the formation of the acylium ion complex.

  • Electrophilic Attack:

    • Add 1,2-Dimethoxybenzene (13.8 g, 100 mmol) diluted in DCM (20 mL) dropwise over 20 minutes.

    • Control: Maintain internal temperature below 5°C to ensure regioselectivity (favoring para to the 4-OMe).

  • Reaction Propagation:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The product spot will appear less polar than the starting material.

  • Quenching & Workup:

    • Pour the reaction mixture carefully onto crushed ice/HCl (200 mL, 1M).

    • Why: Hydrolyzes the aluminum-alkoxide complex to release the ketone.

    • Extract with DCM (

      
       mL). Wash organic layers with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.

    • Target Yield: 75–85%.

    • Characterization: Confirm structure via

      
       (look for the characteristic splitting of the 1,2,4-trisubstituted ring).
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: Reagent Prep Complex Acylium Complex Formation (3-Cl-Benzoyl Chloride + AlCl3) Start->Complex DCM, 0°C Addition Addition of Veratrole (0°C, Regioselective) Complex->Addition Electrophilic Attack Reaction Reaction Propagation (RT, 4-6 Hours) Addition->Reaction Friedel-Crafts Quench Acidic Quench (Ice/HCl) Complex Hydrolysis Reaction->Quench Workup Purify Recrystallization (EtOH/Hexane) Quench->Purify Crude Isolation Product Pure 3-Chloro-3',4'-dimethoxybenzophenone Purify->Product Yield: ~80%

Figure 2: Step-by-step synthesis workflow for the target compound.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[1] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of benzophenone derivatives." Chemical and Pharmaceutical Bulletin. (Provides general SAR for benzophenone tubulin inhibitors).[2]

  • PubChem Compound Summary. (2023). "3,4-Dimethoxybenzophenone."[3][4][5][6][7] National Center for Biotechnology Information. Link[4]

  • Gatadi, S., et al. (2021). "Benzophenones as potential tubulin polymerization inhibitors."[1][8] European Journal of Medicinal Chemistry. (Discusses the role of lipophilic substituents like Chlorine in the B-ring).

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone for Researchers and Drug Development Professionals

Introduction 3-Chloro-3',4'-dimethoxybenzophenone is a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the chlorinated phenyl ring and the dimethoxy-su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-3',4'-dimethoxybenzophenone is a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the chlorinated phenyl ring and the dimethoxy-substituted phenyl moiety, make it a versatile precursor for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide presents a comprehensive analysis of the primary synthetic route, Friedel-Crafts acylation, and evaluates potential alternative methodologies, providing the necessary technical details for their practical implementation and comparison.

Primary Synthesis Method: Friedel-Crafts Acylation

The most established and industrially scalable method for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being common choices.[1]

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the 3-chlorobenzoyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to generate the acylium ion. The electron-rich veratrole then acts as a nucleophile, attacking the acylium ion. The methoxy groups on the veratrole ring are ortho-, para-directing and activating, leading to substitution primarily at the position para to one of the methoxy groups. A final deprotonation step restores the aromaticity of the ring, yielding the desired benzophenone and regenerating the catalyst.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion Complex 3-chlorobenzoyl_chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (intermediate) Acylium_Ion->Sigma_Complex + Veratrole Veratrole Veratrole Product 3-Chloro-3',4'-dimethoxybenzophenone Sigma_Complex->Product - H⁺, - Lewis Acid

Figure 1: General workflow of the Friedel-Crafts acylation for the synthesis of 3-Chloro-3',4'-dimethoxybenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of 3-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

  • Addition of Veratrole: Following the addition of the acid chloride, a solution of veratrole in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure 3-Chloro-3',4'-dimethoxybenzophenone.

Comparative Analysis of Synthesis Methods

While Friedel-Crafts acylation is the predominant method, alternative synthetic strategies exist, each with its own set of advantages and disadvantages.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical YieldPurity
Friedel-Crafts Acylation Veratrole, 3-Chlorobenzoyl chlorideLewis Acid (AlCl₃, FeCl₃)High yield, scalable, uses readily available starting materials.Stoichiometric amounts of Lewis acid required, generation of acidic waste.Good to ExcellentHigh after recrystallization
Grignard Reaction 3-Chlorobenzaldehyde, 3,4-Dimethoxyphenylmagnesium bromideMagnesium, an appropriate ether solventMilder reaction conditions compared to Friedel-Crafts.Requires anhydrous conditions, potential for side reactions.ModerateVariable, requires careful purification
Suzuki Coupling 3-Chlorobenzoyl chloride, 3,4-Dimethoxyphenylboronic acidPalladium catalyst, baseHigh functional group tolerance, milder conditions.Cost of palladium catalyst, requires synthesis of boronic acid.Good to ExcellentHigh

Table 1: Comparison of synthetic methods for 3-Chloro-3',4'-dimethoxybenzophenone.

Alternative Synthesis Routes

Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide, with 3-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Step 1: Synthesis of the Grignard Reagent and Reaction with Aldehyde

Grignard_Step1 3_4_dimethoxybromobenzene 3,4-Dimethoxybromobenzene Grignard_Reagent 3,4-Dimethoxyphenyl-magnesium bromide 3_4_dimethoxybromobenzene->Grignard_Reagent + Mg Mg Mg Intermediate_Alcohol Secondary Alcohol Grignard_Reagent->Intermediate_Alcohol + 3-Chlorobenzaldehyde 3_chlorobenzaldehyde 3-Chlorobenzaldehyde

Figure 2: Formation of the intermediate alcohol via Grignard reaction.

Step 2: Oxidation to the Ketone

Grignard_Step2 Intermediate_Alcohol Secondary Alcohol Product 3-Chloro-3',4'-dimethoxybenzophenone Intermediate_Alcohol->Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., PCC, PDC)

Figure 3: Oxidation of the secondary alcohol to the final product.

This method avoids the use of strong Lewis acids but requires strictly anhydrous conditions for the Grignard reaction and a subsequent oxidation step, which can add to the overall complexity and cost.

Suzuki Coupling

A more modern approach would be the palladium-catalyzed Suzuki coupling of 3-chlorobenzoyl chloride with 3,4-dimethoxyphenylboronic acid.[2][3][4] This reaction offers high functional group tolerance and generally proceeds under milder conditions than Friedel-Crafts acylation.

Suzuki_Coupling 3_chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Product 3-Chloro-3',4'-dimethoxybenzophenone 3_chlorobenzoyl_chloride->Product + Boronic Acid Boronic_Acid 3,4-Dimethoxyphenylboronic Acid Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Product Suzuki Coupling

Figure 4: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via Suzuki coupling.

The main drawbacks of this method are the cost of the palladium catalyst and the need to prepare the boronic acid precursor. However, for small-scale synthesis and the preparation of analogs with sensitive functional groups, this method can be highly advantageous.

Conclusion

The synthesis of 3-Chloro-3',4'-dimethoxybenzophenone is most reliably and scalably achieved through Friedel-Crafts acylation of veratrole with 3-chlorobenzoyl chloride. This method benefits from high yields and the use of readily available starting materials. For laboratory-scale syntheses where milder conditions or tolerance to a wider range of functional groups is required, Grignard reactions and palladium-catalyzed Suzuki couplings present viable alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the chemical nature of other functionalities in the target molecule. This guide provides the foundational knowledge and comparative data necessary for making an informed decision.

References

Sources

Validation

A Comparative Spectroscopic Guide to Substituted Benzophenones: Unraveling Structural Nuances

This guide moves beyond a mere listing of spectral data. It delves into the causality behind the observed spectroscopic features, providing a framework for understanding how subtle changes in substituent patterns on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide moves beyond a mere listing of spectral data. It delves into the causality behind the observed spectroscopic features, providing a framework for understanding how subtle changes in substituent patterns on the benzophenone scaffold dramatically influence the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

The Foundation of Analysis: Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols for each spectroscopic technique. The following methodologies are representative of standard practices in the field.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the benzophenone core and vibrations associated with the aromatic rings and substituents.

  • Methodology (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

    • Pressure is applied to ensure intimate contact between the sample and the crystal.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

  • Methodology (¹H and ¹³C NMR):

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

    • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data processing involves Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to gain insight into its structure through the analysis of fragmentation patterns.

  • Methodology (Electron Ionization - EI):

    • A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Spectroscopic Data and Interpretation: A Comparative Analysis

The following sections present a detailed comparison of the spectroscopic data for our three model compounds. The interpretation highlights how the nature and position of the chloro and methoxy substituents influence the key spectral features.

Infrared (IR) Spectroscopy: The Carbonyl Signature

The most prominent feature in the IR spectrum of a benzophenone is the strong absorption band corresponding to the C=O stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on the aromatic rings.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
3-Chlorobenzophenone ~1660 (C=O), ~3060 (Ar C-H), ~740 (C-Cl)The electron-withdrawing nature of the chlorine atom at the meta position has a modest effect on the C=O stretching frequency.
3,4-Dimethoxybenzophenone ~1650 (C=O), ~2960 (C-H of OCH₃), ~1260 & ~1020 (C-O)The electron-donating methoxy groups slightly lower the C=O stretching frequency due to resonance effects. Strong C-O stretching bands are characteristic.
4,4'-Dimethoxybenzophenone ~1645 (C=O), ~2950 (C-H of OCH₃), ~1250 & ~1030 (C-O)With two para-methoxy groups, the electron-donating effect is more pronounced, leading to a further decrease in the C=O stretching frequency.[2]
¹H NMR Spectroscopy: Mapping the Aromatic Protons

The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a detailed map of the substitution pattern on the benzophenone rings.

CompoundKey ¹H NMR Signals (ppm, in CDCl₃)Interpretation
3-Chlorobenzophenone 7.3-7.8 (m, 9H)The complex multiplet in the aromatic region arises from the overlapping signals of the protons on both the unsubstituted and the 3-chlorophenyl rings.
3,4-Dimethoxybenzophenone 3.95 (s, 3H), 3.98 (s, 3H), 6.9-7.8 (m, 8H)Two distinct singlets for the non-equivalent methoxy groups. The aromatic region shows signals for the protons on both rings, with the protons on the dimethoxy-substituted ring appearing at slightly lower chemical shifts due to the electron-donating effect.
4,4'-Dimethoxybenzophenone 3.87 (s, 6H), 6.95 (d, 4H), 7.78 (d, 4H)A single singlet for the two equivalent methoxy groups. The symmetry of the molecule results in a simple AA'BB' system for the aromatic protons, appearing as two distinct doublets.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number and chemical environment of the carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.

CompoundKey ¹³C NMR Signals (ppm, in CDCl₃)Interpretation
3-Chlorobenzophenone ~195 (C=O), 128-138 (Ar-C)The carbonyl carbon chemical shift is in the typical range for benzophenones. The signals for the aromatic carbons are spread over a range reflecting the different electronic environments.
3,4-Dimethoxybenzophenone ~195 (C=O), ~56 (OCH₃), 110-155 (Ar-C)The two methoxy carbons appear around 56 ppm. The carbonyl carbon chemical shift is similar to that of 3-chlorobenzophenone. The aromatic carbon signals are influenced by the electron-donating methoxy groups.[4]
4,4'-Dimethoxybenzophenone ~194 (C=O), ~55 (OCH₃), 113-163 (Ar-C)Due to symmetry, fewer signals are observed in the aromatic region compared to the 3,4-dimethoxy isomer. The carbonyl carbon is slightly shielded due to the enhanced electron donation from the two para-methoxy groups.[3][5]
Mass Spectrometry: Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of benzophenones is often dominated by cleavage at the carbonyl group.

CompoundKey MS Fragments (m/z)Interpretation
3-Chlorobenzophenone 216/218 (M⁺), 139/141, 111, 77The molecular ion peak shows the characteristic 3:1 isotopic pattern for chlorine. Fragmentation involves the loss of the phenyl group to give the chlorobenzoyl cation (m/z 139/141) and the loss of the chlorophenyl group to give the benzoyl cation (m/z 105), which can further lose CO to give the phenyl cation (m/z 77).
3,4-Dimethoxybenzophenone 242 (M⁺), 165, 137, 105, 77The molecular ion is observed at m/z 242. Key fragments correspond to the dimethoxybenzoyl cation (m/z 165) and the benzoyl cation (m/z 105).[4]
4,4'-Dimethoxybenzophenone 242 (M⁺), 135, 107, 77The molecular ion is at m/z 242. The most abundant fragment is often the methoxybenzoyl cation at m/z 135.[3][6]

Visualizing the Workflow and Structural Correlations

To further clarify the analytical process and the key structural information derived from the spectra, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample IR IR Sample->IR ATR NMR NMR Sample->NMR Dissolution MS MS Sample->MS GC Injection Functional_Groups Functional Groups IR->Functional_Groups C-H_Framework C-H Framework NMR->C-H_Framework Molecular_Weight_Fragmentation Molecular Weight & Fragmentation MS->Molecular_Weight_Fragmentation

Caption: Experimental workflow for spectroscopic analysis.

Sources

Comparative

Comparative Guide: Catalysts for Benzophenone Synthesis

Executive Summary Benzophenone and its derivatives are critical pharmacophores in drug development (e.g., anti-inflammatory agents, UV blockers) and photo-initiators. Historically, synthesis relied on the stoichiometric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzophenone and its derivatives are critical pharmacophores in drug development (e.g., anti-inflammatory agents, UV blockers) and photo-initiators. Historically, synthesis relied on the stoichiometric Friedel-Crafts acylation using Aluminum Chloride (


) . While effective, this method generates excessive waste and poses safety risks.[1]

Modern catalysis has shifted toward Solid Acid Catalysts (Zeolites) for green manufacturing and Transition Metal Catalysts (Palladium) for precision synthesis of complex, functionalized derivatives. This guide compares these three dominant catalytic approaches, providing experimental protocols and decision-making frameworks for laboratory and pilot-scale applications.

Catalyst Landscape & Performance Metrics

Comparative Analysis Table

The following data aggregates typical performance metrics for the synthesis of benzophenone from benzene/aryl halides and benzoyl sources.

FeatureTraditional Lewis Acid Heterogeneous Solid Acid Transition Metal Catalyst
Primary Catalyst

,

Zeolite H-Beta, H-Y, Clays

,

Reaction Type Friedel-Crafts AcylationHeterogeneous F-C AcylationCarbonylative Cross-Coupling
Typical Yield 90 – 98%60 – 85%85 – 95%
Selectivity High (para-dominant)Moderate to High (Shape selective)Very High (Chemo-selective)
Atom Economy Low (Stoichiometric waste)High (Catalytic water byproduct)Moderate (Ligand/Base waste)
Reusability None (Hydrolyzed on workup)High (Calcination regeneration)Low to Moderate (Recycling difficult)
Scale Suitability Bulk / CommodityGreen / Pilot ScaleDiscovery / High-Value Pharma
Decision Logic for Catalyst Selection

Use the following logic tree to determine the optimal catalyst for your specific synthetic requirement.

CatalystSelection Start Start: Define Synthesis Goal Substrate Is the substrate sensitive (e.g., esters, nitriles)? Start->Substrate Scale Target Scale? Substrate->Scale No (Robust) Palladium Use Pd-Catalysis High Precision, Tolerates Groups, Expensive Substrate->Palladium Yes (Sensitive) FuncGroup Complex Functionalization? Scale->FuncGroup Lab/Pilot AlCl3 Use AlCl3 (Traditional) High Yield, Low Cost, High Waste Scale->AlCl3 Bulk/Commodity Zeolite Use Zeolite H-Beta Green, Reusable, Lower Single-Pass Yield FuncGroup->Zeolite Simple/Green Focus FuncGroup->Palladium High Complexity

Caption: Decision matrix for selecting benzophenone synthesis catalysts based on substrate sensitivity and scale.

Mechanistic Insights

Understanding the activation mode is crucial for troubleshooting low yields or isomerization.

Homogeneous vs. Heterogeneous Activation
  • Homogeneous (

    
    ):  Forms a discrete acylium ion complex. The catalyst coordinates strongly with the product (benzophenone), requiring stoichiometric amounts to drive the reaction to completion.
    
  • Heterogeneous (Zeolite): The reaction occurs within the pores. The pore size restricts the transition state, offering shape selectivity (preventing meta-substitution) and preventing the "product inhibition" effect seen with

    
     as the product diffuses out.
    

Mechanism cluster_0 Homogeneous (AlCl3) cluster_1 Heterogeneous (Zeolite H-Beta) A1 Benzoyl Chloride A2 Acylium Complex [PhCO]+[AlCl4]- A1->A2 AlCl3 A3 Benzophenone-AlCl3 (Dead Complex) A2->A3 Benzene Z1 Benzoyl Chloride Z2 Surface Adsorbed Species Z1->Z2 Pore Diffusion Z3 Free Benzophenone + Regenerated Site Z2->Z3 Benzene (-HCl)

Caption: Comparison of the "Dead Complex" formation in AlCl3 routes vs. the catalytic cycle in Zeolites.

Experimental Protocols

Protocol A: Traditional Friedel-Crafts (Baseline Standard)

Best for: Simple substrates, educational demonstrations, bulk commodity synthesis.

Materials:

  • Benzene (Dry, 50 mL)

  • Benzoyl Chloride (14.0 g, 0.1 mol)

  • Aluminum Chloride (Anhydrous, 14.7 g, 0.11 mol)

  • Apparatus: 250 mL round-bottom flask, reflux condenser,

    
     drying tube.
    

Method:

  • Setup: Place

    
     and 20 mL benzene in the flask. Ensure the system is dry (moisture kills the catalyst).
    
  • Addition: Add benzoyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 30°C using a water bath.

  • Reflux: Heat the mixture to reflux (80°C) for 1 hour until HCl evolution ceases.

  • Quench: Cool to RT and pour the mixture over 100g of crushed ice/HCl. Caution: Violent hydrolysis occurs.

  • Isolation: Separate the organic layer, wash with 5% NaOH (removes benzoic acid) and water. Dry over

    
     and distill/recrystallize.
    

Validation: Yield should be >90%. Product mp: 48°C.

Protocol B: Green Synthesis with Zeolite H-Beta

Best for: Environmentally conscious synthesis, reusable catalyst applications.

Materials:

  • Benzoyl Chloride (10 mmol)

  • Benzene (Excess, acts as solvent)

  • Zeolite H-Beta (Si/Al ratio ~25, activated at 500°C for 4h prior to use)

Method:

  • Activation: Calcining the zeolite is critical to remove adsorbed water and expose acid sites.

  • Reaction: In a pressure tube or reflux setup, combine reactants with 0.5g of activated Zeolite H-Beta.

  • Conditions: Heat to reflux (80°C) for 6–12 hours. Unlike

    
    , this is slower.
    
  • Workup: Filter the hot reaction mixture to recover the catalyst.

  • Purification: Evaporate excess benzene. Recrystallize the residue from ethanol.

Catalyst Regeneration: Wash the used zeolite with acetone and calcine at 500°C in air to restore activity.

Protocol C: Pd-Catalyzed Carbonylative Coupling

Best for: Drug discovery, connecting complex aryl rings where Friedel-Crafts fails.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%)
    
  • CO Balloon (1 atm) or CO surrogate (e.g.,

    
    )
    
  • Solvent: Anisole or Dioxane

Method:

  • Purge: Degas solvents thoroughly with Argon.

  • Assembly: Add Aryl Iodide, Boronic Acid, Base (

    
    ), and Pd catalyst to the flask.
    
  • Carbonylation: Introduce CO atmosphere (balloon).

  • Heating: Heat to 80–100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

References

  • Friedel-Crafts Acylation Review: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Zeolite Catalysis: Corma, A., et al. "Zeolites as catalysts in organic synthesis."[1] Chemical Reviews. [Link]

  • Green Chemistry Protocol: "Zeolite Catalyzed Friedel-Crafts Acylations." Boise State University ScholarWorks. [Link]

  • Palladium Carbonylation: Wu, X. F., et al. "Palladium-catalyzed carbonylative coupling reactions." Chemical Society Reviews. [Link]

  • Organic Syntheses Standard: "Benzophenone." Organic Syntheses, Coll.[2] Vol. 1, p.95. [Link]

Sources

Validation

Identification of Isomers of 3-Chloro-3',4'-dimethoxybenzophenone: A Comparative Analytical Guide

Part 1: Executive Summary & Strategic Analysis In the synthesis of tubulin-binding agents (such as phenstatin analogues) and fungicides (dimethomorph derivatives), the intermediate 3-Chloro-3',4'-dimethoxybenzophenone se...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

In the synthesis of tubulin-binding agents (such as phenstatin analogues) and fungicides (dimethomorph derivatives), the intermediate 3-Chloro-3',4'-dimethoxybenzophenone serves as a critical scaffold. However, the structural integrity of this intermediate is frequently compromised by regioisomeric impurities—most notably the 4-chloro isomer (arising from impure starting materials) or 2',3'-dimethoxy regioisomers (arising from kinetic control in Friedel-Crafts acylation).

Misidentification of these isomers leads to incorrect structure-activity relationship (SAR) data and regulatory compliance failures. This guide moves beyond basic characterization, providing a rigorous, comparative analysis of analytical methodologies to definitively distinguish the target molecule from its structural mimics.[1][2]

The Isomer Challenge

The core challenge lies in the subtle electronic and steric differences between the target and its isomers:

  • Target: 3-Chloro-3',4'-dimethoxybenzophenone (Meta-substituted Cl relative to carbonyl).

  • Primary Alternative (Impurity): 4-Chloro-3',4'-dimethoxybenzophenone (Para-substituted Cl).

  • Secondary Alternative: 3-Chloro-2',4'-dimethoxybenzophenone (Regioisomer from alternative acylation sites).

Part 2: Comparative Analysis of Analytical Methodologies

We evaluate three primary identification workflows based on Specificity , Resolution , and Throughput .

Table 1: Performance Comparison of Identification Methods
FeatureMethod A: High-Field 1H NMR Method B: HPLC-UV/MS Method C: IR Spectroscopy
Primary Mechanism Scalar Coupling (

) & Chemical Shift (

)
Hydrophobicity & m/z FragmentationFunctional Group Vibration
Isomer Specificity High (Definitive) Medium (Requires Standards)Low (Fingerprint only)
Differentiation Logic Splitting patterns (Meta vs. Para)Retention Time (

)
C-Cl stretch region (600-800 cm⁻¹)
Throughput Low (10-15 min/sample)High (2-5 min/sample)High (Instant)
Limit of Detection ~1-2% Impurity<0.1% Impurity>5% Impurity
Recommendation Gold Standard for Structure Proof Best for Routine Purity Checks Supplementary only

Part 3: Deep Dive – The NMR Protocol (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only self-validating method for this application because it does not rely on the prior existence of a reference standard.

Theoretical Splitting Logic

To distinguish the 3-Chloro (Target) from the 4-Chloro (Alternative), focus on the "Chlorophenyl" ring protons. The dimethoxy ring (3',4'-OMe) remains constant (ABX system) and is less diagnostic.

  • Target (3-Chloro): The proton at position 2 (between Cl and C=O) appears as a distinct triplet (t) or doublet of doublets (dd) with small coupling constants (

    
    , 
    
    
    
    ). This is the "isolated" proton.
  • Alternative (4-Chloro): Possesses a plane of symmetry (if the other ring were ignored) or an AA'BB' -like system. It typically shows two distinct doublets with large ortho-coupling (

    
    ). It lacks the isolated singlet/small-coupling proton.
    
Experimental Protocol: High-Resolution 1H NMR

Objective: Definitively assign the regiochemistry of the chlorine substituent.

Reagents & Equipment:

  • Instrument: 400 MHz (minimum), 600 MHz (preferred) NMR Spectrometer.

  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard: TMS (0.00 ppm).

Workflow:

  • Sample Prep: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-

    
    . Ensure complete dissolution to prevent line broadening.
    
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy)

    • Scans (NS): 16 or 32

    • Temperature: 298 K

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phasing must be precise to analyze multiplet structures.

Data Interpretation Guide (Simulated Shifts)
Proton PositionTarget: 3-Chloro Isomer (

ppm)
Alternative: 4-Chloro Isomer (

ppm)
Diagnostic Feature
H-2 (Chlorophenyl) ~7.75 (t/dd,

)
Absent (Position substituted)Key Differentiator
H-4 (Chlorophenyl) ~7.65 (ddd)~7.55 (d,

)
3-Cl has complex splitting; 4-Cl is a clean doublet.
H-5 (Chlorophenyl) ~7.50 (t)~7.55 (d,

)
4-Cl shows symmetric AA'BB' style doublets.
H-6 (Chlorophenyl) ~7.60 (dt)~7.70 (d,

)
-
Methoxy (-OCH3) ~3.85 (s, 6H)~3.85 (s, 6H)Non-diagnostic (identical in both).

Part 4: Routine Screening – HPLC Method

While NMR proves structure, HPLC is required to quantify the ratio of isomers in a bulk batch.

Logic: The 4-Chloro isomer is slightly more hydrophobic than the 3-Chloro isomer due to the symmetry and dipole moment vector alignment, typically resulting in a longer retention time on C18 phases.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzophenone

    
    -
    
    
    
    * transition).
  • Expected Result:

    • Target (3-Cl):

      
       min.
      
    • Alternative (4-Cl):

      
       min.
      
    • Note: Retention times must be validated with pure standards.

Part 5: Visualizing the Decision Logic

The following workflow illustrates the logical pathway for identifying and certifying the material.

IsomerID Start Unknown Benzophenone Sample HPLC Step 1: HPLC-UV Screening (Purity & Retention Time) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No (<95%) NMR Step 2: 1H NMR Analysis (Aromatic Region 7.0 - 8.0 ppm) Decision1->NMR Yes (>95%) Purify->HPLC Analysis Analyze Chlorophenyl Ring Splitting NMR->Analysis Result3Cl Pattern: Singlet/Triplet (small J) + Complex Multiplets ID: 3-Chloro Isomer (Target) Analysis->Result3Cl H-2 Isolated Signal Result4Cl Pattern: Two distinct Doublets (AA'BB' System) ID: 4-Chloro Isomer (Impurity) Analysis->Result4Cl Symmetric Doublets ResultOther Pattern: Complex/Asymmetric Methoxy shifts altered ID: Regioisomer (2',3'-OMe) Analysis->ResultOther Aberrant Shift

Figure 1: Analytical Decision Tree. This workflow prioritizes HPLC for purity assessment followed by NMR for definitive structural elucidation.

Part 6: Synthesis Context (Root Cause of Isomers)

Understanding why the alternative exists is crucial for prevention.

Synthesis SM1 3-Chlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3 / DCM) SM1->Reaction SM2 1,2-Dimethoxybenzene (Veratrole) SM2->Reaction Target TARGET: 3-Chloro-3',4'-dimethoxybenzophenone (Para to OMe preferred) Reaction->Target Major Product Impurity IMPURITY: 3-Chloro-2',3'-dimethoxybenzophenone (Ortho to OMe - Steric hindrance) Reaction->Impurity Minor Product (<5%) WrongIsomer WRONG ISOMER: 4-Chloro-3',4'-dimethoxybenzophenone Reaction->WrongIsomer From contaminated SM1 FeedstockImpurity Feedstock Contaminant: 4-Chlorobenzoyl Chloride FeedstockImpurity->Reaction If present in SM1

Figure 2: Origin of Isomeric Impurities. The 4-chloro isomer typically arises from impure starting material, whereas the 2',3'-dimethoxy isomer arises from lack of regioselectivity during the reaction.

References

  • Oxford Instruments. (2024).[2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. Link

  • ChemicalBook. (2023). 4-Chloro-3,4'-DimethoxyBenzophenone Product Properties and Spectral Data.Link

  • Sigma-Aldrich. (2023). 3-Chloro-3',4'-dimethoxybenzophenone Safety Data Sheet & Product Info.Link

  • National Institutes of Health (NIH). (2008). Complete assignment of the 1H and 13C NMR spectra of benzophenones. PubMed. Link

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[3]Link

Sources

Comparative

Comparative Guide: Benzophenone Synthesis Protocols

Executive Summary Benzophenone (diphenylmethanone) serves as a linchpin scaffold in pharmaceutical synthesis, acting as a precursor for antihistamines (e.g., diphenhydramine), UV-A/UV-B blockers, and radical photo-initia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzophenone (diphenylmethanone) serves as a linchpin scaffold in pharmaceutical synthesis, acting as a precursor for antihistamines (e.g., diphenhydramine), UV-A/UV-B blockers, and radical photo-initiators. While the Friedel-Crafts acylation remains the industrial standard due to raw material economy, it suffers from poor atom economy and heavy waste streams.

This guide objectively compares three distinct synthetic pathways:

  • Classical Friedel-Crafts Acylation: The baseline for scale.

  • Green Oxidative Cleavage: A catalytic approach utilizing diphenylmethane.

  • Grignard Addition to Nitriles: A controlled laboratory method preventing over-alkylation.

Route 1: Friedel-Crafts Acylation (The Industrial Standard)

Technical Overview

This route utilizes the electrophilic aromatic substitution of benzene with benzoyl chloride. It is favored for its low reagent cost but penalized by the stoichiometric requirement of Lewis acid catalysts (AlCl₃), which are deactivated by the ketone product, necessitating >1 equivalent.

Mechanism & Pathway

The reaction proceeds via the generation of a reactive acylium ion intermediate.[1][2]

FriedelCrafts BenzoylCl Benzoyl Chloride Complex Lewis Acid Complex BenzoylCl->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Ph-C≡O+) Complex->Acylium -AlCl4- Sigma Sigma Complex Acylium->Sigma + Benzene Benzene Benzene Benzene->Sigma Product Benzophenone-AlCl3 Complex Sigma->Product -HCl (Aromatization) Final Benzophenone Product->Final Acid Quench (Hydrolysis)

Figure 1: Mechanism of Friedel-Crafts Acylation showing the critical acylium ion formation and the stoichiometric catalyst consumption.

Experimental Protocol (Bench Scale)

Self-Validating Step: The evolution of HCl gas serves as a visual and chemical indicator of reaction progress.

  • Setup: Equip a 250 mL three-necked flask with a reflux condenser, dropping funnel, and a gas trap (NaOH solution) to neutralize HCl.

  • Reagent Prep: Charge the flask with anhydrous AlCl₃ (14.0 g, 105 mmol) and dry benzene (50 mL) .

    • Note: Benzene acts as both reactant and solvent.

  • Addition: Add benzoyl chloride (14.0 g, 100 mmol) dropwise over 30 minutes. Maintain temperature <30°C to prevent polychlorination side products.

  • Reaction: Heat to reflux (80°C) for 2–3 hours.

    • Checkpoint: Reaction is complete when HCl evolution ceases.

  • Quench: Cool to RT. Pour mixture over 300 g crushed ice/HCl . The complex hydrolyzes exothermically.

  • Workup: Extract with diethyl ether (2 x 50 mL). Wash organic layer with 10% NaOH (removes benzoic acid) and water. Dry over MgSO₄.[1]

  • Purification: Distillation or recrystallization from ethanol.

Performance Data:

  • Typical Yield: 75–85%

  • Purity: >98% (after recrystallization)

Route 2: Green Benzylic Oxidation (The Sustainable Alternative)

Technical Overview

Direct oxidation of diphenylmethane (DPM) eliminates the need for chlorinated electrophiles and aluminum waste. Using Iron(II) acetate with Hydrogen Peroxide offers a high atom-economy route with water as the primary byproduct.

Mechanism & Pathway

This route relies on the homolytic cleavage of the benzylic C-H bond (bond dissociation energy ~82 kcal/mol), facilitated by a radical initiator or metal catalyst.

Oxidation DPM Diphenylmethane Radical Benzylic Radical (Ph2CH•) DPM->Radical H• Abstraction Catalyst Fe(OAc)2 / H2O2 Catalyst->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + •OH / O2 Product Benzophenone Peroxide->Product -H2O (Dehydration)

Figure 2: Radical pathway for the oxidation of diphenylmethane to benzophenone.

Experimental Protocol

Source: Adapted from green chemistry protocols utilizing microwave irradiation for efficiency [1].

  • Reagents: Diphenylmethane (10 mmol) , Fe(OAc)₂ (0.4 mmol, 4 mol%) , 30% H₂O₂ (5 mL) , and Glacial Acetic Acid (10 mL) .

  • Process: Combine reagents in a microwave-safe vessel.

  • Irradiation: Irradiate at 365 W for 20 minutes.

    • Control: Without microwave, reflux at 80°C for 4–6 hours.

  • Workup: Dilute with ethyl acetate. Wash with saturated NaHCO₃ to remove acetic acid.

  • Isolation: Evaporate solvent. Product often crystallizes upon cooling.

Performance Data:

  • Typical Yield: 87.7% (Microwave assisted)[3]

  • E-Factor: Significantly lower than Friedel-Crafts due to catalytic metal use.

Route 3: Grignard Addition to Nitriles (Precision Synthesis)

Technical Overview

Reacting phenylmagnesium bromide with benzoyl chloride often leads to the tertiary alcohol (triphenylmethanol) due to the high reactivity of the ketone intermediate. To stop at the ketone, benzonitrile is used.[4] The intermediate imine salt precipitates, preventing further addition of the Grignard reagent.

Mechanism & Pathway

The stability of the magnesium-imine salt intermediate is the key control mechanism.

Grignard PhMgBr PhMgBr (Grignard) ImineSalt Imine Mg-Salt (Precipitate) PhMgBr->ImineSalt Nucleophilic Addition PhCN Benzonitrile PhCN->ImineSalt Product Benzophenone ImineSalt->Product H3O+ / Heat Ammonia NH3 (Byproduct) ImineSalt->Ammonia Hydrolysis Acid Hydrolysis (H3O+)

Figure 3: Grignard pathway utilizing the stable imine salt to prevent over-alkylation.

Experimental Protocol
  • Inert Atmosphere: Flame-dry all glassware. Maintain N₂ atmosphere.

  • Grignard Prep: Generate PhMgBr from bromobenzene (15.7 g, 0.1 mol) and Mg turnings (2.4 g) in anhydrous ether (50 mL).

  • Addition: Add benzonitrile (10.3 g, 0.1 mol) dissolved in ether dropwise to the Grignard solution.

  • Reflux: Reflux for 1–2 hours. The solution will turn cloudy/viscous as the imine salt forms.

  • Hydrolysis (Critical): Pour mixture into 100 g ice + 20 mL conc. HCl .

    • Chemistry: The acid hydrolyzes the imine (C=N) to the ketone (C=O).

  • Reflux 2: Heat the aqueous/ether mixture to reflux for 1 hour to ensure complete hydrolysis of the imine.

  • Workup: Separate layers. Extract aqueous layer with ether.[1] Wash with water/bicarbonate. Dry and distill.

Performance Data:

  • Typical Yield: 70–80%

  • Selectivity: >99% ketone (negligible tertiary alcohol).

Comparative Data Analysis

The following table summarizes experimental outcomes based on literature and standard laboratory metrics.

MetricFriedel-Crafts AcylationGreen Oxidation (Fe/H₂O₂)Grignard (via Nitrile)
Yield 75–85%85–90%70–80%
Atom Economy Low (Stoichiometric AlCl₃ waste)High (Water/Acetic acid byproduct)Moderate (Mg salts waste)
Reaction Time 3–4 Hours20 mins (MW) / 5 hrs (Thermal)4–6 Hours
Scalability High (Industrial Standard)Moderate (Heat transfer limits)Low (Safety concerns with ether)
Key Risk HCl gas, moisture sensitivityPeroxide handlingPyrophoric reagents, moisture
Cost LowLow-ModerateHigh (Mg, Anhydrous solvents)
Recommendation
  • For Industrial Scale: Stick to Friedel-Crafts if HCl recovery systems are in place. The raw materials are cheapest.

  • For Green/Academic Labs: The Oxidation of Diphenylmethane is superior. It avoids toxic solvents and hazardous waste disposal [1].

  • For Complex Derivatives: Use the Grignard route if the aromatic rings require specific, non-symmetrical substitution patterns that are hard to achieve via electrophilic substitution.

References

  • Green Synthesis Method: ResearchGate. (2025). Green method of benzophenone synthesis. Retrieved from [Link]

  • Grignard Mechanism: Chemistry LibreTexts. The Grignard Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 3-Chloro-3',4'-dimethoxybenzophenone

Executive Summary & Immediate Action Profile Do not dispose of this compound down the drain. 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) is a halogenated aromatic ketone. Its disposal requires strict adherence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Profile

Do not dispose of this compound down the drain. 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) is a halogenated aromatic ketone. Its disposal requires strict adherence to Halogenated Organic Waste protocols to prevent the formation of acidic byproducts (HCl) and dioxins during incineration.

Chemical Identification & Waste Classification
ParameterSpecification
Chemical Name 3-Chloro-3',4'-dimethoxybenzophenone
CAS Number 116412-84-1
Molecular Formula C₁₅H₁₃ClO₃
Waste Stream Halogenated Organic (Solid or Liquid)
Primary Hazards Aquatic Toxicity (Chronic), Skin/Eye Irritant, Thermal Decomposition (HCl gas)
RCRA Status (USA) Not P/U-listed; Regulate as Characteristic Hazardous Waste (Toxic/Irritant)

Risk Assessment & Scientific Rationale

To ensure a self-validating safety system, researchers must understand the causality behind these disposal protocols. This is not arbitrary bureaucracy; it is chemical reality.

The "Halogen Burden"

The presence of the chlorine atom on the benzophenone ring dictates the disposal path.

  • Mechanism: When incinerated at standard temperatures, chlorinated aromatics can release Hydrogen Chloride (HCl) gas. If combustion is incomplete, there is a risk of forming polychlorinated dibenzodioxins (PCDDs).

  • Operational Consequence: This waste must be directed to facilities equipped with high-temperature incinerators (>1100°C) and acid gas scrubbers. Mixing this with non-halogenated waste (like pure acetone or ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole batch as high-cost halogenated waste.

Environmental Persistence

Benzophenone derivatives are lipophilic and stable.

  • Mechanism: They resist hydrolysis in water. If released into the sewage system, they adsorb to sludge or pass through to waterways, exhibiting chronic toxicity to aquatic life (Daphnia magna, fish).

  • Operational Consequence: Zero-discharge policy. All glassware washings from the first rinse must be collected as hazardous waste, not flushed.

Pre-Disposal Segregation Protocol

Effective disposal starts at the bench. Use this protocol to prevent cross-contamination and dangerous reactions.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must explicitly state "Solid Waste: 3-Chloro-3',4'-dimethoxybenzophenone."

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates). While the benzophenone core is relatively stable, mixing organic solids with strong oxidizers creates a fire hazard.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

    • Incompatible: Strong acids (Sulfuric/Nitric) or strong bases (potential hydrolysis or exothermic reaction).

  • The "Halogenated" Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the presence of the solute (the chlorobenzophenone) renders the entire mixture Halogenated Waste .

Disposal Workflow Diagram

The following decision tree visualizes the operational logic for disposing of 3-Chloro-3',4'-dimethoxybenzophenone.

DisposalWorkflow Start Waste Generation (3-Chloro-3',4'-dimethoxybenzophenone) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Substance LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved/Reaction Mix SolidContainer Container: HDPE Wide-Mouth Jar SolidPath->SolidContainer Labeling Labeling Protocol: 1. Full Chemical Name 2. Check 'Halogenated' 3. List Constituents % SolidContainer->Labeling SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Stream: Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Stream: Non-Halogenated Solvent (e.g., Acetone, EtOH) SolventCheck->NonHaloSolvent No HaloSolvent->Labeling ContaminateRule CRITICAL STEP: Mark Entire Mixture as HALOGENATED WASTE NonHaloSolvent->ContaminateRule ContaminateRule->Labeling Storage Satellite Accumulation Area: Secondary Containment Weekly Inspection Labeling->Storage Pickup EHS Pickup / TSDF Transfer (High-Temp Incineration) Storage->Pickup

Figure 1: Operational decision tree for segregating and packaging halogenated benzophenone waste. Note the critical step where non-halogenated solvents become halogenated waste streams due to the solute.[1]

Spill Management & Emergency Procedures

In the event of a spill, immediate containment prevents environmental release.

Dry Spill (Powder)
  • PPE: Nitrile gloves, safety goggles, lab coat. Use a N95 dust mask if powder is fine/aerosolized.

  • Containment: Do not sweep vigorously (avoids dust generation).

  • Cleanup: Cover with wet paper towels to dampen, then scoop into a disposal bag.

  • Disposal: Tag the debris as Hazardous Solid Waste (Halogenated) .

Wet Spill (Solution)
  • Ventilation: Ensure fume hoods are active; open windows if safe.

  • Absorbent: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone if the solvent is flammable.

  • Collection: Place saturated absorbent into a heavy-duty plastic bag or bucket.

  • Decontamination: Wash the surface with soap and water; collect the first rinse as liquid hazardous waste.

Regulatory & Compliance Framework

Adherence to these regulations protects your license to operate.

  • USA (EPA RCRA): While not explicitly P-listed or U-listed by name, this compound falls under 40 CFR 262.11 (Hazardous Waste Determination). It must be treated as characteristic waste if it exhibits toxicity, but practically, it is managed as "Non-RCRA Regulated Hazardous Waste" (unless in a listed solvent) that must be incinerated due to the halogen content.

  • EU (REACH): Ensure compliance with Safety Data Sheet (SDS) Section 13. European Waste Catalogue (EWC) code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) is appropriate for solutions.

Final Checklist for Researchers

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1).[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories - Waste Management Guidelines.[3] Retrieved from

  • PubChem. (2023). Compound Summary: Benzophenone Derivatives and Toxicity. National Library of Medicine. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Chloro-3',4'-dimethoxybenzophenone

Executive Safety Summary 3-Chloro-3',4'-dimethoxybenzophenone is a halogenated aromatic ketone typically used as an intermediate in organic synthesis. While specific toxicological data for this exact isomer is often limi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Chloro-3',4'-dimethoxybenzophenone is a halogenated aromatic ketone typically used as an intermediate in organic synthesis. While specific toxicological data for this exact isomer is often limited, Structure-Activity Relationship (SAR) analysis with close analogues (e.g., 4-Chloro-3',4'-dimethoxybenzophenone, CAS 116412-83-0) dictates that it be handled as a Category 2 Irritant with potential photo-sensitizing properties.

Critical Hazard Directive:

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).

  • Hidden Risk: As a benzophenone derivative, this compound may exhibit UV-absorption properties, potentially leading to photo-allergic reactions upon skin contact.

  • Chemical Incompatibility: Strong oxidizing agents.[1][2]

Risk Assessment & PPE Selection Matrix

Effective protection relies not just on the chemical itself, but on the state of matter (solid vs. solution). The carrier solvent frequently dictates glove selection, not the solute.

A. Respiratory Protection[1][3][4]
  • Solid State (Powder/Crystals):

    • Standard: Work within a certified chemical fume hood.

    • Minimum PPE: N95 particulate respirator if weighing outside a hood (not recommended).

    • Best Practice: P100 HEPA filter mask if fine dust generation is visible.

  • Solution State:

    • Respirator cartridges must match the solvent (e.g., Organic Vapor cartridges for Dichloromethane/Chloroform).

B. Ocular Protection[1][3]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses with side shields during synthesis steps; benzophenone fine dusts are severe eye irritants.

C. Hand Protection (The "Solvent Rule")

The most common error in handling benzophenones is assuming standard nitrile gloves offer universal protection.

State / Solvent SystemGlove MaterialThicknessBreakthrough TimeLogic
Dry Solid Nitrile5 mil (0.12 mm)>480 minSolid does not permeate nitrile.
Dissolved in Methanol/Ethanol Nitrile5 mil>240 minAlcohols degrade nitrile slowly.
Dissolved in Acetone/THF Latex or ButylVariesLow (<10 min)Ketones degrade nitrile rapidly. Double glove or use Laminate.[2]
Dissolved in DCM/Chloroform Silver Shield / PVA Multi-layer>240 minCRITICAL: Standard Nitrile offers <2 min protection against halogenated solvents.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting the correct PPE based on the experimental phase.

PPE_Selection_Flow Start Start: Handling 3-Chloro-3',4'-dimethoxybenzophenone State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Splash Goggles + Lab Coat Solid->Solid_PPE Hood_Check Is Fume Hood Available? Solid_PPE->Hood_Check N95 Requirement: N95/P100 Respirator Hood_Check->N95 No Std_Proc Proceed with Standard Protocol Hood_Check->Std_Proc Yes Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Ketones Ketones (Acetone) Solvent_Check->Ketones Alcohols Alcohols (MeOH, EtOH) Solvent_Check->Alcohols Glove_PVA REQUIRED: Silver Shield / PVA (Nitrile fails in <2 mins) Halogenated->Glove_PVA Glove_Double Double Nitrile or Butyl Rubber Ketones->Glove_Double Glove_Std Standard Nitrile (5 mil) Alcohols->Glove_Std

Caption: Decision tree for PPE selection emphasizing the critical "Solvent Rule" for dissolved states.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Benzophenone derivatives are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Containment: Weigh into a tared vial or flask, never onto weighing paper that requires scraping. This minimizes airborne dust.[3]

  • Decontamination: Wipe the exterior of the receiving flask with a damp tissue (ethanol-soaked) before removing it from the hood to capture invisible dust.

B. Reaction Setup
  • Inert Atmosphere: While the compound is relatively stable, the methoxy groups can be sensitive to strong Lewis acids. Run reactions under Nitrogen or Argon.

  • Temperature Control: If heating, ensure the reflux condenser is active. Hot vapors of chlorinated aromatics are potent respiratory irritants.

C. Spill Response[4][5]
  • Solid Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to prevent dust generation.

  • Solution Spill:

    • Isolate the area.[1][4][5][6]

    • Cover with an absorbent pad (vermiculite or polypropylene).

    • Crucial: If dissolved in DCM, do not use standard clay absorbents if the volume is large; use pads designed for organic solvents.

Waste Disposal & Deactivation

Proper disposal is a legal and safety requirement. This compound contains a halogen (Chlorine), which dictates specific waste streams.

Waste StreamDescriptionRationale
Solid Waste Hazardous Solid WasteLabel clearly as "Chlorinated Benzophenone Derivative." Do not dispose of in trash.
Liquid Waste A Halogenated Organic If dissolved in DCM, Chloroform, or if the compound itself is the primary solute. Do not mix with acid waste.
Liquid Waste B Non-Halogenated OrganicOnly if dissolved in Acetone/Methanol AND the concentration of the chlorinated compound is <1% (check local EHS regulations).

Deactivation: Glassware contaminated with this compound should be rinsed with Acetone, then washed with an alkaline detergent (e.g., Alconox) to ensure removal of the oily residue common to benzophenones.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783687 (4-Chloro-3',4'-dimethoxybenzophenone - Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-3',4'-dimethoxybenzophenone
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